molecular formula C30H45N5O7S B554762 Z-Arg(Mtr)-OH.CHA CAS No. 80745-09-1

Z-Arg(Mtr)-OH.CHA

Numéro de catalogue: B554762
Numéro CAS: 80745-09-1
Poids moléculaire: 619.8 g/mol
Clé InChI: MDRGEGBEEQDQPG-FYZYNONXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Z-Arg(Mtr)-OH.CHA is a critically protected amino acid building block designed for complex peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The compound features a dual-protection strategy essential for the selective incorporation of arginine residues. The alpha-amino group is protected by the carbobenzyloxy (Cbz) group, while the sensitive guanidino side chain is safeguarded by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group . The Mtr protecting group is highly valued for its stability under standard acidic and basic conditions encountered during peptide chain elongation, which prevents side reactions and preserves the integrity of the growing peptide . Its key utility is demonstrated in the final deprotection step, where the Mtr group can be cleanly removed under strong acidic conditions in the presence of scavengers, regenerating the native guanidino functionality without damaging other amino acid side chains or the peptide backbone . The cyclohexylamine (CHA) salt form enhances the compound's stability and improves its handling and solubility properties, making it a reliable and high-quality reagent for research-scale synthesis. This makes this compound an indispensable tool for researchers developing novel peptides for scientific investigation.

Propriétés

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGEGBEEQDQPG-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539006
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
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Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80745-09-1
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80745-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
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Foundational & Exploratory

A Comprehensive Technical Guide to Z-Arg(Mtr)-OH.CHA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-benzyloxycarbonyl-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Mtr)-OH.CHA, is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its chemical properties, analytical characterization, and applications in peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling characteristics.

Core Chemical Properties

This compound is a white to light yellow powder.[1] Its chemical structure combines the Z (benzyloxycarbonyl) protecting group for the α-amino group and the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group for the guanidino side chain of arginine. This dual protection strategy allows for selective deprotection during peptide synthesis.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReferences
CAS Number 80745-09-1[2][3][4][5]
Molecular Formula C30H45N5O7S[2][3][4]
Molecular Weight 619.77 g/mol [2][4][6]
Appearance White to Light Yellow Powder[1]
Melting Point 196-199°C[1]
Solubility Soluble in water or 1% acetic acid[2][3]
Purity >98% (as determined by HPLC)[2][3][4]
Storage Desiccate at -20°C or room temperature in an inert atmosphere[2][4]

Structural Representation and Role in Peptide Synthesis

The chemical structure of this compound is fundamental to its function in peptide synthesis. The protecting groups prevent unwanted side reactions during the coupling of amino acids.

cluster_Z_Arg_Mtr_OH Z-Arg(Mtr)-OH cluster_CHA CHA (Cyclohexylammonium Salt) Z-Group Z-Group (Benzyloxycarbonyl) Alpha-Amino α-Amino Group Z-Group->Alpha-Amino Protects Arginine_Backbone Arginine Backbone Alpha-Amino->Arginine_Backbone Guanidino_Group Guanidino Group Arginine_Backbone->Guanidino_Group Carboxyl_Group Carboxyl Group (-OH) Arginine_Backbone->Carboxyl_Group Mtr-Group Mtr-Group (4-methoxy-2,3,6- trimethylbenzenesulfonyl) Mtr-Group->Guanidino_Group Protects CHA_Salt Cyclohexylammonium (CHA) Carboxyl_Group->CHA_Salt Forms salt with

Diagram 1: Structural components of this compound.

In the context of solid-phase peptide synthesis (SPPS), this compound serves as a building block for introducing arginine residues into a growing peptide chain. The general workflow is depicted below.

start Start with Resin-Bound Amino Acid deprotection Fmoc/Boc Deprotection (e.g., Piperidine) start->deprotection activation Activation of This compound (e.g., with DIC/HOBt) deprotection->activation coupling Coupling to Resin-Bound Peptide Chain activation->coupling wash Wash coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., with TFA) wash->cleavage After final cycle repeat->deprotection n cycles purification Purification of Peptide (e.g., by HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Diagram 2: Role of this compound in a typical SPPS workflow.

Experimental Protocols: Characterization

The quality and purity of this compound are typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Instrumentation: A reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% of Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Detection: UV detection at a wavelength of 214 nm or 254 nm.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

  • Sample Preparation: The sample is dissolved in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall structure of the molecule.

A generalized workflow for the analytical characterization is presented below.

sample This compound Sample hplc HPLC Analysis (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (Structural Elucidation) sample->nmr data_analysis Data Analysis and Characterization Report hplc->data_analysis ms->data_analysis nmr->data_analysis

Diagram 3: General workflow for the analytical characterization of this compound.

Conclusion

This compound is an indispensable reagent in the synthesis of complex peptides for research and pharmaceutical development. Its well-defined chemical properties and the robust protection it offers to the arginine side chain facilitate the efficient and reliable construction of peptide sequences. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this crucial building block, thereby contributing to the successful synthesis of target peptides.

References

Z-Arg(Mtr)-OH.CHA CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical compound Z-Arg(Mtr)-OH.CHA, including its Chemical Abstracts Service (CAS) number and molecular weight. Further sections outline the framework for a comprehensive whitepaper, detailing the necessary components for experimental protocols and pathway visualizations relevant to its application in research and drug development.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is chemically defined as Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt.

PropertyValueReferences
CAS Number 80745-09-1[1][2][3][4]
Molecular Weight 619.77 g/mol [3]
619.7726 g/mol [2]
619.8 g/mol [1][4]
Molecular Formula C₃₀H₄₅N₅O₇S[2][4]
C₂₄H₃₂N₄O₇S · C₆H₁₃N[1][3]

Experimental Protocols and Applications

Further investigation into specific experimental applications of this compound is required to provide detailed protocols. The following sections are templates that can be populated with specific experimental details based on the research context.

General Experimental Workflow

The use of this compound in a research context, such as peptide synthesis or as a component in a biological assay, would typically follow a structured workflow. The diagram below illustrates a generic experimental process from initial preparation to final analysis.

G Generic Experimental Workflow A Reagent Preparation (this compound) B Experimental Reaction/Incubation A->B Introduction of Reagent C Sample Collection B->C Time-course Sampling D Analytical Measurement (e.g., HPLC, Mass Spectrometry) C->D Sample Processing E Data Analysis D->E Raw Data Output F Results Interpretation E->F Statistical Analysis

Caption: A generalized workflow for experiments involving this compound.

Placeholder for Signaling Pathway Involvement

In the absence of a specified biological context or signaling pathway associated with this compound, a diagram cannot be generated. If this compound is found to modulate a specific pathway, a DOT script could be created as follows:

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation ZArg This compound ZArg->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Upregulation

Caption: A hypothetical signaling pathway modulated by this compound.

References

A Technical Guide to Z-Arg(Mtr)-OH.CHA: Structure, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Z-L-Arginine(Mtr)-OH cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA), a critical building block in solid-phase peptide synthesis (SPPS). The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its role in the preparation of complex peptides.

Introduction

This compound is a protected amino acid derivative of L-arginine used extensively in peptide synthesis. The protection of the alpha-amino group with a benzyloxycarbonyl (Z) group and the guanidino side chain with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group allows for the controlled and sequential addition of arginine residues to a growing peptide chain. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

The Mtr group is known for its significant stability under the acidic conditions typically used for the removal of temporary Nα-protecting groups like Boc (tert-butyloxycarbonyl), while being cleavable under stronger acidic conditions, making it a valuable tool in orthogonal peptide synthesis strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing and executing peptide synthesis protocols.

PropertyValueReferences
Chemical Name Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt[1][2]
Synonyms This compound, Cbthis compound[3]
CAS Number 80745-09-1[1][2][3]
Molecular Formula C24H32N4O7S · C6H13N[3]
Molecular Weight 619.77 g/mol [1][3]
Appearance White to light yellow powder[4]
Purity (HPLC) ≥98%[1][4]
Melting Point 196-199°C[4]
Solubility Soluble in water or 1% acetic acid[2]
Storage Desiccate at -20°C in an inert atmosphere[1][2]

Synthesis of this compound

The synthesis of this compound involves two primary steps: the protection of the alpha-amino group of L-arginine with the benzyloxycarbonyl (Z) group, followed by the protection of the guanidino side chain with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The final product is then isolated as the cyclohexylammonium salt to improve its handling and stability.

Representative Synthesis Protocol

Step 1: Synthesis of Z-Arg-OH

  • Dissolution: L-Arginine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Acylation: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining the alkaline pH.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is acidified to precipitate the Z-Arg-OH. The crude product is then filtered, washed with cold water, and dried.

Step 2: Synthesis of Z-Arg(Mtr)-OH

  • Reaction Setup: Z-Arg-OH is dissolved in a suitable organic solvent (e.g., pyridine).

  • Sulfonylation: 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) is added to the solution, and the reaction is stirred at room temperature.

  • Reaction Monitoring: The progress of the sulfonylation is monitored by TLC.

  • Work-up and Salt Formation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent, and cyclohexylamine is added to precipitate Z-Arg(Mtr)-OH as its cyclohexylammonium salt. The product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nα-Protection cluster_step2 Step 2: Nω-Protection & Salt Formation L_Arginine L-Arginine Z_Arg_OH Z-Arg-OH L_Arginine->Z_Arg_OH NaOH (aq) Z_Cl Benzyl Chloroformate (Cbz-Cl) Z_Cl->Z_Arg_OH Z_Arg_OH_input Z-Arg-OH Mtr_Cl Mtr-Cl Z_Arg_Mtr_OH_CHA This compound Mtr_Cl->Z_Arg_Mtr_OH_CHA CHA Cyclohexylamine CHA->Z_Arg_Mtr_OH_CHA Z_Arg_OH_input->Z_Arg_Mtr_OH_CHA Pyridine

Caption: Synthesis workflow for this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The Z-group serves as a stable protecting group for the N-terminus during the initial resin loading, while the Mtr group protects the highly nucleophilic guanidino side chain of arginine from participating in unwanted side reactions during peptide chain elongation.

Experimental Protocol: Incorporation of this compound into a Peptide Chain
  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a compatible solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin is removed by treatment with a solution of piperidine in DMF.

  • Amino Acid Activation: Z-Arg(Mtr)-OH (obtained from its CHA salt by acidification and extraction) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion peptides.

  • Chain Elongation: The cycle of deprotection, activation, and coupling is repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.

Cleavage of the Mtr Protecting Group

The Mtr group is significantly more stable to acid than other sulfonyl-based protecting groups like Pbf and Pmc.[5] Complete removal of the Mtr group typically requires treatment with a strong acid cocktail, often for an extended period.

Protocol for Mtr Group Cleavage: [6]

  • Peptide-Resin Preparation: Following the completion of the peptide synthesis, the N-terminal Fmoc group is removed.

  • Cleavage Cocktail: The peptide is cleaved from the resin and the Mtr group is removed simultaneously by treating the resin with a cleavage cocktail. A common cocktail for Mtr removal is trifluoroacetic acid (TFA) containing scavengers such as 5% (w/w) phenol.

  • Reaction Conditions: The cleavage reaction is typically carried out at room temperature for several hours (e.g., 7.5 hours), with the progress monitored by HPLC.[6]

  • Product Isolation: After complete cleavage, the TFA is evaporated, and the crude peptide is precipitated with cold diethyl ether. The peptide is then purified by preparative HPLC.

Logical Relationship in SPPS

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Coupling of Z-Arg(Mtr)-OH deprotection1->coupling washing1 Washing (DMF) coupling->washing1 deprotection2 N-terminal Deprotection washing1->deprotection2 elongation Peptide Chain Elongation (Further Fmoc-AA cycles) deprotection2->elongation cleavage Cleavage from Resin & Mtr Removal (TFA/Phenol) elongation->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for incorporating Z-Arg(Mtr)-OH in SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides. Its robust Mtr protecting group offers orthogonality in complex synthetic strategies. A thorough understanding of its properties, synthesis, and cleavage conditions, as outlined in this guide, is crucial for its effective utilization in the development of novel peptide-based therapeutics and research tools. Researchers should carefully consider the harsher cleavage conditions required for Mtr removal when planning their synthetic routes, especially for peptides containing other acid-sensitive residues.

References

A Technical Guide to the Solubility and Stability of Z-Arg(Mtr)-OH.CHA in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-benzyloxycarbonyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA). Given the limited availability of specific quantitative solubility and stability data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. The methodologies outlined below are standard in the pharmaceutical and biotechnology industries for characterizing protected amino acids.

Solubility Profile of this compound

Table 1: Experimentally Determined Solubility of this compound at Ambient Temperature

SolventDielectric Constant (approx.)Polarity IndexSolubility (mg/mL)Observations
Dimethylformamide (DMF)36.76.4
Dimethyl sulfoxide (DMSO)46.77.2
N-Methyl-2-pyrrolidone (NMP)32.26.5
Dichloromethane (DCM)9.13.1
Acetonitrile (ACN)37.55.8
Methanol (MeOH)32.75.1
Ethanol (EtOH)24.54.3
Water80.110.2
1% Acetic Acid in Water~80-

Stability Profile of this compound

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the arginine side chain is known for its high stability, particularly under acidic conditions commonly used in peptide synthesis.[1] However, its long-term stability in various organic solvents at different temperatures is a key consideration for solution-phase chemistry and for the storage of stock solutions. The following table template is designed for recording data from a stability study.

Table 2: Stability of this compound in Solution Over Time

SolventStorage ConditionInitial Purity (%)Purity after 24h (%)Purity after 7 days (%)Major Degradants Observed
DMF4°C
DMFAmbient
DMSO4°C
DMSOAmbient
Acetonitrile4°C
AcetonitrileAmbient

Detailed Methodologies

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a standard procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a selection of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, DCM, Acetonitrile, Methanol, Water)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a rotating shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it may be beneficial to centrifuge the vials at a low speed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

  • Gravimetric Analysis (for non-volatile solvents):

    • For solvents with low volatility (e.g., DMSO), accurately weigh the filtered solution.

    • Evaporate the solvent under vacuum at a controlled temperature.

    • Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in mg/mL.

  • Quantitative Analysis by HPLC (preferred method):

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., Acetonitrile).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create the calibration curve.

    • Accurately dilute a known volume of the filtered supernatant from the solubility experiment with the mobile phase or a suitable solvent.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility.

Experimental Protocol for Stability Assessment using HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound in solution over time.

Objective: To assess the stability of this compound in various solvents under different storage conditions.

Materials:

  • This compound

  • Selected solvents for the study (e.g., DMF, DMSO)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (Acetonitrile, Water) and additives (e.g., Trifluoroacetic acid - TFA)

  • Vials for storing solutions at controlled temperatures (e.g., refrigerated and ambient)

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of this compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).

    • Dispense the solutions into separate, sealed vials for each time point and storage condition.

  • Storage:

    • Store the vials under the desired conditions (e.g., 4°C and ambient temperature).

  • HPLC Analysis:

    • Initial Analysis (T=0): Immediately after preparation, dilute a sample from each solution with the mobile phase and inject it into the HPLC system. This will serve as the initial purity value.

    • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days), retrieve a vial from each storage condition.

    • Prepare and inject the samples into the HPLC system as done for the initial analysis.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at 214 nm and 254 nm. A DAD is useful for identifying the emergence of new peaks corresponding to degradation products.

    • Column Temperature: 30°C

  • Data Analysis:

    • For each chromatogram, calculate the percentage purity of this compound by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Plot the percentage purity as a function of time for each solvent and storage condition to visualize the degradation profile.

    • Identify any significant degradation products by their retention times and UV spectra (if using a DAD).

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental data.

Caption: Workflow for solvent selection for this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in performing a stability study of this compound in a chosen solvent.

StabilityTestingWorkflow prep_solution Prepare this compound Solution in Selected Solvent initial_analysis T=0 Analysis: Determine Initial Purity by HPLC prep_solution->initial_analysis store_samples Store Aliquots at Different Conditions (e.g., 4°C, Ambient) prep_solution->store_samples data_analysis Data Analysis: Calculate % Purity vs. Time initial_analysis->data_analysis timepoint_analysis Time-Point Analysis: Analyze Samples at Intervals (e.g., 24h, 7 days) store_samples->timepoint_analysis timepoint_analysis->data_analysis report Report Stability Profile and Identify Degradants data_analysis->report

References

The Role of Z-Arg(Mtr)-OH.CHA in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the function and application of N-α-Z-L-Arginine(Mtr) cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA) within the framework of solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles of its constituent protecting groups, provides detailed experimental protocols, and presents comparative data to inform synthesis strategies.

Introduction to this compound

This compound is a protected amino acid derivative specifically designed for use in peptide synthesis. Each component of its structure plays a distinct and critical role in the controlled, stepwise assembly of peptide chains. The use of the Carbobenzoxy (Z) group for N-α-protection situates this derivative primarily within the Boc/Bzl synthesis strategy, an orthogonal approach to the more common Fmoc/tBu chemistry.

  • Z (Carbobenzoxy): This group protects the alpha-amino function of arginine, preventing unwanted polymerization during the coupling reaction. It is stable to the acidic conditions used for Boc group removal but can be cleaved using strong acids like HF or HBr in acetic acid, or via catalytic hydrogenolysis.

  • Arg (Arginine): The core amino acid, which contains a highly basic and nucleophilic guanidinium group in its side chain that requires robust protection throughout the synthesis.

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): A sulfonyl-based protecting group for the arginine side-chain guanidinium group. It is highly acid-labile but requires stronger acidic conditions for complete removal than other modern protecting groups like Pmc or Pbf.

  • CHA (Cyclohexylamine): This counter-ion forms a salt with the free carboxylic acid, which improves the crystallinity, handling characteristics, and shelf-life of the amino acid derivative, preventing potential self-condensation.

Core Principles in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, enabling the efficient construction of peptide sequences on an insoluble polymer support.[1] The process involves sequential cycles of deprotection and coupling.[2] The choice of protecting groups is paramount, defining the synthesis strategy. The Z-group is historically significant, introduced by Bergmann and Zervas, and formed the basis of early peptide synthesis.[3] In modern SPPS, it finds utility in Boc-based strategies where its removal conditions are orthogonal to the temporary Boc-group.[4]

The primary challenge with incorporating arginine is the high pKa of its guanidinium side chain, which can catalyze side reactions if left unprotected. The Mtr group provides effective protection but its cleavage requires careful consideration to avoid side reactions, particularly with sensitive residues like tryptophan.[5]

Physicochemical and Synthesis Data

The selection of a protected amino acid is governed by its chemical properties and performance in synthesis.

PropertyValueReference
CAS Number 80745-09-1[6]
Molecular Formula C24H32N4O7S · C6H13N[6]
Molecular Weight 619.8 g/mol [6][7]
Appearance White to off-white powderN/A

A comparison of common arginine side-chain protecting groups highlights the specific niche of the Mtr group.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylTFA (often heated, e.g., 35°C)[5]Effective protectionHarsher cleavage can lead to side reactions; Slower kinetics compared to Pbf
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylTFA (room temperature)[5]Milder cleavage than MtrCan be prone to sulfonation of sensitive residues
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylTFA (room temperature)Standard for Fmoc-SPPS; Milder cleavageMost expensive of the common Arg protecting groups[8]
Tos Tosyl (p-toluenesulfonyl)HF, TFMSAVery stableRequires very strong, hazardous acids for cleavage

Experimental Protocols

The following are generalized protocols for the use of Z-Arg(Mtr)-OH in a Boc-based solid-phase peptide synthesis workflow.

Protocol 1: Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the standard steps for adding an amino acid to the growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[4]

    • Agitate for 2 minutes, drain, and repeat with a fresh TFA/DCM solution for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the peptide-resin thoroughly to remove residual TFA and byproducts.

    • DCM wash (3 times)

    • Isopropanol (IPA) wash (1 time)

    • DCM wash (3 times)

  • Neutralization:

    • Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM.[2]

    • Agitate for 2-5 minutes, drain, and repeat.

    • Wash the resin with DCM (5-7 times) to remove excess base.

  • Coupling of Z-Arg(Mtr)-OH:

    • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent such as HBTU (1.9-3.9 equivalents) in N,N-Dimethylformamide (DMF). Add DIPEA (4-8 equivalents) and allow to activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[9]

  • Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all protecting groups (including the Mtr group) are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for Mtr-protected arginine and other side chains present. A common high-acidity cocktail is:

    • Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2).[9] This is suitable for peptides containing Arg(Mtr), Trp, Cys, and Met.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For Mtr-group removal, the reaction may need to be performed at a slightly elevated temperature (e.g., 35-40°C) to ensure complete deprotection.[5]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a fresh tube.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with stirring.[9]

    • A white precipitate (the crude peptide) should form.

  • Collection and Drying:

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in using this compound.

cluster_SPPS_Cycle Boc-SPPS Cycle for Incorporating Z-Arg(Mtr)-OH Resin Peptide-Resin (N-term Boc) Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection 1 Wash1 Wash & Neutralize (DCM, DIPEA) Deprotection->Wash1 2 Coupling Coupling (Z-Arg(Mtr)-OH + HBTU) Wash1->Coupling 3 Wash2 Final Wash (DMF, DCM) Coupling->Wash2 4 NextCycle Peptide-Resin+1 (N-term Z) Wash2->NextCycle 5

Caption: Generalized workflow for a single Boc-SPPS cycle.

cluster_Cleavage Final Cleavage & Deprotection Logic Start Completed Peptide-Resin (Z-Peptide...Arg(Mtr)...-Resin) Cleavage Treat with Strong Acid Cocktail (e.g., Reagent R / HF) Start->Cleavage Simultaneously cleaves from resin and removes side-chain groups (Mtr) Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify via RP-HPLC Precipitation->Purification FinalPeptide Final Deprotected Peptide Purification->FinalPeptide

Caption: Decision workflow for final peptide cleavage and deprotection.

cluster_Structure Chemical Structure Breakdown of this compound cluster_Z Z (Carbobenzoxy) cluster_Mtr Mtr (Sulfonyl) Z_Arg_Mtr Z-Group (N-α Protection) Arginine Backbone Mtr-Group (Side-Chain Protection) Carboxyl Group CHA Cyclohexylamine (CHA) (Counter-ion) Z_Arg_Mtr:cooh->CHA Forms Salt Z_info Cleavage: HBr/AcOH, HF, Hydrogenolysis Strategy: Boc/Bzl SPPS Z_Arg_Mtr:z->Z_info Details Mtr_info Cleavage: Strong Acid (TFA, heated) Protects: Guanidinium Group Z_Arg_Mtr:mtr->Mtr_info Details

Caption: Logical relationships of the components in this compound.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the edifice of synthetic organic chemistry. Since its introduction by Max Bergmann and Leonidas Zervas in 1932, it has been an indispensable tool for the protection of amines, particularly in the realm of peptide synthesis where it revolutionized the controlled, stepwise assembly of amino acids. Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development. This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, and comparative data.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates. This protection is fundamental in multi-step syntheses to prevent unwanted side reactions. A key attribute of the Cbz group is its considerable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media. However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenation.[1][2] This characteristic orthogonality to other common protecting groups is a pivotal aspect of its utility in complex molecular construction.[3][4]

Data Presentation: A Comparative Overview

The efficiency of Cbz protection and deprotection is paramount for its practical application. The following tables summarize quantitative data from various methodologies to facilitate comparison.

Table 1: Cbz Protection of Various Amines
Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[3]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[3]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[3]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[3]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[3]
Various AminesCbz-Cl, Water, rt71 - 99[5]
Aliphatic & Aromatic AminesCbz-Cl, PEG-600, rtExcellent[6][7]
Table 2: Comparison of Cbz Deprotection Methods
Cbz-Protected SubstrateDeprotection Method and ReagentsTimeTemperature (°C)Yield (%)Reference
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH-rt> 95[3]
Cbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH-rt> 95[3]
Cbz-L-Phe-L-Leu-OEtH₂ (1 atm), 10% Pd/C, H₂O (with TPGS-750-M)< 2 hrt> 95[1]
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH-reflux> 90[3]
Poly[GK{2-ClZ}GIP]Transfer Hydrogenolysis (Ammonium formate, 10% Pd-C), DMF2 hrt88
Cbz-Phenylalanine33% HBr in AcOH-rt~90[3]
N-Cbz protected aminesAlCl₃, HFIP2 - 16 hrtHigh[8][9]
N-Cbz protected amineNaBH₄, 10% Pd/C, MeOH3 - 10 minrt-[2][7]

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[10]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.[10]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[10]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[2][10]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis

Materials:

  • Cbz-protected substrate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) (10 mL)

  • Formic acid (HCOOH) (2-5 equivalents) or Ammonium formate

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.[1]

  • Reagent Addition: To the stirred suspension, add formic acid dropwise at room temperature.[1]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]

  • Concentration: Concentrate the filtrate under reduced pressure.[1]

Protocol 4: Acidic Deprotection of Cbz Group

Materials:

  • N-Cbz-protected amine (1 equiv)

  • Aluminum chloride (AlCl₃) (3 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4 mL)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the N-Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The reaction mixture will be a suspension.[8]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[8]

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench with aqueous NaHCO₃ and extract with CH₂Cl₂.[8]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to provide the pure amine.[8]

Visualizing Key Concepts and Workflows

Diagrams are provided below to illustrate the reaction mechanism, the concept of orthogonality, and a typical experimental workflow.

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine Amine Protected_Amine Protected_Amine Amine->Protected_Amine Cbz-Cl, Base Cbz-Cl Cbz-Cl Base Base Protected_Amine_2 Protected Amine Deprotected_Amine Deprotected_Amine Protected_Amine_2->Deprotected_Amine Hydrogenolysis H2_PdC H₂/Pd-C

General scheme for Cbz protection and deprotection.

Orthogonality cluster_conditions Deprotection Conditions A Starting Material Amine-Cbz Amine-Boc Amine-Fmoc H2_PdC H₂/Pd-C A:port1->H2_PdC Acid Acid (e.g., TFA) A:port2->Acid Base Base (e.g., Piperidine) A:port3->Base B Product 1 Amine Amine-Boc Amine-Fmoc H2_PdC->B:port1 C Product 2 Amine-Cbz Amine Amine-Fmoc Acid->C:port2 D Product 3 Amine-Cbz Amine-Boc Amine Base->D:port3

Orthogonality of Cbz, Boc, and Fmoc protecting groups.

SPPS_Workflow start Start: Resin with C-terminal Boc-amino acid deprotect_boc Boc Deprotection (TFA) start->deprotect_boc wash1 Wash deprotect_boc->wash1 couple_boc_aa Couple next Boc-amino acid wash1->couple_boc_aa wash2 Wash couple_boc_aa->wash2 repeat Repeat n times wash2->repeat repeat->deprotect_boc deprotect_final_boc Final Boc Deprotection repeat->deprotect_final_boc After n cycles wash3 Wash deprotect_final_boc->wash3 couple_cbz_aa Couple N-terminal Cbz-amino acid wash3->couple_cbz_aa wash4 Wash couple_cbz_aa->wash4 cleave Cleave peptide from resin wash4->cleave end End: N-Cbz protected peptide cleave->end

Workflow for Solid-Phase Peptide Synthesis using a Cbz-protected amino acid at the N-terminus.

References

The Role of Cyclohexylamine (CHA) Salt in Z-Arg(Mtr)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of the cyclohexylamine (CHA) salt of Nα-benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Z-Arg(Mtr)-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS), and understanding the role of each of its components is paramount for the successful synthesis of complex peptides.

Introduction to Z-Arg(Mtr)-OH.CHA

This compound is a protected amino acid derivative used in peptide synthesis. The arginine residue is protected at two key functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain.

  • Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of arginine. It is a well-established protecting group in peptide chemistry, typically stable to the basic conditions used for Fmoc group removal but cleavable under strong acidic conditions or by hydrogenolysis.[1]

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Group: The Mtr group safeguards the highly basic guanidino side chain of arginine.[2][3] It is an acid-labile protecting group, but its removal requires harsher acidic conditions compared to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[2][4] Complete cleavage of the Mtr group can necessitate extended reaction times with trifluoroacetic acid (TFA), often in the presence of scavengers.[2]

  • Cyclohexylamine (CHA) Salt: The CHA salt is formed by the reaction of the free carboxylic acid of Z-Arg(Mtr)-OH with the organic base cyclohexylamine.[5] This salt formation is a crucial aspect of the compound's utility.

The Core Function of the Cyclohexylamine (CHA) Salt

The primary function of forming the CHA salt of Z-Arg(Mtr)-OH is to enhance the compound's physicochemical properties, thereby facilitating its purification, storage, and handling. Protected amino acids, particularly those with bulky protecting groups, can often be difficult to crystallize and may exist as oils or amorphous solids.

The formation of a salt with an organic base like cyclohexylamine often induces crystallization, leading to a stable, solid material with a defined melting point.[6] This crystalline nature is highly advantageous for:

  • Purification: Crystallization is an effective method for purifying the protected amino acid, removing impurities from the synthesis of the building block itself.

  • Stability and Storage: Crystalline solids are generally more stable and less hygroscopic than their amorphous or oily counterparts, allowing for longer shelf life and more consistent quality.

  • Handling: A free-flowing crystalline powder is significantly easier to weigh and dispense accurately compared to a viscous oil, which is critical for precise stoichiometry in peptide synthesis reactions.

Data Presentation: Physicochemical Properties

PropertyThis compoundZ-Arg(Mtr)-OH (Free Acid)Reference
Molecular Formula C30H45N5O7SC24H32N4O7S[7][8]
Molecular Weight 619.77 g/mol 520.60 g/mol [4][7]
Appearance White to off-white crystalline powderOften an oil or amorphous solid[6][9]
Solubility Soluble in water or 1% acetic acid. Soluble in organic solvents like dichloromethane (DCM) after conversion to the free acid.Generally soluble in organic solvents like DMF and DCM.[9][10]
Storage Inert atmosphere, Room TemperatureOften requires storage at low temperatures (-20°C) to prevent degradation.[7][9]

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in a peptide coupling reaction, the cyclohexylamine must be removed to liberate the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Ice-cold 1 M Potassium bisulfate (KHSO4) aqueous solution

  • Anhydrous Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO4 solution to remove the cyclohexylamine.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Mtr)-OH free acid, which may be a solid or a viscous oil.

Peptide Coupling using Z-Arg(Mtr)-OH

This protocol describes a standard coupling reaction in solid-phase peptide synthesis (SPPS) after the N-terminal Fmoc deprotection of the resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Arg(Mtr)-OH (free acid from the protocol above)

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or NMM)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

  • In a separate vessel, dissolve Z-Arg(Mtr)-OH (typically 2-4 equivalents relative to the resin loading) in the synthesis solvent.

  • Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (e.g., DIPEA, 2 equivalents to the amino acid) to the amino acid solution to pre-activate it for a few minutes.

  • Add the activated Z-Arg(Mtr)-OH solution to the resin.

  • Agitate the reaction mixture at room temperature for the required coupling time (typically 1-2 hours).

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • After complete coupling, wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.

Deprotection of the Mtr and Z Groups

Mtr Group Removal: The Mtr group is typically removed at the end of the synthesis during the final cleavage from the resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., phenol, thioanisole, water, triisopropylsilane)

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the peptide-resin and incubate at room temperature.

  • Due to the stability of the Mtr group, extended cleavage times of 3 to 24 hours may be necessary. The progress of the deprotection should be monitored by HPLC.

  • After complete deprotection, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Z Group Removal: The Z group is generally stable to the TFA cleavage conditions used for Mtr removal.[11] If an N-terminal Z group is desired on the final peptide, it will remain intact. If its removal is required, this is typically achieved by catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., methanol, acetic acid)

  • Hydrogen source (e.g., hydrogen gas balloon or H2 generator)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by HPLC or TLC).

  • Filter the catalyst through a pad of Celite and evaporate the solvent to obtain the deprotected peptide.

Mandatory Visualizations

CHA_Salt_Function Logical Relationship: Benefit of CHA Salt Formation cluster_properties Properties cluster_benefits Benefits A Z-Arg(Mtr)-OH (Free Acid) C This compound (Crystalline Salt) A->C Salt Formation P1 Often an oil or amorphous solid A->P1 P2 Difficult to purify A->P2 P3 Less stable A->P3 B Cyclohexylamine (CHA) B->C Salt Formation B1 Improved Stability and Shelf-life C->B1 B2 Ease of Handling and Weighing C->B2 B3 Facilitated Purification C->B3

Caption: Benefits of CHA Salt Formation in Z-Arg(Mtr)-OH.

CHA_Salt_Conversion_Workflow Experimental Workflow: Conversion of CHA Salt to Free Acid Start Start: This compound Salt Step1 1. Dissolve in Dichloromethane (DCM) Start->Step1 Step2 2. Extract with ice-cold aqueous KHSO4 (3x) Step1->Step2 Step3 3. Wash organic layer with water Step2->Step3 Step4 4. Dry organic layer (e.g., MgSO4) Step3->Step4 Step5 5. Filter and Evaporate Solvent Step4->Step5 End End: Z-Arg(Mtr)-OH (Free Acid) Step5->End

Caption: Workflow for Converting CHA Salt to the Free Acid.

Peptide_Coupling_Workflow Experimental Workflow: Peptide Coupling with Z-Arg(Mtr)-OH Start Start: Resin-bound peptide with free N-terminal amine Step1 1. Pre-activate Z-Arg(Mtr)-OH (with coupling reagent and base) Start->Step1 Step2 2. Add activated amino acid to resin Step1->Step2 Step3 3. Agitate for coupling reaction Step2->Step3 Step4 4. Monitor reaction completion (e.g., Kaiser test) Step3->Step4 Step5 5. Wash resin to remove excess reagents Step4->Step5 End End: Resin-bound peptide elongated by one Arg(Mtr) residue Step5->End

Caption: Workflow for Peptide Coupling with Z-Arg(Mtr)-OH.

Conclusion

The use of Z-Arg(Mtr)-OH as its cyclohexylamine salt is a strategic choice in peptide synthesis that addresses practical challenges associated with the handling and purity of protected amino acids. While the Mtr protecting group for the arginine side chain is less commonly used in modern Fmoc-based SPPS in favor of more labile alternatives, understanding its properties and the function of the CHA salt remains valuable for researchers working with established synthetic routes or requiring specific protection strategies. The protocols and information provided in this guide offer a comprehensive overview for the effective utilization of this important building block in the synthesis of arginine-containing peptides.

References

The Evolution of Arginine Protection: A Technical Guide to Protecting Groups in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, a cornerstone of biochemical research and drug development, is a meticulous process demanding precise control over reactive functional groups. Among the proteinogenic amino acids, arginine, with its strongly basic guanidinium side chain (pKa ≈ 12.5), presents a unique challenge. Effective protection of this guanidino group is paramount to prevent undesirable side reactions, ensure solubility, and achieve high-purity synthetic peptides. This technical guide provides an in-depth exploration of the historical development of arginine protecting groups, detailing their chemical properties, applications, and the evolution of strategies to tame this reactive residue.

The Early Days: Taming the Guanidinium Group

The initial forays into peptide synthesis in the early 20th century quickly identified the need to mask the reactive guanidino function of arginine. The earliest strategies focused on reducing its basicity through the introduction of strong electron-withdrawing groups.

The Nitro Group (NO₂): A Classic but Harsh Approach

One of the first protecting groups employed for arginine was the nitro (NO₂) group . By significantly lowering the pKa of the guanidinium moiety, it effectively prevents its interference in peptide coupling reactions.[1] While its stability is an asset during synthesis, its removal proved to be a significant hurdle, initially requiring harsh conditions such as catalytic hydrogenation, which could compromise other sensitive residues in the peptide chain.[1] Later methods introduced reductive cleavage using reagents like stannous chloride (SnCl₂), offering a more orthogonal deprotection strategy.[2] A notable advantage of the nitro group is its ability to suppress δ-lactam formation, a common side reaction during arginine incorporation.[3]

The Tosyl (Tos) Group: A Staple of the Boc Era

The p-toluenesulfonyl (Tosyl or Tos) group emerged as a workhorse in the era of Boc (tert-butoxycarbonyl) solid-phase peptide synthesis (SPPS).[4] Like the nitro group, it provides robust protection of the guanidinium side chain. However, its removal necessitates extremely strong acids, most notably anhydrous hydrogen fluoride (HF), a reagent that requires specialized equipment and stringent safety precautions.[4] The harshness of HF cleavage limits its application for peptides containing sensitive residues.[4]

The Fmoc Revolution and the Dawn of Acid-Labile Sulfonyl Protectors

The advent of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry in SPPS, with its milder base-labile Nα-deprotection, demanded the development of side-chain protecting groups that could be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This spurred the innovation of a series of arylsulfonyl-based protecting groups with increasing acid lability.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)

The Mtr group was an early attempt to create a more acid-labile sulfonyl protecting group compatible with Fmoc-SPPS. While more susceptible to acid than the Tosyl group, its complete removal often requires prolonged exposure to TFA (up to 24 hours), increasing the risk of side reactions with sensitive amino acids like tryptophan.[4][5]

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

A significant advancement came with the introduction of the Pmc group by Ramage and coworkers.[6] The cyclic ether structure of the Pmc group enhances its acid lability compared to Mtr, allowing for cleavage with TFA over a period of 2 to 6 hours.[4] However, the carbocation generated during Pmc cleavage is highly reactive and can lead to the alkylation of tryptophan residues, a significant drawback.[4]

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

The development of the Pbf group by Carpino and coworkers marked a major milestone in arginine protection.[7] The five-membered ring of the Pbf group renders it more acid-labile than the six-membered ring of Pmc.[8] This increased lability allows for faster and more efficient cleavage, typically within 1.5 to 3 hours using standard TFA cocktails.[4] The reduced cleavage time minimizes exposure to strong acid and significantly lessens the extent of tryptophan alkylation, making Pbf the most widely used arginine protecting group in modern Fmoc-SPPS.[9]

Quantitative Comparison of Arginine Protecting Groups

The selection of an appropriate protecting group is a critical decision that impacts synthesis efficiency and final peptide purity. The following tables summarize key quantitative data for the most common arginine protecting groups.

Protecting GroupNα-StrategyTypical Cleavage ReagentTypical Cleavage TimeRelative Acid Lability
**Nitro (NO₂) **Boc/FmocSnCl₂ / H⁺ or HFVariableVery Low (Stable to TFA)
Tosyl (Tos) BocAnhydrous HF1 - 2 hoursVery Low
Mtr Fmoc/BocTFA / Phenol7.5 - 24 hoursLow
Pmc FmocTFA / Scavengers2 - 6 hoursModerate
Pbf FmocTFA / Scavengers1.5 - 3 hoursHigh

Table 1: General Cleavage Conditions and Relative Acid Lability. This table provides a comparative overview of the conditions required for the removal of different arginine protecting groups.

Protecting GroupSide ReactionQuantitative Observation
**Nitro (NO₂) **δ-Lactam FormationSignificantly reduces or eliminates δ-lactam formation.[3]
Pmc Tryptophan AlkylationSignificant risk of tryptophan alkylation due to reactive carbocations.[4]
Pbf Tryptophan AlkylationReduced risk of tryptophan alkylation compared to Pmc.[9]
Pbf δ-Lactam FormationAfter 30 minutes of activation, lactam formation was four times greater for the Pbf derivative compared to the NO₂ derivative.[10][11]
Pmc vs. Pbf Cleavage Yield3-hour TFA treatment resulted in 46% yield for Arg(Pmc) vs. 69% for Arg(Pbf).[12]

Table 2: Common Side Reactions and Quantitative Comparisons. This table highlights key side reactions associated with arginine protecting groups and provides available quantitative data.

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting groups in peptide synthesis. Below are generalized protocols for the introduction and cleavage of the most common arginine protecting groups.

General Protocol for the Synthesis of Fmoc-Arg(P)-OH (P = Pbf, Pmc)

The synthesis of protected arginine derivatives is a multi-step process that requires careful control of reaction conditions. A general strategy involves:

  • Carboxyl Group Protection: The carboxylic acid of arginine is typically protected as a methyl or ethyl ester to prevent its participation in subsequent reactions.

  • α-Amino Group Protection: The α-amino group is transiently protected, often with a Boc group.

  • Guanidino Group Protection: The sulfonyl chloride (Pbf-Cl or Pmc-Cl) is reacted with the partially protected arginine to introduce the Pbf or Pmc group onto the guanidino side chain.

  • Selective Deprotection and Fmoc Introduction: The transient Boc group on the α-amino group is selectively removed, followed by the introduction of the Fmoc group using a reagent like Fmoc-OSu.

  • Saponification: The carboxyl protecting group is removed to yield the final Fmoc-Arg(P)-OH.

Protocol for Cleavage of Sulfonyl-Based Protecting Groups (Pbf, Pmc, Mtr)

Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: Following solid-phase synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: A freshly prepared cleavage cocktail is used. The composition of the cocktail depends on the protecting group and the presence of sensitive residues in the peptide.

    • For Arg(Pbf): A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[13]

    • For Arg(Pmc): A similar TFA-based cocktail is used, often requiring longer reaction times.

    • For Arg(Mtr): A mixture of 5% (w/w) phenol in TFA is typically employed.[5]

  • Cleavage Reaction: The cleavage cocktail is added to the dried peptidyl-resin and the mixture is gently agitated at room temperature for the required duration (see Table 1).

  • Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

  • Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Protocol for On-Resin Deprotection of the Nitro (NO₂) Group
  • Resin Preparation: The peptidyl-resin is washed with 2-MeTHF.

  • Deprotection Solution: A solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF is prepared.[2]

  • Deprotection Reaction: The deprotection solution is added to the resin, and the reaction is carried out at 55°C for a specified time, typically monitored by HPLC.[2]

  • Washing: The resin is washed thoroughly to remove the deprotection reagents before proceeding with the final cleavage from the resin.

Visualizing the Chemistry of Arginine Protection

The following diagrams, generated using the DOT language, illustrate key concepts in the historical and chemical development of arginine protecting groups.

Historical_Development cluster_Boc Boc-SPPS Era cluster_Fmoc Fmoc-SPPS Era Nitro Nitro (NO₂) Tos Tosyl (Tos) Nitro->Tos Increased use in Boc-SPPS Mtr Mtr Tos->Mtr Need for milder cleavage Pmc Pmc Mtr->Pmc Improved acid lability Pbf Pbf Pmc->Pbf Further increased lability & reduced side reactions

Caption: Historical progression of arginine protecting groups.

Acid_Lability Pbf Pbf Pmc Pmc Pbf->Pmc More Labile Mtr Mtr Pmc->Mtr More Labile Tos Tosyl Mtr->Tos More Labile l1 Relative Acid Lability of Sulfonyl Protecting Groups

Caption: Relative acid lability of sulfonyl-based protecting groups.

SPPS_Workflow Start Resin Coupling Amino Acid Coupling (with protected Arg) Start->Coupling Deprotection Nα-Fmoc Deprotection (Base Treatment) Coupling->Deprotection Repeat Repeat for each amino acid Deprotection->Repeat Repeat->Coupling Chain Elongation Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Synthesis Complete Purification Peptide Purification (HPLC) Cleavage->Purification Product Pure Peptide Purification->Product

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Lactam_Formation Activated_Arg Activated Fmoc-Arg(P)-OH Carboxyl Group Desired_Coupling Peptide Bond Formation (Desired Pathway) Activated_Arg:c->Desired_Coupling Nucleophilic Attack by Peptide N-terminus Lactam δ-Lactam Formation (Side Reaction) Activated_Arg:c->Lactam Intramolecular Cyclization Peptide_Chain Growing Peptide Chain (Free N-terminus)

Caption: Competing pathways of activated arginine leading to δ-lactam formation.

Conclusion

The journey of arginine protecting groups in peptide chemistry reflects the continuous drive for milder, more efficient, and selective synthetic methodologies. From the harsh removal conditions of the early nitro and tosyl groups to the finely tuned acid lability of the Pbf group, each development has expanded the horizons of peptide synthesis, enabling the creation of increasingly complex and sensitive biomolecules. The choice of the optimal arginine protecting group remains a critical parameter in the design of any peptide synthesis strategy, and a thorough understanding of their properties and historical context is essential for researchers, scientists, and drug development professionals in this dynamic field.

References

A Technical Guide to Z-Arg(Mtr)-OH.CHA: Sourcing, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the quality and reliable supply of amino acid derivatives are paramount. This guide provides an in-depth overview of Z-Arg(Mtr)-OH.CHA, a key building block in solid-phase peptide synthesis (SPPS). We will cover supplier and purity information, detailed experimental protocols for its use, and visual representations of key processes to facilitate a comprehensive understanding.

Supplier and Purity Overview of this compound

This compound, with the CAS number 80745-09-1, is a protected amino acid derivative of arginine.[1][2] The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group serves to protect the guanidino function of the arginine side chain during peptide synthesis. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties. Several chemical suppliers offer this reagent, with purity levels typically exceeding 98%. Below is a summary of prominent suppliers and their stated purity levels.

SupplierPurityAdditional Information
Lead Sciences98%Brand: BLDpharm.[1]
Aapptec PeptidesLot-specificCertificate of Analysis available for specific data.[2][3]
BioCrick>98%Confirmed by NMR, with COA, HPLC, MS, and NMR data available.
CP Lab Safetymin 98%For professional manufacturing, research, and industrial use only.[4]
ChemPepNot specifiedFor Research & Development use only.
BOC Sciences>= 99.5% (Chiral HPLC)Custom solutions available.

Experimental Protocols

The successful incorporation and subsequent deprotection of this compound are critical steps in peptide synthesis. The following protocols provide detailed methodologies for purity analysis and the removal of the Mtr protecting group.

HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Expected Outcome: The chromatogram should show a major peak corresponding to this compound, with any impurities appearing as smaller peaks. The purity is calculated based on the relative peak areas.

Removal of the Mtr Protecting Group from Arginine in Fmoc-Based SPPS

Objective: To cleave the Mtr group from the arginine residue of a synthesized peptide.

Methodology:

  • Resin Preparation: Following the completion of peptide synthesis, ensure the final N-terminal Fmoc group is removed by treating the resin-bound peptide with a 20% solution of piperidine in DMF.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 5% (w/w) phenol in trifluoroacetic acid (TFA).

  • Deprotection Reaction:

    • Suspend the peptide-resin in the cleavage cocktail (approximately 10 µmol of peptide per mL of cocktail).

    • Allow the reaction to proceed at room temperature. The Mtr group is more acid-stable than other protecting groups like Pbf or Pmc, and complete removal may take several hours (approximately 7.5 hours).[1][2]

  • Monitoring: Monitor the progress of the deprotection by taking small aliquots of the cleavage solution, precipitating the peptide with cold diethyl ether, and analyzing the product by HPLC.

  • Peptide Precipitation and Isolation:

    • Once the deprotection is complete, filter the resin and collect the TFA solution.

    • Evaporate the TFA solution to dryness.

    • Partition the residue between water and dichloromethane.

    • Wash the aqueous layer containing the peptide four times with dichloromethane to remove organic scavengers.

    • Lyophilize the aqueous layer to obtain the crude deprotected peptide.[1][2]

Visualizing Key Processes

To further aid in the understanding of the sourcing and application of this compound, the following diagrams, generated using Graphviz, illustrate a typical workflow and the chemical pathway of Mtr group removal.

G cluster_sourcing Sourcing & Quality Control cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Cleavage & Deprotection Supplier Identification Supplier Identification Purity Verification (HPLC) Purity Verification (HPLC) Supplier Identification->Purity Verification (HPLC) Amino Acid Coupling Amino Acid Coupling Purity Verification (HPLC)->Amino Acid Coupling Fmoc Deprotection Fmoc Deprotection Amino Acid Coupling->Fmoc Deprotection Chain Elongation Chain Elongation Fmoc Deprotection->Chain Elongation Mtr Group Removal (TFA/Phenol) Mtr Group Removal (TFA/Phenol) Chain Elongation->Mtr Group Removal (TFA/Phenol) Peptide Precipitation Peptide Precipitation Mtr Group Removal (TFA/Phenol)->Peptide Precipitation Purification & Analysis Purification & Analysis Peptide Precipitation->Purification & Analysis

Caption: Workflow from Sourcing to Final Peptide.

G Arg(Mtr)-Peptide Arg(Mtr)-Peptide Deprotected Arg-Peptide Deprotected Arg-Peptide Arg(Mtr)-Peptide->Deprotected Arg-Peptide Protonation & Cleavage Mtr Cation Mtr Cation Arg(Mtr)-Peptide->Mtr Cation TFA TFA TFA->Arg(Mtr)-Peptide Phenol Phenol (Scavenger) Trapped Cation Phenol-Trapped Cation Phenol->Trapped Cation Mtr Cation->Trapped Cation

Caption: Mtr Group Removal Pathway.

References

Methodological & Application

Application Notes and Protocols for Z-Arg(Mtr)-OH.CHA in Manual Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg(Mtr)-OH.CHA is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues. The benzyloxycarbonyl (Z) group protects the α-amino group, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protects the guanidino side chain of arginine. The cyclohexylamine (CHA) salt form enhances the stability and handling of the compound. This document provides a detailed protocol for the manual use of this compound in SPPS, covering all steps from initial treatment of the CHA salt to the final cleavage of the completed peptide from the resin.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the handling, solubility, and reaction characteristics of the reagent.

PropertyValueReference
Molecular Formula C₂₄H₃₂N₄O₇S·C₆H₁₃N
Molecular Weight 619.77 g/mol
Appearance White to off-white powder
Mtr Protecting Group Acid labile, requires strong acid for cleavage
Z Protecting Group Cleaved by catalytic hydrogenation or strong acid
CHA Salt Improves stability and handling[1]

Experimental Protocols

This section outlines the detailed methodology for the use of this compound in manual SPPS.

Conversion of CHA Salt to the Free Acid

The cyclohexylamine (CHA) salt must be converted to the free acid before use in the coupling reaction.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Magnesium sulfate (MgSO₄), anhydrous

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Mtr)-OH free acid as a solid or oil.[1]

Manual SPPS Protocol

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy on a resin, such as Wang or Rink Amide resin.

Materials:

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

  • Appropriate resin (e.g., pre-loaded Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Z-Arg(Mtr)-OH (free acid from Protocol 1)

  • Washing solvents (DMF, DCM)

Procedure:

a) Resin Swelling:

  • Place the resin in the synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

b) Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

c) Coupling of Z-Arg(Mtr)-OH:

  • In a separate vial, dissolve Z-Arg(Mtr)-OH (typically 1.5-3 equivalents relative to resin loading) and an equivalent amount of OxymaPure in DMF.

  • Add DIC (1.5-3 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature. Due to the steric bulk of the Mtr group, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a ninhydrin test. A typical coupling time is 2-4 hours. For difficult couplings, the reaction can be repeated with a fresh solution of activated amino acid.

  • After complete coupling (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

d) Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Mtr Deprotection

The Mtr group is highly stable to acid and requires prolonged treatment with a strong acid cocktail for complete removal.[2]

Cleavage Cocktail (Reagent K modified):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail fresh and cool it on ice.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature.

  • The cleavage of the Mtr group is slow and may require extended reaction times, potentially up to 24 hours. It is advisable to monitor the deprotection by HPLC if possible. For peptides with multiple Arg(Mtr) residues, longer deprotection times are expected.[2]

  • After the cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Post-Cleavage Work-up:

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

A diagram illustrating the key stages of the manual SPPS workflow using this compound is provided below.

SPPS_Workflow cluster_prep Amino Acid Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection prep_start This compound free_acid Conversion to Free Acid (DCM, KHSO4 extraction) prep_start->free_acid coupling Coupling (Z-Arg(Mtr)-OH, DIC, Oxyma) free_acid->coupling resin_swell Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->deprotection deprotection->coupling washing Washing (DMF, DCM) coupling->washing washing->deprotection Next Cycle cleavage Cleavage from Resin & Mtr Deprotection (TFA Cocktail, up to 24h) washing->cleavage Final Cycle precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Z-Arg(Mtr)-OH.CHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is crucial for a wide range of biological activities, including cell penetration, receptor binding, and antimicrobial action. The use of Z-Arg(Mtr)-OH.CHA, a protected arginine derivative, in automated solid-phase peptide synthesis (SPPS) offers distinct advantages in specific synthetic strategies. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group safeguards the guanidino side chain. This application note provides a detailed protocol for the efficient incorporation of this compound into peptides using an automated synthesizer, with a focus on optimizing coupling and deprotection steps to maximize yield and purity.

Data Presentation

The successful synthesis of peptides containing Arg(Mtr) is highly dependent on the coupling efficiency and the subsequent cleavage of the Mtr protecting group, which is known to be more challenging than more modern protecting groups like Pbf. Below are tables summarizing typical quantitative data obtained during the synthesis of a model peptide containing a single Arg(Mtr) residue.

Table 1: Comparison of Coupling Conditions for Fmoc-Arg(Mtr)-OH

Coupling ReagentActivation Time (min)Coupling Time (min)Double CouplingEstimated Coupling Efficiency (%)
HBTU/DIPEA230No~95%
HBTU/DIPEA230Yes>99%
DIC/Oxyma545No~92%
DIC/Oxyma545Yes>98%

Note: Data is illustrative and based on typical outcomes for sterically hindered amino acids. Actual efficiency may vary based on the peptide sequence and synthesizer.

Table 2: Comparison of Cleavage Cocktails and Conditions for Mtr Deprotection

Cleavage CocktailComposition (v/v/w)Cleavage Time (hr)Estimated Peptide Purity (%)Notes
Standard TFA95% TFA, 2.5% TIS, 2.5% H₂O470-80%Incomplete Mtr removal is common.
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT485-95%More effective for Mtr removal but malodorous.
TMSBr CocktailTFA/Thioanisole/EDT/m-Cresol/TMSBr0.25>90%Rapid and efficient Mtr removal.[1]

Note: Purity was estimated by HPLC analysis of the crude peptide. EDT = 1,2-ethanedithiol, TIS = triisopropylsilane, TMSBr = trimethylsilyl bromide.

Experimental Protocols

The following protocols are designed for a standard automated microwave peptide synthesizer and may require optimization based on the specific instrument and peptide sequence.

Protocol 1: Automated Peptide Synthesis Cycle for this compound

This protocol assumes the use of Fmoc chemistry for the preceding amino acids. The Z-protected arginine is typically the final amino acid to be coupled.

  • Resin Preparation:

    • Start with a pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection (for the amino acid preceding Arg(Mtr)):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • This compound Coupling:

    • Reagent Preparation:

      • Dissolve this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Activation:

      • Allow the reagents to pre-activate for 2 minutes.

    • Coupling:

      • Transfer the activated amino acid solution to the reaction vessel.

      • Couple for 30-60 minutes at room temperature. For microwave synthesizers, a shorter time at an elevated temperature (e.g., 10 minutes at 75°C) can be used.

    • Double Coupling (Recommended):

      • Drain the reaction vessel and repeat the coupling step to ensure maximum efficiency.

    • Washing:

      • Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times).

Protocol 2: Cleavage and Deprotection

The complete removal of the Mtr group is critical for obtaining the final peptide in high purity.[1]

  • Resin Preparation:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage using TMSBr Cocktail (Recommended for efficient Mtr removal):

    • Prepare the cleavage cocktail by combining TFA, thioanisole, EDT, m-cresol, and TMSBr in a cooled vessel.

    • Add the cooled cleavage cocktail to the resin.

    • Allow the reaction to proceed for 15 minutes at 0°C under a nitrogen atmosphere.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Peptide Isolation:

    • Dry the peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water with 0.1% TFA.

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to determine purity.

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical logic in the automated synthesis of a peptide containing this compound.

G cluster_synthesis Automated Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling This compound Coupling (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 DryResin Dry Peptide-Resin Wash2->DryResin To Cleavage Cleavage Cleavage with TMSBr Cocktail (15 min at 0°C) DryResin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Peptide Isolation (Centrifugation & Drying) Precipitation->Isolation Purification RP-HPLC Purification (C18 Column) Isolation->Purification To Purification Analysis Purity & Identity Check (Analytical HPLC & Mass Spec) Purification->Analysis FinalPeptide FinalPeptide Analysis->FinalPeptide Pure Peptide

Caption: Experimental workflow for the synthesis of an Arg(Mtr)-containing peptide.

G cluster_coupling Coupling Cycle cluster_deprotection Final Deprotection Start Start of Cycle (Free N-terminus on Resin) Activation Activation of Z-Arg(Mtr)-OH (HBTU/DIPEA) Start->Activation 1 Coupling Peptide Bond Formation Activation->Coupling 2 End End of Cycle (Z-Arg(Mtr)-Peptide-Resin) Coupling->End 3 PeptideResin Z-Arg(Mtr)-Peptide-Resin End->PeptideResin After full sequence assembly Cleavage Simultaneous Cleavage & Deprotection (TFA or TMSBr Cocktail) PeptideResin->Cleavage FinalPeptide Final Peptide (with deprotected Arg) Cleavage->FinalPeptide

Caption: Logical relationship of key chemical transformations.

References

Coupling Reagents Compatible with Z-Arg(Mtr)-OH.CHA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents compatible with Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA). The presence of the acid-sensitive 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the arginine side chain necessitates careful selection of coupling conditions to prevent its premature cleavage and minimize side reactions.

Introduction to Coupling Z-Arg(Mtr)-OH

The incorporation of Z-Arg(Mtr)-OH into a peptide sequence can be challenging due to the steric hindrance of the bulky Mtr group and its sensitivity to strong acids. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize racemization, and preserve the integrity of the Mtr protecting group. This guide outlines several compatible coupling reagents and provides protocols for their effective use.

Recommended Coupling Reagents

Several classes of coupling reagents are suitable for use with Z-Arg(Mtr)-OH. These include aminium/uronium salts, phosphonium salts, and carbodiimides, often used with additives.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient for most standard and many difficult couplings.[1] They form highly reactive activated esters that can overcome steric barriers.[1] HATU, in particular, is known for its rapid reaction times and ability to suppress racemization, making it a preferred choice for challenging couplings.[2][3]

  • Phosphonium Salts: Reagents such as PyBOP and DEPBT are also excellent choices. PyBOP is known for its high efficiency and low racemization levels, especially in difficult couplings.[4] DEPBT is particularly noteworthy for its remarkable resistance to racemization and can be used without protecting the hydroxyl groups of amino acids like serine and threonine.[5][6][7]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used in solid-phase peptide synthesis (SPPS) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to minimize racemization.[8][9] While generally effective, carbodiimide-based methods may be less efficient for sterically hindered amino acids compared to aminium or phosphonium salt reagents.[1]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the key characteristics and performance of recommended coupling reagents for the incorporation of Z-Arg(Mtr)-OH.

Coupling ReagentClassRelative ReactivityRacemization SuppressionKey AdvantagesPotential Considerations
HATU Aminium/Uronium SaltVery HighExcellentFast reaction times, high yields, effective for hindered couplings.[2][3][10]Higher cost compared to some other reagents.
HBTU Aminium/Uronium SaltHighGoodEfficient for most standard couplings, well-established.[8]Can be less effective than HATU for highly hindered residues.[2]
DEPBT Phosphonium SaltHighExcellentMinimal racemization, no need to protect side-chain hydroxyl groups.[5][6][11]May require longer reaction times in some cases.
DIC/HOBt CarbodiimideModerateGoodCost-effective, widely used, and established protocols.[8]Can be less efficient for sterically hindered couplings.[1]
PyBOP Phosphonium SaltHighVery GoodHigh coupling efficiency, suitable for difficult couplings.[4]Byproducts can sometimes complicate purification.

Experimental Protocols

Note: this compound must be converted to the free acid before use in coupling reactions. This is typically achieved by an aqueous workup with an acid like citric acid or potassium bisulfate, followed by extraction with an organic solvent and drying.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and minimizing side reactions, especially for difficult couplings.

Materials:

  • Z-Arg(Mtr)-OH (free acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve Z-Arg(Mtr)-OH (3 equivalents relative to resin loading) in anhydrous DMF.

  • Add HATU (2.9 equivalents) to the amino acid solution.

  • Add DIPEA (6 equivalents) to the mixture and allow for pre-activation for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling on Solid Support Z_Arg_Mtr_OH Z-Arg(Mtr)-OH Activated_Ester Activated OAt-Ester Z_Arg_Mtr_OH->Activated_Ester DMF HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_NH2 Resin-NH2 Resin_NH2->Peptide_Bond Resin_Peptide Resin-Peptide Peptide_Bond->Resin_Peptide

Caption: HATU-mediated coupling workflow.

Protocol 2: DEPBT-Mediated Coupling

This protocol is highly recommended to minimize racemization.

Materials:

  • Z-Arg(Mtr)-OH (free acid)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • N,N-Diisopropylethylamine (DIPEA) or other tertiary base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve Z-Arg(Mtr)-OH (2 equivalents relative to resin loading) and DEPBT (2 equivalents) in anhydrous DMF.

  • Add DIPEA (4 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress with the Kaiser test.

  • Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

DEPBT_Coupling_Mechanism Z_Arg_COO Z-Arg(Mtr)-COO- Intermediate_1 Transient Intermediate Z_Arg_COO->Intermediate_1 DEPBT DEPBT DEPBT->Intermediate_1 HOOBt_Ester Activated HOOBt Ester Intermediate_1->HOOBt_Ester - Diethyl phosphite Peptide_Product Coupled Peptide HOOBt_Ester->Peptide_Product Resin_NH2 Resin-NH2 Resin_NH2->Peptide_Product

Caption: Proposed DEPBT coupling mechanism.

Protocol 3: DIC/HOBt-Mediated Coupling

This is a classic and cost-effective method suitable for many applications.

Materials:

  • Z-Arg(Mtr)-OH (free acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve Z-Arg(Mtr)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in anhydrous DMF.

  • Add DIC (3 equivalents) to the solution and allow for pre-activation for 10-20 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-8 hours. Monitor the reaction with the Kaiser test. For sterically hindered couplings, longer reaction times or a double coupling may be necessary.[12]

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

DIC_HOBt_Logical_Relationship Start Start Coupling Preactivation Pre-activate Z-Arg(Mtr)-OH with DIC and HOBt Start->Preactivation Coupling Couple to Resin-NH2 Preactivation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Wash Wash Resin Monitoring->Wash Negative Double_Couple Perform Double Coupling Monitoring->Double_Couple Positive End Coupling Complete Wash->End Double_Couple->Coupling

References

Application Notes and Protocols for the Removal of the Mtr Group from Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino function of arginine commonly employed in solid-phase peptide synthesis (SPPS). Its removal is a critical step in obtaining the final peptide product. The selection of the appropriate cleavage cocktail and protocol is paramount to ensure efficient deprotection while minimizing side reactions, thereby maximizing the yield and purity of the target peptide. These application notes provide a comprehensive overview of cleavage cocktails for Mtr removal, detailing their compositions, recommended protocols, and a comparison of their effectiveness.

The Mtr group is known for its high acid stability compared to other arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] This stability necessitates harsher acidic conditions or longer reaction times for its complete removal, which in turn can increase the risk of side reactions.[1] Common side reactions include the sulfonation of tryptophan residues and O-sulfonation of serine and threonine.

This document outlines standard and alternative cleavage protocols, provides data on their performance, and offers guidance on troubleshooting common issues encountered during the Mtr deprotection step.

Cleavage Cocktails and Quantitative Comparison

The choice of cleavage cocktail is critical for the successful deprotection of Mtr-containing peptides. The most common approaches are based on trifluoroacetic acid (TFA), often in combination with various scavengers to trap reactive cationic species generated during the cleavage process. An alternative, more potent reagent is trimethylsilyl bromide (TMSBr), which allows for significantly faster deprotection.[2]

Cleavage Cocktail ComponentReagent/CocktailCompositionTypical Reaction TimeKey Considerations
Primary Reagent TFA-Based Cocktails Trifluoroacetic Acid (TFA)80-95% (v/v)Standard but slow for Mtr removal. Can lead to side reactions with prolonged exposure.[2]
TMSBr-Based Cocktail Trimethylsilyl bromide (TMSBr) in TFAVariesSignificantly faster than TFA alone; can deprotect multiple Mtr groups in as little as 15 minutes.[2]
Scavengers Phenol5% (w/w or v/v)-Acts as a scavenger to prevent re-attachment of cleaved protecting groups and modification of sensitive residues like tyrosine and tryptophan.[3][4]
Thioanisole5% (v/v)-A common scavenger that can also accelerate the removal of sulfonyl-based protecting groups.[4]
1,2-Ethanedithiol (EDT)2.5-3% (v/v)-Effective scavenger for protecting tryptophan and methionine residues.[4]
Triisopropylsilane (TIS)2.5% (v/v)-A non-odorous alternative to thiol-based scavengers, particularly effective at scavenging trityl cations.
Water2.5-5% (v/v)-Helps to suppress side reactions, particularly those involving tryptophan.
m-Cresol0.1-5% (v/v)-Often used in combination with other scavengers.
Common Formulations Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)1-4 hours (may be longer for multiple Mtr)A "universal" cocktail for peptides with sensitive residues, but contains toxic and malodorous components.[5]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)2 hours (may be longer for multiple Mtr)Particularly suited for peptides containing arginine protected with sulfonyl groups.[4]
Simple TFA/Phenol TFA/Phenol (95:5 w/w)~7.5 hoursA straightforward cocktail, but the long reaction time can be a drawback.[6][7]
TMSBr Cocktail TMSBr/TFA/Thioanisole/EDT/m-Cresol15 minutesRapid and effective for complete Mtr removal, suppressing sulfonation by-products.[2]

Note: The optimal cleavage time can vary depending on the peptide sequence, the number of Mtr groups, and the presence of other protecting groups. It is highly recommended to monitor the deprotection progress by HPLC.

Experimental Protocols

Protocol 1: Standard TFA-Based Cleavage for Mtr Removal

This protocol is a general method for the deprotection of peptides containing Arg(Mtr) using a standard TFA-based cocktail.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen stream or vacuum desiccator

Procedure:

  • Ensure the peptide-resin is thoroughly dried.

  • Place the peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours), precipitating the peptide in cold ether, and analyzing by HPLC. Complete deprotection of Mtr can take from 3 to 24 hours.[2]

  • Once the deprotection is complete, filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Rapid Mtr Removal using a TMSBr-Based Cocktail

This protocol is recommended for peptides where rapid and complete Mtr removal is desired, especially for sequences containing multiple Arg(Mtr) residues or those prone to acid-catalyzed side reactions.

Materials:

  • Peptide-resin

  • TFA

  • Trimethylsilyl bromide (TMSBr)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • m-Cresol

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen stream or vacuum desiccator

  • Ice bath

Procedure:

  • Prepare the cleavage cocktail by adding TMSBr (1.32 mL) to a solution of EDT (0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL) cooled to 0°C in an ice bath.[2]

  • Add the dried peptide-resin (e.g., 200 mg) to the cold cleavage cocktail.

  • Allow the mixture to stand for 15 minutes at 0°C under a blanket of nitrogen.[2]

  • Filter the resin under reduced pressure and wash it twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether three times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Mtr Cleavage and Side Reaction Pathways

Mtr_Cleavage_Pathway Peptide_ArgMtr Peptide-Arg(Mtr) Protonated_Peptide Protonated Peptide-Arg(Mtr) Peptide_ArgMtr->Protonated_Peptide Protonation TFA TFA (H+) TFA->Protonated_Peptide Deprotected_Peptide Deprotected Peptide-Arg Protonated_Peptide->Deprotected_Peptide Cleavage Mtr_cation Mtr Cation Protonated_Peptide->Mtr_cation Trapped_Cation Trapped Cation Mtr_cation->Trapped_Cation Quenching Sulfonated_Trp Sulfonated Tryptophan (Side Product) Mtr_cation->Sulfonated_Trp Side Reaction Scavengers Scavengers (Phenol, Thioanisole, EDT, TIS) Scavengers->Trapped_Cation Tryptophan Tryptophan Residue Tryptophan->Sulfonated_Trp

Caption: Mtr group removal pathway and potential side reaction with tryptophan.

Experimental Workflow for Mtr Deprotection and Peptide Isolation

Experimental_Workflow start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA or TMSBr based) start->add_cocktail reaction Incubate at RT or 0°C (Monitor by HPLC) add_cocktail->reaction filtration Filter to Remove Resin reaction->filtration wash_resin Wash Resin with TFA filtration->wash_resin precipitation Precipitate Peptide in Cold Ether wash_resin->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash_peptide Wash Pellet with Cold Ether (x3) centrifugation->wash_peptide drying Dry Crude Peptide wash_peptide->drying end End: Purified Peptide drying->end

Caption: A typical experimental workflow for Mtr cleavage and peptide isolation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Mtr Removal - Insufficient reaction time.- Inadequate acid strength for multiple Mtr groups.- Extend the cleavage reaction time and monitor by HPLC.[2]- Switch to a stronger cleavage cocktail, such as a TMSBr-based formulation.[2]
Presence of Side Products (e.g., +228 Da on Trp) - Sulfonation of tryptophan by cleaved Mtr group.- Insufficient scavenging.- Use a cleavage cocktail with a higher concentration of scavengers like EDT or thioanisole.- Employ a TMSBr-based cocktail, which has been shown to suppress this side reaction.[2]- If synthesizing the peptide again, use Boc-protected tryptophan (Fmoc-Trp(Boc)-OH).
Low Peptide Yield - Incomplete cleavage from the resin.- Peptide precipitation issues.- Adsorption to labware.- Ensure sufficient volume of cleavage cocktail and adequate reaction time.- Use a larger volume of cold ether for precipitation and ensure it is sufficiently cold.- Use silanized glassware to minimize peptide loss.
Modification of other sensitive residues (Met, Cys, Tyr) - Alkylation by carbocations generated from other protecting groups or the resin linker.- Ensure the cleavage cocktail contains appropriate scavengers (e.g., EDT for Met and Cys, phenol for Tyr).- Optimize the cleavage time to minimize exposure to acidic conditions.

Conclusion

The successful removal of the Mtr protecting group from arginine is a critical final step in the synthesis of many peptides. While standard TFA-based cocktails can be effective, they often require long reaction times that can lead to undesirable side reactions, particularly the modification of sensitive amino acid residues. For peptides containing multiple Arg(Mtr) residues or those susceptible to acid-catalyzed degradation, the use of a more potent TMSBr-based cleavage cocktail is highly recommended for its rapid and clean deprotection capabilities. Careful selection of the cleavage cocktail, appropriate use of scavengers, and diligent monitoring of the reaction progress are essential for obtaining a high yield of pure peptide. These application notes and protocols provide a solid foundation for researchers to optimize their Mtr deprotection strategies and achieve their desired synthetic outcomes.

References

Step-by-Step Guide for the Deprotection of the Arg(Mtr) Side Chain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group from the side chain of arginine residues in peptide synthesis. The Mtr group is a commonly used protecting group in Fmoc-based solid-phase peptide synthesis (SPPS), although it is known for its high acid stability, often requiring prolonged deprotection times. This guide offers detailed protocols, data on cleavage cocktail efficiency, and insights into the reaction mechanism and potential side reactions to aid researchers in optimizing their peptide synthesis workflows.

Introduction

The successful synthesis of complex peptides relies on the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. The guanidinium group of arginine is highly basic and nucleophilic, necessitating robust protection throughout peptide assembly. The Mtr group provides this stability but its subsequent removal can be challenging, often representing a critical and yield-determining step in the synthesis of arginine-containing peptides.

Cleavage of the Mtr group is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the extended reaction times required can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and O-sulfonation of serine and threonine. To mitigate these side reactions, scavenger reagents are added to the cleavage cocktail to trap the reactive cationic species generated during deprotection.

This guide will explore various protocols for Arg(Mtr) deprotection, provide a comparative analysis of different scavenger cocktails, and offer a detailed experimental procedure for efficient and clean removal of the Mtr group.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final peptide. The following table summarizes the effectiveness of different TFA-based cocktails for the deprotection of Arg(Mtr). The data is compiled from various literature sources and provides a comparative overview of reaction times and typical outcomes. It is important to note that optimal conditions can be sequence-dependent, and small-scale trials are recommended to determine the most effective protocol for a specific peptide.

Cleavage Cocktail Composition (v/v)Typical Reaction TimeReported Yield/PurityKey Remarks
TFA / Phenol (95:5 w/w) 7.5 - 12 hoursModerate to GoodA standard and widely used method. Phenol acts as a scavenger to trap carbocations.[1] Prolonged reaction times may be necessary for peptides with multiple Arg(Mtr) residues.
TFA / Thioanisole 3 - 8 hoursGoodThioanisole can accelerate the removal of the Mtr group.[2] However, it is a malodorous reagent.
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)2 - 6 hoursGood to ExcellentA robust and versatile cocktail for peptides containing various sensitive residues, including Arg(Mtr).[3] The combination of scavengers effectively minimizes a range of side reactions.
TMSBr / Thioanisole / m-Cresol / EDT in TFA 15 - 30 minutesExcellentA much faster deprotection method using trimethylsilyl bromide (TMSBr) as a stronger acid catalyst.[4] This can significantly reduce side reactions associated with prolonged acid exposure. Requires careful handling due to the reactivity of TMSBr.

Note: EDT stands for 1,2-ethanedithiol. The yields and purities are qualitative summaries from the literature and can vary significantly based on the peptide sequence and the number of Arg(Mtr) residues. Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal cleavage time.[1][5]

Experimental Protocols

This section provides a detailed methodology for the deprotection of the Arg(Mtr) side chain using a standard TFA/phenol cleavage cocktail.

Materials
  • Peptide-resin containing Arg(Mtr)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol, crystalline

  • Dichloromethane (DCM), HPLC grade

  • Diethyl ether, cold (-20°C)

  • Reaction vessel (e.g., glass-fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge

  • Lyophilizer

  • HPLC system for reaction monitoring and purity analysis

Protocol: TFA/Phenol Cleavage
  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin extensively with DCM to remove any residual solvents from synthesis and to swell the resin. Perform 3-5 washes with DCM for 1-2 minutes each.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use. For a 95:5 (w/w) TFA/phenol cocktail, carefully dissolve 5 g of crystalline phenol in 95 g (approximately 64 mL) of TFA.

    • Safety Note: TFA is a strong, corrosive acid. Phenol is toxic and corrosive. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Deprotection Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 1-2 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature using a shaker or rocker.

    • The reaction time can vary from 7.5 to 12 hours, and even longer for peptides with multiple Arg(Mtr) residues.[1] It is highly recommended to monitor the progress of the deprotection by HPLC.

    • HPLC Monitoring: At various time points (e.g., 2, 4, 6, 8 hours), take a small aliquot of the cleavage solution, precipitate the peptide with cold diethyl ether, and analyze the crude peptide by HPLC to check for the disappearance of the Mtr-protected peptide peak and the appearance of the fully deprotected peptide peak.

  • Peptide Precipitation and Isolation:

    • Once the deprotection is complete as determined by HPLC analysis, filter the TFA solution from the resin into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate of the crude peptide should form immediately.

    • Place the tube at -20°C for at least 30 minutes to ensure complete precipitation.

    • Centrifuge the suspension at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers. This is done by resuspending the pellet in ether, centrifuging, and decanting the supernatant.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

  • Purification and Characterization:

    • Dissolve the dried crude peptide in a suitable aqueous solvent (e.g., water with a small amount of acetonitrile or acetic acid).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Characterize the final product by analytical HPLC and mass spectrometry to confirm its purity and identity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the deprotection of the Arg(Mtr) side chain.

G Experimental Workflow for Arg(Mtr) Deprotection A Start: Dry Peptide-Resin (with Arg(Mtr)) B Resin Swelling & Washing (DCM) A->B D Deprotection Reaction (Room Temperature, 7.5-12h) B->D C Prepare Cleavage Cocktail (e.g., TFA/Phenol) C->D E HPLC Monitoring D->E E->D Incomplete F Peptide Precipitation (Cold Diethyl Ether) E->F Complete G Centrifugation & Washing F->G H Drying of Crude Peptide G->H I Purification (Preparative HPLC) H->I J Characterization (Analytical HPLC, Mass Spec) I->J K End: Purified Deprotected Peptide J->K

Caption: A flowchart outlining the key steps in the deprotection of the Arg(Mtr) side chain.

Reaction Mechanism

The deprotection of the Arg(Mtr) group proceeds via an electrophilic aromatic substitution mechanism. The strong acid (TFA) protonates the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond. The resulting sulfonyl cation is a reactive electrophile that is trapped by the scavenger.

G Mechanism of Arg(Mtr) Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage of S-N Bond cluster_2 Step 3: Scavenging Arg(Mtr) Arginine Side Chain with Mtr Group Protonated_Mtr Protonated Mtr Group Arg(Mtr)->Protonated_Mtr + H+ (from TFA) Deprotected_Arg Deprotected Arginine Side Chain Protonated_Mtr->Deprotected_Arg S-N Bond Cleavage Mtr_Cation Mtr Sulfonyl Cation (Reactive Electrophile) Protonated_Mtr->Mtr_Cation Trapped_Cation Trapped Mtr-Scavenger Adduct Mtr_Cation->Trapped_Cation Scavenger Scavenger (e.g., Phenol) Scavenger->Trapped_Cation

Caption: A simplified representation of the acid-catalyzed deprotection of the Arg(Mtr) group.

Potential Side Reactions and Troubleshooting

  • Incomplete Deprotection: Due to the high acid stability of the Mtr group, incomplete removal is a common issue, especially with multiple Arg(Mtr) residues.

    • Solution: Prolong the reaction time and monitor carefully by HPLC. Consider using a stronger cleavage cocktail, such as one containing TMSBr, for difficult sequences.

  • Tryptophan Alkylation: The indole side chain of tryptophan is highly susceptible to alkylation by the carbocations generated during deprotection.

    • Solution: Use an effective scavenger cocktail containing reagents like phenol, thioanisole, and EDT. The use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis can also significantly reduce this side reaction.

  • O-Sulfonation of Serine and Threonine: The hydroxyl groups of serine and threonine can be sulfonated by the cleaved Mtr group.

    • Solution: The presence of scavengers in the cleavage cocktail helps to minimize this side reaction.

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized during the cleavage process.

    • Solution: Work under an inert atmosphere (nitrogen or argon) and use degassed solvents. The addition of scavengers like thioanisole can also suppress oxidation.

By carefully selecting the deprotection protocol, monitoring the reaction progress, and being aware of potential side reactions, researchers can successfully and efficiently remove the Arg(Mtr) protecting group to obtain their desired peptide in high purity and yield.

References

Synthesis of Arginine-Rich Peptides Using Z-Arg(Mtr)-OH.CHA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of arginine-rich peptides utilizing N-α-Benzyloxycarbonyl-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA). This document outlines detailed protocols, potential challenges, and key considerations for the successful solid-phase peptide synthesis (SPPS) of these important biomolecules.

Arginine-rich peptides are a significant class of molecules, often employed as cell-penetrating peptides (CPPs) for the intracellular delivery of various therapeutic and diagnostic agents. The guanidinium group of arginine is crucial for their biological activity but also presents unique challenges during chemical synthesis. The selection of appropriate protecting groups is paramount to achieving high purity and yield. The Z (benzyloxycarbonyl) group for N-terminal protection and the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group for the arginine side chain offer a specific protection strategy with distinct advantages and disadvantages.

Data Presentation: Comparative Overview of Arginine Protecting Groups

The choice of the arginine side-chain protecting group is a critical factor that influences the overall success of the synthesis. The Mtr group is known for its high acid stability, requiring strong acid for cleavage. This can be advantageous in preventing premature deprotection but may necessitate harsh conditions that can be detrimental to sensitive peptide sequences. The following table provides a comparative overview of commonly used arginine protecting groups in peptide synthesis.

Protecting GroupRelative Acid LabilityTypical Cleavage ConditionsAdvantagesDisadvantagesRepresentative Crude Purity (%)
Mtr LowHigh-concentration TFA with scavengers (e.g., thioanisole), prolonged reaction timeHigh stability during synthesis, suitable for complex syntheses.Requires harsh cleavage conditions, potential for side reactions (e.g., sulfonation), slow cleavage kinetics.60-75
Pmc MediumTFA with scavengersMore labile than Mtr, allowing for milder cleavage conditions.Can still lead to side reactions with sensitive residues like tryptophan.70-85
Pbf HighDilute TFA with scavengersHigh lability allows for rapid and mild cleavage, reducing side reactions.[1]May be too labile for certain synthetic strategies requiring stronger acidic conditions.>85
NO2 Very LowReduction (e.g., SnCl2) or catalytic hydrogenationOrthogonal to TFA-based cleavage.[2]Requires an additional, non-acidolytic deprotection step.[2]75-85

Note: Crude purity can vary significantly based on the peptide sequence, length, and synthesis conditions. The values presented are illustrative.

Experimental Protocols

Protocol 1: Preparation of Z-Arg(Mtr)-OH Free Acid from CHA Salt

The commercially available this compound is a salt and must be converted to the free acid form before activation and coupling.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% aqueous potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in DCM.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with an equal volume of ice-cold 10% KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Mtr)-OH free acid as a solid or oil.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for a Single Amino Acid Coupling

This protocol outlines a manual SPPS workflow for the incorporation of Z-Arg(Mtr)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide synthesis vessel

  • Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc-based synthesis (if applicable for preceding residues)

  • Z-Arg(Mtr)-OH (free acid from Protocol 1)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.

  • N-terminal Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc group, treat with 20% piperidine in DMF twice (5 min and 15 min) to expose the free amine. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve Z-Arg(Mtr)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The coupling efficiency can be monitored using a qualitative ninhydrin test.

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next cycle.

Protocol 3: Cleavage of the Z-group and Mtr-group and Peptide from the Resin

The final step involves the simultaneous cleavage of the N-terminal Z-group, the arginine side-chain Mtr-group, and the peptide from the solid support. This requires strong acidic conditions.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 90% Trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature. Due to the stability of the Mtr group, a prolonged reaction time of 4-8 hours is typically required. The progress of the Mtr group removal can be monitored by HPLC analysis of a small cleaved sample.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Isolation: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_cleavage Cleavage and Deprotection Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Z-Arg(Mtr)-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Next Amino Acid FinalWash Final Wash and Dry Wash2->FinalWash Final Amino Acid Cleave Cleavage Cocktail (TFA/Scavengers) FinalWash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purification (e.g., HPLC) Precipitate->Purify

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway for Arginine-Rich Cell-Penetrating Peptides

CPP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Proteoglycans Heparan Sulfate Proteoglycans Macropinocytosis Macropinocytosis Proteoglycans->Macropinocytosis Induces Membrane Lipid Bilayer Endosome Endosome Macropinocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosolic Delivery of Cargo Escape->Cytosol Direct Direct Translocation Direct->Cytosol CPP Arginine-Rich Peptide (e.g., with Cargo) CPP->Proteoglycans Initial Electrostatic Interaction CPP->Direct Alternative Pathway

References

Application of Z-Arg(Mtr)-OH.CHA in Cyclic Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a key strategy for enhancing therapeutic potential. The incorporation of arginine, a critical amino acid for biological activity, requires robust side-chain protection to ensure successful synthesis. This document provides detailed application notes and protocols for the use of Z-Arg(Mtr)-OH.CHA in the synthesis of cyclic peptides, focusing on head-to-tail cyclization.

The use of this compound, where the arginine side chain is protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group and the N-terminus is protected by a benzyloxycarbonyl (Z) group, offers a classic approach for introducing arginine into peptide sequences. While newer protecting groups with milder cleavage conditions have been developed, the Mtr group remains relevant in specific synthetic strategies. Understanding its application is crucial for comprehensive peptide chemistry expertise.

Core Concepts in Cyclic Peptide Synthesis with this compound

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better cell permeability compared to their linear counterparts. The synthesis of these constrained molecules typically involves three main stages: solid-phase synthesis of the linear peptide, cyclization, and final deprotection. The choice of protecting group for arginine is a critical parameter that influences the overall success and purity of the final cyclic peptide.

The Mtr group is known for its high acid stability, which can be advantageous during the assembly of the linear peptide on a solid support, as it remains intact during the repetitive steps of Nα-Fmoc deprotection. However, its removal requires strong acidic conditions, which must be carefully considered, especially for peptides containing other acid-sensitive residues.

Experimental Protocols

This section details the methodologies for the synthesis of a model cyclic peptide containing an Arg(Mtr) residue. The protocols cover the solid-phase synthesis of the linear precursor, both on-resin and solution-phase cyclization strategies, and the final deprotection and purification steps.

Solid-Phase Synthesis of the Linear Peptide Precursor

The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. The following protocol outlines the general steps.

Workflow for Linear Peptide Synthesis:

Linear Peptide Synthesis Workflow cluster1 Resin 1. Resin Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (including this compound) Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat Final_Deprotection 5. Final Nα-Fmoc Deprotection Repeat->Fmoc_Deprotection Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage

Figure 1. General workflow for the solid-phase synthesis of the linear peptide precursor.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF.

  • Nα-Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids, including this compound, using the same coupling and deprotection steps.

  • Final Nα-Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group.

  • Cleavage of Linear Peptide: Cleave the peptide from the resin using a cleavage cocktail. For solution-phase cyclization, a milder cleavage cocktail that keeps the side-chain protecting groups intact is required.

Head-to-Tail Cyclization Strategies

Cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect.

Workflow for On-Resin Cyclization:

On-Resin Cyclization Workflow Linear_Peptide 1. Linear Peptide on Resin N_Deprotection 2. N-terminal Fmoc Deprotection Linear_Peptide->N_Deprotection C_Activation 3. C-terminal Carboxyl Activation N_Deprotection->C_Activation Cyclization 4. Intramolecular Cyclization C_Activation->Cyclization Cleavage 5. Cleavage and Global Deprotection Cyclization->Cleavage

Figure 2. Workflow for on-resin head-to-tail cyclization of the peptide.

Protocol:

  • Synthesize the linear peptide on a suitable resin that allows for side-chain attachment of the C-terminal amino acid (e.g., using Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

  • Selectively deprotect the C-terminal allyl ester using a palladium catalyst.

  • Remove the N-terminal Fmoc group.

  • Perform the intramolecular cyclization using a coupling reagent such as PyBOP or HATU in the presence of a base like DIPEA. The reaction is typically carried out in a solvent like DMF.

  • After cyclization, cleave the cyclic peptide from the resin and deprotect the side chains, including the Mtr group on arginine, using a strong acid cocktail.

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin with its side-chain protecting groups intact.

Protocol:

  • Cleave the fully protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to preserve the side-chain protecting groups.

  • Purify the linear peptide.

  • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to initiate the cyclization.

  • Monitor the reaction by HPLC until completion.

  • Remove the solvent and purify the protected cyclic peptide.

  • Perform the final deprotection of all side-chain protecting groups, including the Mtr group.

Deprotection of the Mtr Group

The removal of the Mtr group from the arginine side chain is a critical and often challenging step. It requires strong acidic conditions and the use of scavengers to prevent side reactions.

Deprotection Cocktail for Arg(Mtr): A common cleavage cocktail for removing the Mtr group consists of:

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

Procedure:

  • Treat the protected cyclic peptide (either on-resin or in solution) with the cleavage cocktail.

  • The reaction time can vary from a few hours to overnight, depending on the peptide sequence and the number of Mtr groups.[1]

  • Monitor the deprotection by HPLC.

  • After complete deprotection, precipitate the crude cyclic peptide with cold diethyl ether.

  • Purify the final cyclic peptide by preparative RP-HPLC.

Quantitative Data Summary

The choice of arginine protecting group significantly impacts the overall yield and purity of the synthesized cyclic peptide. The following table summarizes a comparison of different sulfonyl-based protecting groups for arginine. While specific data for this compound in a cyclization reaction is scarce in recent literature, the data for Arg(Mtr) in linear synthesis provides a useful reference.

Protecting GroupLabilityCleavage Time (TFA)Typical Yield of Desired PeptideKey Considerations
Pbf High1.5 - 3 hours>70%High acid lability allows for milder and shorter cleavage times, reducing side reactions.[2]
Pmc Medium3 - 6 hours~46% (in a 3-hour cleavage)[3]Requires longer deprotection times compared to Pbf, increasing the potential for side products.[3]
Mtr LowUp to 24 hours[3]Lower yields due to harsh conditionsProlonged exposure to strong acid increases the risk of side reactions.[1][3]
Tos Very LowRequires HFVariableGenerally incompatible with standard Fmoc/tBu cleavage protocols.[2]

Table 1: Comparison of Common Sulfonyl-Based Arginine Protecting Groups.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an arginine protecting group in cyclic peptide synthesis can be visualized as a logical flow.

Protecting Group Selection Logic Start Start: Design of Cyclic Peptide containing Arginine Acid_Sensitivity Does the peptide contain other acid-sensitive residues? Start->Acid_Sensitivity Select_Pbf Select Pbf for mild cleavage Acid_Sensitivity->Select_Pbf Yes Consider_Mtr Consider Mtr for high stability during synthesis Acid_Sensitivity->Consider_Mtr No Proceed Proceed with Synthesis Select_Pbf->Proceed Optimize_Cleavage Optimize harsh cleavage conditions (TFA, scavengers) Consider_Mtr->Optimize_Cleavage Optimize_Cleavage->Proceed

Figure 3. Logical diagram for selecting an arginine protecting group for cyclic peptide synthesis.

Conclusion

The use of this compound in cyclic peptide synthesis is a well-established method, particularly for peptides where high stability of the arginine protecting group during chain assembly is paramount. However, researchers must be prepared for the challenges associated with the final deprotection step, which requires harsh acidic conditions and careful optimization to minimize side reactions and maximize the yield of the final pure cyclic peptide. For peptides containing acid-sensitive residues, alternative protecting groups like Pbf are generally recommended. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in the synthesis of cyclic peptides.

References

Application Notes and Protocols for the Use of Scavengers During the Cleavage of Mtr-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino function of arginine used in solid-phase peptide synthesis (SPPS). While effective, its removal, particularly in Fmoc-based strategies, presents challenges. The Mtr group is significantly more stable to acid than more modern protecting groups like Pbf and Pmc, necessitating prolonged cleavage times with trifluoroacetic acid (TFA).[1] This extended exposure to strong acid can lead to side reactions, especially with sensitive amino acid residues such as tryptophan, methionine, and cysteine. The use of scavengers in the cleavage cocktail is therefore critical to trap the reactive carbocations generated during deprotection and minimize the formation of byproducts, thereby ensuring higher purity and yield of the final peptide.

During the TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[2] If not neutralized, these cations can re-attach to or modify nucleophilic residues within the peptide chain.[2] Scavengers are nucleophilic compounds that trap these reactive species, preventing side reactions.[2] This document provides detailed protocols and guidance on the selection and use of scavengers for the efficient and clean cleavage of Mtr-protected peptides.

Scavenger Cocktails for Mtr Cleavage

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing Arg(Mtr), more robust and complex scavenger mixtures are often required due to the harsh conditions needed for complete deprotection.

Scavenger CocktailComposition (v/v/v)Key Scavengers & RationaleRecommended Use & Cleavage Time
Phenol/TFA 5% (w/w) Phenol in TFAPhenol: Acts as a scavenger to protect tyrosine and tryptophan residues from modification.[2]A standard method for Mtr deprotection, though it can be slow. Cleavage can take approximately 7.5 hours.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDT: A powerful combination to scavenge a wide variety of reactive species. Thioanisole is known to accelerate the removal of Mtr groups.[2] EDT is effective in protecting Trp and Met residues and keeping Cys in a reduced state.[2]Recommended for peptides with multiple sensitive residues. Cleavage time is typically 2-4 hours, but may be extended for multiple Arg(Mtr) residues.[4]
TMSBr-mediated Cleavage TMSBr, EDT, m-cresol, Thioanisole in TFATMSBr (Trimethylsilyl bromide): A stronger acid system that dramatically accelerates Mtr deprotection. Thioanisole, EDT, m-cresol: A scavenger mixture to protect against side reactions.A rapid and efficient method for peptides with multiple Arg(Mtr) residues, including those containing unprotected tryptophan. Cleavage can be complete in as little as 15 minutes at 0°C.[5]
TFA/Thioanisole TFA with ThioanisoleThioanisole: Accelerates the removal of the Mtr group.Can be used to improve the efficiency of Mtr cleavage, but care should be taken as it may cause partial removal of other protecting groups from cysteine residues.

Experimental Protocols

Protocol 1: Standard Cleavage of Mtr-Protected Peptides using Phenol/TFA

This protocol is a widely cited method for the deprotection of Arg(Mtr) residues.

Materials:

  • Mtr-protected peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Water (deionized)

  • HPLC system for monitoring

Procedure:

  • If the peptide is Fmoc-protected, remove the terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage solution of 5% (w/w) phenol in TFA (e.g., 5 g of phenol in 95 g of TFA).

  • Suspend the dried peptide-resin in the cleavage solution (approximately 10 µmol of peptide per mL of solution).[3]

  • Allow the reaction to proceed at room temperature with occasional swirling for approximately 7.5 hours.[3]

  • Monitor the cleavage of the Mtr group by HPLC analysis of a small aliquot of the cleavage mixture.

  • Once the cleavage is complete, filter the resin and wash it with a small amount of fresh TFA.

  • Evaporate the combined filtrate to dryness under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Wash the aqueous layer four times with dichloromethane.[3]

  • Lyophilize the aqueous layer to obtain the crude peptide.

Protocol 2: Rapid Cleavage of Mtr-Protected Peptides using TMSBr

This protocol is recommended for peptides containing multiple Arg(Mtr) residues or when rapid deprotection is desired.

Materials:

  • Mtr-protected peptide-resin

  • Trimethylsilyl bromide (TMSBr)

  • 1,2-Ethanedithiol (EDT)

  • m-Cresol

  • Thioanisole

  • Trifluoroacetic acid (TFA), high purity

  • Diethyl ether (cold)

  • Nitrogen gas supply

Procedure:

  • Ensure the N-terminal Fmoc group is removed and the resin is washed and dried as described in Protocol 1.

  • In a reaction vessel, combine EDT (0.50 ml), m-cresol (0.1 ml), and thioanisole (1.17 ml) in TFA (7.5 ml).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TMSBr (1.32 ml) to the cooled solution.

  • Add the peptide-resin (e.g., 200 mg) to the cleavage cocktail and allow the mixture to stand for 15 minutes at 0°C under a nitrogen blanket.

  • Filter the resin and wash twice with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualization of Workflows and Mechanisms

G cluster_workflow Experimental Workflow for Mtr-Peptide Cleavage start Start: Mtr-Protected Peptide-Resin prepare_resin Prepare Resin (Fmoc deprotection, wash, dry) start->prepare_resin cleavage Cleavage Reaction (e.g., 15 min to 7.5 hours) prepare_resin->cleavage prepare_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide (add cold ether) filter_resin->precipitate isolate Isolate Crude Peptide (centrifuge/filter, wash) precipitate->isolate end_product End: Crude Peptide for Purification isolate->end_product

Caption: General workflow for the cleavage of Mtr-protected peptides.

G cluster_logic Logical Relationship of Scavenger Action tfa TFA Treatment protecting_groups Mtr & Other Protecting Groups tfa->protecting_groups cleaves desired_peptide Desired Peptide tfa->desired_peptide reactive_cations Reactive Carbocations protecting_groups->reactive_cations generates peptide_chain Peptide Chain (Trp, Met, Cys, Tyr) reactive_cations->peptide_chain can attack scavengers Scavengers (Phenol, Thioanisole, EDT, TIS, etc.) reactive_cations->scavengers are trapped by side_products Side Products (Alkylated Peptides) peptide_chain->side_products leading to trapped_cations Neutralized Species scavengers->trapped_cations forming

Caption: The role of scavengers in preventing side reactions during cleavage.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Arg(Mtr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-synthetic modification of peptides containing the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protected arginine residue. This document outlines the relative lability of the Arg(Mtr) group, detailed protocols for its removal, and strategies to mitigate potential side reactions.

Introduction to Arg(Mtr) in Peptide Synthesis

The Mtr group is an acid-labile protecting group for the guanidino function of arginine, utilized in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). While it has been largely superseded in Fmoc chemistry by the more labile Pmc and Pbf groups, Arg(Mtr) remains a relevant choice in specific synthetic strategies, particularly when a more robust arginine protecting group is required.[1] Understanding its characteristics is crucial for successful synthesis and deprotection of arginine-containing peptides.

Relative Lability of Arginine Protecting Groups

The selection of an arginine protecting group is a critical decision that balances stability during synthesis with the ease of removal post-synthesis. The Mtr group is significantly more stable to acid than the more commonly used Pbf and Pmc groups.[2] This higher stability necessitates harsher deprotection conditions, which can increase the risk of side reactions.

Table 1: Comparison of Common Sulfonyl-Based Arginine Protecting Groups

Protecting GroupRelative Acid LabilityTypical Deprotection Time with TFAKey Considerations
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)High1-2 hoursMost labile, generally preferred in Fmoc-SPPS. Lower risk of side reactions.[2][3]
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)Medium3-4 hoursLess labile than Pbf.[2]
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Low3-24 hoursRequires prolonged acid exposure for complete removal, increasing the risk of side reactions.[2][4] Useful when greater stability is needed during synthesis.
Ts (Tosyl)Very LowInefficient with TFAPrimarily used in Boc-SPPS with strong acids like HF.[2]

Quantitative data comparing Pbf and Pmc has shown that a 3-hour treatment with TFA can result in a 69% yield for a peptide containing Arg(Pbf) compared to only 46% for the same peptide with Arg(Pmc), highlighting the slower deprotection kinetics of less labile groups.[5]

Experimental Protocols

Protocol 1: Standard TFA-Based Deprotection of Arg(Mtr)

This protocol describes the most common method for the removal of the Mtr group using a trifluoroacetic acid (TFA) cocktail.

Materials:

  • Peptidyl-resin containing Arg(Mtr)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., 5% w/w phenol, thioanisole, 1,2-ethanedithiol (EDT), water, triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Diisopropyl ether (cold)

  • HPLC system for monitoring

Procedure:

  • If the peptide is N-terminally Fmoc-protected, remove the Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Prepare the cleavage cocktail. A common cocktail for Arg(Mtr) deprotection is 5% (w/w) phenol in TFA. For peptides also containing other sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) may be used.[6]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional agitation.

  • Monitor the cleavage of the Mtr group by HPLC at regular intervals. Complete deprotection may take from 7.5 to 24 hours, especially for peptides with multiple Arg(Mtr) residues.[4]

  • Once deprotection is complete, filter the resin and wash it with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diisopropyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Protocol 2: Rapid Deprotection of Arg(Mtr) using TMSBr

For peptides where prolonged acid exposure is detrimental, trimethylsilyl bromide (TMSBr) offers a much faster deprotection alternative. This method has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes.[6][7]

Materials:

  • Peptidyl-resin containing Arg(Mtr)

  • Trimethylsilyl bromide (TMSBr)

  • TFA

  • Scavengers: ethanedithiol (EDT), m-cresol, thioanisole

  • Diisopropyl ether (cold)

  • Nitrogen source

Procedure:

  • Ensure the N-terminal Fmoc group is removed from the peptidyl-resin.

  • Prepare the cleavage cocktail at 0°C under a nitrogen atmosphere: To a solution of EDT (0.50 ml), m-cresol (0.1 ml), and thioanisole (1.17 ml) in TFA (7.5 ml), add TMSBr (1.32 ml).[7]

  • Add the dried peptidyl-resin (e.g., 200 mg) to the cold cleavage cocktail.

  • Allow the mixture to stand for 15 minutes at 0°C under a nitrogen blanket.[6][7]

  • Filter the resin and wash with fresh TFA.

  • Precipitate, isolate, and wash the crude peptide as described in Protocol 1.

  • Purify the peptide by reverse-phase HPLC.

Potential Side Reactions and Mitigation Strategies

The harsh acidic conditions required for Arg(Mtr) deprotection can lead to several side reactions.

Table 2: Common Side Reactions During Arg(Mtr) Deprotection and Mitigation

Side ReactionDescriptionMitigation Strategies
Sulfonation of Trp The sulfonyl group from Mtr can be transferred to the indole side chain of tryptophan.Use of Fmoc-Trp(Boc)-OH during synthesis.[7] Inclusion of scavengers like thioanisole/thiocresol in the cleavage cocktail.[3][8]
O-Sulfonation of Ser/Thr The Mtr group can lead to the formation of O-sulfo-serine and O-sulfo-threonine in the absence of appropriate scavengers.[7]Addition of scavengers such as thiocresol to the cleavage cocktail.[9]
Alkylation of Trp/Met Reactive cationic species generated during cleavage can alkylate nucleophilic side chains.Use of scavengers like TIS, water, and EDT to trap carbocations.

Visualizing the Workflow

Fmoc-SPPS and Arg(Mtr) Deprotection Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, culminating in the deprotection of an Arg(Mtr)-containing peptide.

SPPS_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., Fmoc-Arg(Mtr)-OH + Activator) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Amino_Acid_Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Peptidyl_Resin Protected Peptidyl-Resin Wash->Peptidyl_Resin Final cycle Repeat->Fmoc_Deprotection Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/Phenol or TMSBr mix) Peptidyl_Resin->Cleavage_Cocktail Reaction Reaction (15 min to 24 hours) Cleavage_Cocktail->Reaction Filtration Filter Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: General workflow for Fmoc-SPPS and post-synthesis deprotection of Arg(Mtr).

Decision Logic for Arginine Protecting Group and Deprotection Strategy

The choice of arginine protecting group and the subsequent deprotection strategy is a critical decision point in peptide synthesis planning. The following diagram outlines the logical considerations.

Decision_Tree Start Planning Synthesis of Arg-containing Peptide Multiple_Arg Does the peptide contain multiple Arg residues? Start->Multiple_Arg Acid_Sensitivity Is the peptide sequence highly acid-sensitive? Choose_Pbf Use Fmoc-Arg(Pbf)-OH Acid_Sensitivity->Choose_Pbf Yes Choose_Mtr Consider Fmoc-Arg(Mtr)-OH for higher stability Acid_Sensitivity->Choose_Mtr No Multiple_Arg->Acid_Sensitivity No Multiple_Arg->Choose_Pbf Yes Standard_TFA Standard TFA Deprotection (1-2 hours) Choose_Pbf->Standard_TFA High_Risk_Side_Reactions High risk of side reactions? Choose_Mtr->High_Risk_Side_Reactions Prolonged_TFA Prolonged TFA Deprotection (Monitor by HPLC, 7.5-24h) Rapid_TMSBr Use Rapid TMSBr Protocol (15 minutes) High_Risk_Side_Reactions->Prolonged_TFA No High_Risk_Side_Reactions->Rapid_TMSBr Yes

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Z-Arg(Mtr)-OH.CHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a cornerstone of pharmaceutical development and manufacturing. The selection of an appropriate protecting group strategy is critical for achieving high yield, purity, and cost-effectiveness. These application notes provide detailed protocols for the use of Nα-benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA) in large-scale, primarily solution-phase, peptide synthesis.

The benzyloxycarbonyl (Z) group offers robust Nα-protection suitable for solution-phase synthesis, which is often preferred for industrial-scale production of shorter to medium-length peptides due to its scalability and cost-efficiency compared to solid-phase methods.[1] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides acid-labile protection for the arginine side chain. While the Mtr group is more stable than more modern protecting groups like Pbf, its removal can be achieved under specific acidic conditions, offering an orthogonal protection strategy in complex syntheses.

These protocols are intended as a comprehensive guide for researchers and process chemists to develop and scale up peptide synthesis incorporating Z-Arg(Mtr)-OH.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthesis outcomes.

PropertyValueSource
CAS Number 80745-09-1
Molecular Formula C₂₄H₃₂N₄O₇S · C₆H₁₃N
Molecular Weight 619.8 g/mol
Appearance White to off-white powderGeneral
Storage Desiccate at -20°C[2]
Solubility Soluble in water or 1% acetic acid[2]

Experimental Protocols

Conversion of this compound Salt to the Free Acid

Prior to coupling, the cyclohexylammonium (CHA) salt must be converted to the free carboxylic acid.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 1 M Aqueous solution of potassium bisulfate (KHSO₄) or citric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Suspend this compound in a suitable volume of ethyl acetate.

  • Add an equal volume of a 1 M KHSO₄ or citric acid solution and stir vigorously in a separatory funnel.

  • Allow the layers to separate. Collect the organic layer.

  • Wash the organic layer sequentially with the acidic solution, water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield Z-Arg(Mtr)-OH as a solid or viscous oil.

Large-Scale Solution-Phase Coupling Protocol

This protocol outlines a general procedure for coupling Z-Arg(Mtr)-OH with a C-terminal protected amino acid or peptide fragment (H-AA/Peptide-OR). Dicyclohexylcarbodiimide (DCC) is a common coupling reagent for large-scale solution-phase synthesis.[3]

Materials:

  • Z-Arg(Mtr)-OH (free acid from Protocol 1)

  • C-terminal protected amino acid or peptide (e.g., H-Leu-OBn)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (if starting from an amine salt)

  • Filtration apparatus

Procedure:

  • Amino Component Preparation: Dissolve the C-terminal protected amino acid or peptide fragment in a minimal amount of DMF or DCM. If it is a hydrochloride or trifluoroacetate salt, add one equivalent of a tertiary base like NMM or DIEA and stir for 15-20 minutes.

  • Carboxyl Component Activation: In a separate reactor, dissolve Z-Arg(Mtr)-OH (1.05 equivalents) and HOBt (1.05 equivalents) in DMF or DCM. Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.05 equivalents) in DMF or DCM dropwise to the carboxyl component solution while maintaining the temperature at 0°C.

  • Stir the activation mixture for 30-60 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the activated carboxyl component mixture to the amino component solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the progress of the coupling reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter off the precipitated DCU.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and evaporate to yield the crude protected peptide.

ParameterRecommended ConditionNotes
Equivalents of Z-Arg(Mtr)-OH 1.0 - 1.2A slight excess ensures complete consumption of the more valuable amino component.
Coupling Reagents DCC/HOBt, DIC/HOBt, T3P®DCC is cost-effective for large scale; DIC is used when the urea byproduct needs to remain soluble.[4]
Base (for amine salts) NMM, DIEAUse with caution to minimize racemization.[3]
Solvent DMF, DCM, EtOAcChoice depends on the solubility of the peptide fragments.
Reaction Temperature 0°C to Room TemperatureActivation is performed at 0°C to minimize side reactions like racemization.
Reaction Time 4 - 24 hoursMonitor by HPLC for completion.
Deprotection of the Mtr Group

The Mtr group is acid-labile and can be removed with trifluoroacetic acid (TFA), often requiring scavengers to prevent side reactions.

Materials:

  • Mtr-protected peptide

  • Trifluoroacetic acid (TFA)

  • Thioanisole or Phenol (scavengers)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Mtr-protected peptide in a mixture of TFA, a scavenger, and a co-solvent like DCM. A common cleavage cocktail is 90% TFA, 5% thioanisole, and 5% DCM.

  • Stir the solution at room temperature. The deprotection of the Mtr group can be slow, sometimes requiring several hours.

  • Monitor the reaction by HPLC to ensure complete removal of the Mtr group.

  • Once complete, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation (use a TFA-resistant setup).

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether multiple times to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

ParameterRecommended ConditionNotes
Cleavage Reagent Trifluoroacetic Acid (TFA)High concentration (e.g., 90-95%) is typically used.
Scavengers Thioanisole, Phenol, Triisopropylsilane (TIS)Essential to quench reactive species and prevent side reactions, especially with sensitive residues like Trp or Met.
Reaction Time 2 - 8 hoursMtr removal is slower than Pbf or Pmc; monitor by HPLC.
Temperature Room TemperatureElevated temperatures may accelerate deprotection but can also increase side reactions.
Large-Scale Purification

The standard method for purifying large quantities of peptides is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

General RP-HPLC Parameters:

  • Stationary Phase: C18-modified silica is commonly used for its hydrophobicity.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the target peptide.

  • Detection: UV detection at 210-220 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or the initial mobile phase).

  • Load the solution onto the preparative RP-HPLC column.

  • Run the purification gradient, collecting fractions.

  • Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Visualizations

G cluster_0 Preparation of Z-Arg(Mtr)-OH (Free Acid) A This compound B Suspend in EtOAc A->B C Wash with aq. KHSO₄ B->C D Dry over Na₂SO₄ C->D E Evaporate Solvent D->E F Z-Arg(Mtr)-OH E->F

Caption: Conversion of the cyclohexylammonium salt to the free acid.

G cluster_1 Solution-Phase Coupling Workflow Amino_Component Amino Component (e.g., H-Peptide-OR) Coupling Coupling Reaction (4-24h, RT) Amino_Component->Coupling Carboxyl_Component Carboxyl Component (Z-Arg(Mtr)-OH) Activation Activation (DCC/HOBt at 0°C) Carboxyl_Component->Activation Activation->Coupling Workup Work-up (Filter DCU, Wash) Coupling->Workup Crude_Peptide Crude Protected Peptide Workup->Crude_Peptide

Caption: General workflow for solution-phase peptide coupling.

G cluster_2 Deprotection and Purification Protected_Peptide Protected Peptide Cleavage Cleavage Cocktail (TFA/Scavengers) Protected_Peptide->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Lyophilization Lyophilization Pure_Peptide->Lyophilization Final_Product Final Peptide Product Lyophilization->Final_Product

Caption: Workflow for final deprotection and purification steps.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Z-Arg(Mtr)-OH.CHA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when working with Z-Arg(Mtr)-OH.CHA, a critical reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative used in peptide synthesis.

  • Z (Carbobenzoxy): This is a protecting group for the N-terminus (the alpha-amino group) of the arginine.

  • Arg (Arginine): This is the amino acid residue being incorporated into the peptide chain.

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This is a protecting group for the guanidino side chain of arginine. The Mtr group is known to be quite acid-labile, but its complete removal can sometimes be slow.

  • CHA (Cyclohexylamine): This is a counter-ion that forms a salt with the carboxylic acid group of the amino acid, improving its stability and handling.[1] Before use in a coupling reaction, the CHA salt must be converted to the free acid.[1]

Q2: I am observing low coupling efficiency with this compound. What are the common causes?

A2: Low coupling efficiency with arginine derivatives, particularly those with bulky protecting groups like Mtr, is a common issue. The primary causes include:

  • Steric Hindrance: The bulky Mtr protecting group on the arginine side chain can physically obstruct the approach of the coupling reagents and the N-terminal amine of the growing peptide chain, slowing down the reaction.[2]

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid group of Z-Arg(Mtr)-OH for the reaction. Standard carbodiimide reagents like DCC or DIC can be inefficient for sterically demanding couplings.[3]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact the coupling efficiency.[3]

  • Incomplete Conversion to Free Acid: Failure to completely remove the CHA salt before the coupling reaction will result in a lower concentration of the reactive free acid, leading to poor yields.[1]

Q3: What are the recommended coupling reagents for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to ensure high efficiency and minimize side reactions.[2]

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly effective.[2][3] HATU is often preferred for its high reactivity.[2][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[3][5]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, it is crucial to include an additive such as HOBt or Oxyma Pure to enhance the reaction rate and suppress racemization.[6][7]

Q4: Can side reactions occur during the coupling of this compound?

A4: Yes, several side reactions can occur:

  • Racemization: The stereochemistry of the arginine may be compromised during the activation step. Using additives like HOBt can help minimize this risk.[2]

  • δ-Lactam Formation: During the activation of arginine derivatives, the side chain can cyclize to form an unreactive δ-lactam, which caps the peptide chain. It is important to keep the pre-activation time to a minimum before adding the activated amino acid to the resin.[2]

  • Guanidinylation: Uronium-based coupling reagents like HBTU can sometimes react with the free amino group of the peptide-resin to yield substituted guanidines, leading to chain termination. Phosphonium reagents like PyBOP do not cause this side reaction.[4][8]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.

Problem 1: Low Coupling Yield
Potential Cause Recommended Solution Detailed Explanation
Incomplete conversion of CHA salt to free acid Ensure complete removal of the CHA salt by performing an acidic wash.Before the coupling step, dissolve the this compound in a suitable organic solvent like DCM and wash it with an ice-cold aqueous solution of KHSO4. This protonates the carboxylate, removing the cyclohexylammonium counter-ion.[1]
Inefficient coupling reagent Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.Sterically hindered amino acids require highly reactive activated esters to overcome the physical barrier and achieve efficient coupling.[2][3]
Insufficient reaction time Increase the coupling reaction time.Due to steric hindrance, the reaction rate is slower. Extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.[3]
Suboptimal solvent choice Use a solvent with superior solvating properties like NMP or a solvent mixture.N-methylpyrrolidone (NMP) is often better at solvating the growing peptide chain than DMF, which can help to reduce aggregation and improve reaction kinetics. A mixture of DCM/DMF/NMP can also be beneficial for difficult sequences.[3]
Steric hindrance Perform a double coupling.After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Z-Arg(Mtr)-OH to the resin and allow it to react again. This can help drive the reaction to completion.[2][3]
Problem 2: Presence of Side Products in HPLC/MS Analysis
Potential Cause Recommended Solution Detailed Explanation
Racemization Add an anti-racemization agent like HOBt or Oxyma Pure if using a carbodiimide-based coupling method.These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2] For phosphonium and uronium reagents, this is less of a concern.
δ-Lactam Formation Minimize the pre-activation time of the amino acid.The activated arginine derivative is susceptible to intramolecular cyclization. Prepare the activated amino acid solution and add it to the resin immediately.[2]
Incomplete Deprotection of Mtr Group Increase the cleavage time or use a stronger cleavage cocktail.The Mtr group can be stubborn to remove. Extending the cleavage time with a standard TFA cocktail to 3-4 hours or more may be necessary.[2] For peptides containing tryptophan, the use of Trp(Boc) is recommended to avoid side reactions during prolonged acid treatment.

Experimental Protocols

Protocol 1: Conversion of this compound to the Free Acid
  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an ice-cold 1M aqueous KHSO4 solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the Z-Arg(Mtr)-OH as a free acid.[1]

Protocol 2: Standard Coupling using HATU
  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Z-Arg(Mtr)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid. Allow pre-activation to proceed for 1-2 minutes.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency of this compound.

G Troubleshooting Workflow for this compound Coupling start Start: Low Coupling Efficiency check_free_acid Issue Was the CHA salt converted to the free acid? start->check_free_acid convert_acid Action: Perform acidic wash (e.g., with KHSO4) to obtain the free acid. check_free_acid:f1->convert_acid No check_reagent Issue Which coupling reagent was used? check_free_acid:f1->check_reagent Yes convert_acid->check_reagent use_potent_reagent Action: Switch to a more potent reagent like HATU, HBTU, or PyBOP. check_reagent:f1->use_potent_reagent Standard (e.g., DIC alone) check_conditions Issue Review reaction conditions (time, solvent). check_reagent:f1->check_conditions Potent (e.g., HATU) use_potent_reagent->check_conditions optimize_conditions Action: Increase reaction time (e.g., overnight) and/or use a better solvent (e.g., NMP). check_conditions:f1->optimize_conditions double_couple Action: Perform a double coupling. optimize_conditions->double_couple end_fail Issue Persists: Consult further literature or technical support. optimize_conditions->end_fail end_success Success: Improved Coupling Efficiency double_couple->end_success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Preventing side reactions during Mtr group cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the deprotection of arginine residues protected with the Mtr group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Mtr group cleavage?

A1: The most frequently encountered side reactions during the acidic cleavage of the Mtr group from arginine residues include:

  • Sulfonation: The cleaved Mtr group can act as a sulfonating agent, modifying sensitive residues. Tryptophan is particularly susceptible to sulfonation at the indole ring. Serine and threonine can also undergo O-sulfonation.[1][2]

  • Alkylation: Carbocations generated during the cleavage of other acid-labile protecting groups (e.g., t-butyl) can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine.[2][3][4]

  • Incomplete Deprotection: The Mtr group is relatively acid-stable compared to other arginine protecting groups like Pmc or Pbf.[5][6] Peptides containing multiple Arg(Mtr) residues are prone to incomplete cleavage, which can necessitate prolonged reaction times and increase the risk of other side reactions.[2][3][7]

  • Reattachment of Protecting Groups: The cleaved Mtr group or other protecting groups can reattach to the peptide, most commonly at the tryptophan indole nucleus.[6][8]

Q2: How can I prevent the sulfonation of tryptophan during Mtr cleavage?

A2: Sulfonation of tryptophan is a significant side reaction.[3] To prevent this, the following strategies are recommended:

  • Use of Scavengers: Incorporating effective scavengers in the cleavage cocktail is crucial. Thioanisole and phenol are commonly used to trap the sulfonating species.[6]

  • Use of Protected Tryptophan: The most effective method is to use tryptophan with its indole nitrogen protected by a Boc (tert-butyloxycarbonyl) group (i.e., Fmoc-Trp(Boc)-OH) during peptide synthesis. This effectively prevents sulfonation.[2][3]

  • Monitoring Reaction Time: Minimize the exposure of the peptide to strong acid by monitoring the reaction progress using HPLC to determine the minimum time required for complete deprotection.[5][9]

Q3: What is the optimal cleavage cocktail for a peptide containing Arg(Mtr)?

A3: The optimal cleavage cocktail depends on the other amino acids in your peptide sequence. A common starting point for Mtr cleavage is a trifluoroacetic acid (TFA)-based cocktail containing scavengers. For peptides without other sensitive residues, a simple mixture may suffice. However, for sequences containing tryptophan, cysteine, or methionine, a more complex cocktail is necessary.

Q4: How long should I perform the Mtr cleavage reaction?

A4: The cleavage time for the Mtr group is significantly longer than for more labile groups like Pbf or Pmc. A single Arg(Mtr) residue may require 3 to 8 hours for complete removal.[2][5][9] For peptides with multiple Arg(Mtr) residues, the cleavage time can extend up to 24 hours.[2][3][7] It is highly recommended to monitor the deprotection progress by HPLC to avoid unnecessarily long exposure to the acidic cleavage cocktail, which can lead to increased side reactions.[3]

Q5: My HPLC analysis shows incomplete Mtr deprotection. What should I do?

A5: If you observe incomplete deprotection, you can:

  • Extend the Cleavage Time: Continue the reaction and monitor it at regular intervals by HPLC until the starting material is consumed.

  • Re-subject to Cleavage Conditions: After work-up, you can re-dissolve the partially deprotected peptide in a fresh cleavage cocktail.

  • Consider a Stronger Acid System: For particularly difficult cases, a stronger acid system, such as using trimethylsilyl bromide (TMSBr) in TFA, has been shown to cleanly deprotect up to four Arg(Mtr) residues in a much shorter time (e.g., 15 minutes) and can suppress sulfonation by-products.[3][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrum shows a +218 Da adduct on Tryptophan. Sulfonation of the tryptophan indole ring by the cleaved Mtr group.1. Use Fmoc-Trp(Boc)-OH during synthesis for future attempts.[2][3]2. Ensure your cleavage cocktail contains appropriate scavengers like thioanisole or phenol.[6]3. Optimize cleavage time by monitoring with HPLC to minimize exposure.[5][9]
Incomplete cleavage of the Mtr group, especially with multiple Arg(Mtr) residues. The Mtr group is relatively stable to TFA.1. Increase the cleavage reaction time, monitoring by HPLC.[2][3]2. For future syntheses, consider using more acid-labile protecting groups such as Pbf or Pmc for arginine.[5][6][8]3. Use a stronger cleavage reagent like TMSBr/TFA.[3][10]
Presence of alkylated Met, Cys, or Tyr residues in the final product. Alkylation by carbocations generated from other protecting groups (e.g., t-butyl) or the resin linker.1. Use a scavenger cocktail containing triisopropylsilane (TIS) to effectively scavenge carbocations.[4][11]2. For Cys- and Met-containing peptides, include 1,2-ethanedithiol (EDT) in the cocktail.[4]
Oxidation of Methionine or Cysteine residues. Exposure to air or residual peroxides in solvents during cleavage and work-up.1. Degas all solvents before use.2. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use peroxide-free ether for precipitation.[3]4. Include reducing scavengers like EDT in the cleavage cocktail.[4]

Data Presentation: Cleavage Cocktails for Mtr Deprotection

Reagent Name/Composition Typical Use Case Reference
5% (w/w) Phenol in TFA Standard cleavage of Arg(Mtr) containing peptides.[5][9]
TFA / Thioanisole / H₂O / Phenol / EDT (Reagent K) Peptides with sensitive residues (Cys, Met, Trp, Tyr). Recommended for peptides with Arg(Mtr).[11]
TFA / Thioanisole / EDT Peptides containing Arg(Mtr). Thioanisole accelerates Mtr removal.[6]
TFA / TIS / H₂O (95:2.5:2.5) General cleavage for peptides without highly sensitive residues. TIS is a good carbocation scavenger.[3][12]
TMSBr / Thioanisole / EDT / m-cresol in TFA Rapid and clean deprotection of multiple Arg(Mtr) residues, suppresses sulfonation.[3]

Experimental Protocols

Protocol 1: Standard Mtr Cleavage using TFA/Phenol

This protocol is adapted for the deprotection of a peptide containing Arg(Mtr).[5][9]

  • Peptide-Resin Preparation: If the peptide is on the resin, ensure the N-terminal Fmoc group is removed first. Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a solution of 5% (w/w) phenol in trifluoroacetic acid (TFA). For example, dissolve 0.5 g of phenol in 9.5 g (approx. 6.4 mL) of TFA. Prepare this solution fresh.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide or peptide-resin (approximately 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature.

  • Monitoring: After 2-3 hours, take a small aliquot of the cleavage mixture, precipitate the peptide with cold diethyl ether, and analyze by HPLC or mass spectrometry to check the progress of the deprotection. Continue the reaction, monitoring every few hours. The reaction may take up to 7.5 hours or longer.[5][9]

  • Peptide Precipitation: Once the cleavage is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether to precipitate the peptide.

  • Work-up:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.

    • Dry the peptide under vacuum.

    • For further purification, dissolve the crude peptide in water, wash with dichloromethane to remove organic-soluble impurities, and lyophilize the aqueous layer.[5][9]

Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues using Reagent K

This protocol is suitable for peptides containing Arg(Mtr) along with other sensitive residues like Cys, Met, and Trp.

  • Peptide-Resin Preparation: As described in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): Prepare a fresh mixture of TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).

  • Cleavage Reaction:

    • Add Reagent K to the dried peptide-resin (10-15 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. For multiple Arg(Mtr) residues, this time may need to be extended.

  • Monitoring: Monitor the reaction progress by HPLC as described in Protocol 1.

  • Peptide Precipitation and Work-up: Follow steps 5 and 6 from Protocol 1.

Visualizations

Mtr_Cleavage_Workflow start Start: Dried Peptide-Resin with Arg(Mtr) cocktail Prepare Cleavage Cocktail (e.g., TFA/Phenol/Scavengers) start->cocktail cleavage Cleavage Reaction (Room Temp, 2-24h) cocktail->cleavage monitoring Monitor by HPLC/ Mass Spec cleavage->monitoring monitoring->cleavage Incomplete workup Precipitate with Cold Ether, Wash, and Dry monitoring->workup Complete end End: Crude Deprotected Peptide workup->end

Caption: A general experimental workflow for Mtr group cleavage and peptide isolation.

Side_Reaction_Prevention cluster_cleavage TFA Cleavage cluster_peptide Peptide Residues cluster_side_products Side Products cluster_prevention Preventative Measures Cleaved_Mtr Cleaved Mtr Group (Sulfonating Agent) Trp Tryptophan Cleaved_Mtr->Trp Ser_Thr Serine/Threonine Cleaved_Mtr->Ser_Thr Carbocations Carbocations (e.g., t-butyl+) Carbocations->Trp Met_Cys Methionine/Cysteine Carbocations->Met_Cys Sulfonated_Trp Sulfonated Trp Trp->Sulfonated_Trp Alkylated_Residues Alkylated Met/Cys/Trp Trp->Alkylated_Residues Sulfonated_Ser_Thr O-Sulfonated Ser/Thr Ser_Thr->Sulfonated_Ser_Thr Met_Cys->Alkylated_Residues Scavengers Scavengers (Thioanisole, Phenol, TIS, EDT) Scavengers->Cleaved_Mtr Traps Scavengers->Carbocations Traps Trp_Boc Use of Trp(Boc) Trp_Boc->Sulfonated_Trp Prevents

Caption: Logical relationships between reactive species, side reactions, and preventative measures.

References

Technical Support Center: Managing Aggregation in Peptides Containing Multiple Arg(Mtr) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the synthesis and handling of peptides containing multiple 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protected arginine residues. These peptides are notoriously difficult due to a combination of on-resin aggregation and strenuous deprotection requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are peptides with multiple Arg(Mtr) residues so challenging to synthesize and purify?

A: The challenges are twofold:

  • On-Resin Aggregation: Peptide chains containing multiple arginine residues, along with other hydrophobic amino acids, have a high tendency to form secondary structures like β-sheets during solid-phase peptide synthesis (SPPS).[1][2] This leads to inter-chain and intra-chain aggregation, where the growing peptide chains become inaccessible to reagents, causing incomplete acylation and deprotection steps.[3][4]

  • Difficult Deprotection: The Mtr group is significantly more stable to acid than other common arginine protecting groups like Pmc or Pbf.[5] Complete removal of Mtr, especially when multiple residues are present, can require prolonged exposure to strong acids like trifluoroacetic acid (TFA), sometimes for as long as 24 hours.[6] This extended acid treatment can lead to significant degradation and side reactions involving other sensitive amino acids in the sequence.

Q2: My synthesis is performing poorly. How can I identify if aggregation is the cause?

A: On-resin aggregation manifests through several key indicators:

  • Resin Shrinking: A noticeable shrinking of the resin bed in the reaction vessel is a classic sign of aggregation.[3]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[3]

  • False-Negative Coupling Tests: Colorimetric tests like the Kaiser test (ninhydrin) can be unreliable.[3] In cases of severe aggregation, the reagents may be physically blocked from reaching the free amines, leading to a "false negative" result where the test indicates complete coupling even though it has failed.[7]

  • Poor Crude Purity: The final cleaved peptide will show a complex mixture of deletion sequences and other impurities, making purification extremely difficult.[7]

Q3: What strategies can I implement to prevent or disrupt aggregation during SPPS?

A: Several strategies can be employed to improve the solvation of the peptide-resin complex and disrupt the hydrogen bond networks that cause aggregation.[8]

  • Optimize Solvents and Reagents:

    • Use dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in addition to standard dimethylformamide (DMF).[8]

    • Add chaotropic salts such as 0.8 M LiCl or 4 M KSCN to the coupling mixture to disrupt secondary structures.[3]

    • Increase the concentration of amino acid and coupling reagent solutions (e.g., to 0.5 M) to drive reactions to completion.[9]

  • Employ Advanced Coupling Techniques:

    • Use more potent coupling reagents like HATU, HBTU, or PyBOP.

    • Perform a "double coupling" for difficult residues, particularly for Arg or any amino acid following a Proline.[9]

    • Utilize microwave-assisted synthesis to shorten coupling times and reduce aggregation through localized heating.[7][8]

  • Modify the Peptide Backbone:

    • Backbone Protection: Incorporate an amino acid with a backbone-protecting group, such as Fmoc-Gly-(Dmb)Gly-OH or an Hmb-protected amino acid, every 6-7 residues to physically block hydrogen bond formation.[8]

    • Pseudoproline Dipeptides: If your sequence contains Ser or Thr, substitute it with a corresponding pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ΨPro)-OH). This introduces a "kink" that disrupts β-sheet formation.[3]

  • Select an Appropriate Resin:

    • Use a low-loading resin to reduce inter-chain crowding and interaction.[8]

    • Switch from a standard polystyrene resin to a PEG-based resin (e.g., NovaSyn® TG or PEGA), which provides better solvation for the growing peptide chain.

Q4: The Mtr protecting group is not being completely removed during cleavage. What are the best conditions?

A: Standard TFA-based cleavage cocktails are often inefficient for removing multiple Mtr groups and can take up to 24 hours, increasing the risk of side reactions. While Pbf is the recommended protecting group for Arg-rich peptides due to its higher acid lability, if you must work with Mtr, a more robust cleavage method is required.[5][10] The trimethylsilyl bromide (TMSBr) method has been shown to cleanly deprotect up to four Arg(Mtr) residues in just 15 minutes at 0°C.

Q5: I'm observing significant side products with unexpected masses after cleavage. What is causing this?

A: The harsh, prolonged acidic conditions required to cleave the Mtr group are a primary cause of side reactions.

  • Tryptophan Modification: If your peptide contains Tryptophan, it is highly susceptible to modification. The cleaved Mtr group can reattach to the Trp indole ring (sulfonation).[8] Furthermore, prolonged exposure to cocktails containing 1,2-ethanedithiol (EDT) can lead to dithioketal formation on Trp. Solution: The use of Fmoc-Trp(Boc)-OH is strongly recommended to protect the indole side chain during cleavage.

  • O-Sulfonation of Ser/Thr: In the absence of effective scavengers, the cleaved Mtr sulfonyl group can modify the hydroxyl side chains of Serine and Threonine, forming O-sulfo-serine or O-sulfo-threonine.[11]

Q6: My peptide precipitated after cleavage and is difficult to purify. How can I solubilize it?

A: Aggregation that occurred on-resin can persist in solution, hindering purification.[8]

  • pH Adjustment: Peptides rich in basic residues like Arginine are often more soluble in acidic conditions. Try dissolving the lyophilized powder in a dilute acidic solution (e.g., 10% acetic acid) before diluting it into the purification buffer.[12][13]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary.[14] The solution can then be slowly diluted with an aqueous buffer.

  • Denaturants: In difficult cases, denaturing agents like 6 M guanidinium hydrochloride or 8 M urea can be used, but these are often incompatible with biological assays and must be removed during purification.[12]

  • Physical Methods: Sonication can help break up small aggregates and accelerate dissolution.[12][15] Always centrifuge your final solution before use to pellet any undissolved material.[15]

Data Presentation

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS

Protecting GroupStructureRelative Acid LabilityRecommended Cleavage TimeCommon Side ReactionsBest For
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)Sulfonyl-basedLow4-24 hours in TFA[6]Tryptophan sulfonation, O-sulfonation of Ser/Thr, incomplete removal[8][11]Single Arg peptides; largely superseded
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Sulfonyl-basedMedium2-6 hours in TFA[6]Tryptophan sulfonation (less than Mtr)[5]Peptides with a few Arg residues
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Sulfonyl-basedHigh1-2 hours in TFA[6]Least prone to Trp sulfonation[5]Recommended for peptides with multiple Arg residues [5][10]

Table 2: Troubleshooting Guide for On-Resin Aggregation

SymptomProbable CauseRecommended Solution(s)
Resin shrinking, incomplete couplingInter-chain hydrogen bonding, β-sheet formation[3]Switch to NMP or add DMSO to DMF; add chaotropic salts (LiCl); use microwave synthesis.[7][8]
Failure to couple bulky residues (e.g., Arg)Steric hindrance and/or aggregation[9]Double couple the residue; increase reagent concentration; use a more potent coupling reagent (e.g., HATU).[9]
Persistent aggregation throughout synthesis"Difficult sequence" with high hydrophobic content[2]Resynthesize using a low-load or PEG-based resin; incorporate backbone protection (Hmb/Dmb) or pseudoproline dipeptides.[8]
False-negative Kaiser testSevere aggregation blocking reagent access[7]Do not rely solely on the Kaiser test. Monitor synthesis by taking small resin samples for test cleavage and LC-MS analysis.

Experimental Protocols & Workflows

Diagrams of Experimental Workflows

Troubleshooting_SPPS_Aggregation cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Path start Start SPPS Cycle coupling Perform Amino Acid Coupling start->coupling monitor Monitor Coupling Completion (e.g., Kaiser Test) coupling->monitor deprotection Perform Fmoc Deprotection monitor->deprotection Complete incomplete Incomplete Coupling Detected (or resin shrinking observed) monitor->incomplete Incomplete next_cycle Proceed to Next Cycle deprotection->next_cycle strategy1 Strategy 1: Modify Conditions - Double couple - Increase reagent concentration - Use HATU/HBTU incomplete->strategy1 strategy2 Strategy 2: Disrupt Aggregation - Switch to NMP/DMSO solvent - Add chaotropic salts (LiCl) - Use microwave heating incomplete->strategy2 strategy3 Strategy 3: Resynthesize - Use low-load / PEG resin - Incorporate Pseudoproline or  Backbone Protection (Hmb/Dmb) incomplete->strategy3 If problem persists strategy1->coupling Retry Coupling strategy2->coupling Retry Coupling

Caption: Workflow for troubleshooting peptide aggregation during SPPS.

Cleavage_Strategy start Peptide Synthesis Complete (Multiple Arg(Mtr) residues) check_trp Does the peptide contain Tryptophan? start->check_trp use_trp_boc Strongly Recommended: Resynthesize using Fmoc-Trp(Boc)-OH check_trp->use_trp_boc Yes cleavage_choice Select Cleavage Method check_trp->cleavage_choice No use_trp_boc->cleavage_choice tmsbr Recommended: TMSBr Method (15 mins, 0°C) Suppresses side reactions cleavage_choice->tmsbr tfa Standard TFA Cocktail (4-24 hours) High risk of side reactions cleavage_choice->tfa purify Precipitate, Wash, and Purify Peptide tmsbr->purify tfa->purify

Caption: Decision workflow for Arg(Mtr) cleavage and deprotection strategy.

Protocol 1: High-Efficiency Cleavage of Multiple Arg(Mtr) Residues using TMSBr[5]

This method is highly recommended for peptides with multiple Arg(Mtr) residues, especially those also containing Tryptophan, as it minimizes side reactions.

Materials:

  • Dry peptide-resin (~200 mg)

  • Trifluoroacetic acid (TFA)

  • Trimethylsilyl bromide (TMSBr)

  • 1,2-ethanedithiol (EDT)

  • m-cresol

  • Thioanisole

  • Reaction vessel

  • Ice bath

  • Nitrogen source

  • Filtration apparatus

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail in a clean flask cooled to 0°C in an ice bath. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • To 7.5 mL of TFA, add the following scavengers:

    • Thioanisole (1.17 mL)

    • EDT (0.50 mL)

    • m-cresol (0.1 mL)

  • Slowly add TMSBr (1.32 mL) to the scavenger/TFA solution at 0°C.

  • Add the dry peptide-resin (200 mg) to the cold cleavage cocktail.

  • Allow the mixture to stand for 15 minutes at 0°C under a blanket of nitrogen.

  • Quickly remove the resin by filtration under reduced pressure.

  • Wash the resin twice with a small volume of clean TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Standard TFA Cleavage (Reagent R)[19]

This protocol can be used but may require extended reaction times (up to 24 hours) for complete Mtr removal, increasing the risk of side reactions. It is best suited for peptides without other sensitive residues.

Materials:

  • Dry peptide-resin

  • Reagent R (see composition below)

  • Reaction vessel

  • Filtration apparatus

  • Cold diethyl ether

Reagent R Composition:

  • TFA: 90% (v/v)

  • Thioanisole: 5% (v/v)

  • 1,2-ethanedithiol (EDT): 3% (v/v)

  • Anisole: 2% (v/v)

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add Reagent R (approx. 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature. Monitor the reaction by taking small aliquots for test cleavage and HPLC analysis at various time points (e.g., 2, 6, 12, 24 hours).

  • Once deprotection is complete, filter the resin and wash it twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide with cold diethyl ether as described in Protocol 1.

  • If complete deprotection is not achieved after 6-8 hours, it is recommended to precipitate the partially deprotected peptide and repeat the cleavage with a fresh batch of reagents.

Protocol 3: Solubilization of Aggregated Peptides for Purification[15][17][18]

This protocol provides a step-wise approach to solubilizing difficult peptides post-cleavage. Always start with the mildest conditions.

Procedure:

  • Test Solubility First: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized peptide.

  • Step 1: Aqueous Acidic Buffer:

    • Try to dissolve the peptide in a buffer compatible with your HPLC system, such as 0.1% TFA in water.

    • If solubility is poor, try a more acidic solution, such as 10% aqueous acetic acid. Vortex and sonicate for several minutes.

  • Step 2: Introduce Organic Solvent:

    • If the peptide remains insoluble, prepare a stock solution by dissolving it in a minimal amount of a strong organic solvent like DMSO or DMF.

    • Once fully dissolved, slowly add the aqueous buffer (e.g., 0.1% TFA in water) to the organic stock solution dropwise while vortexing to dilute it to the desired concentration for injection. Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.

  • Final Preparation:

    • Regardless of the method used, always centrifuge the final solution at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles before injecting it onto the HPLC column. This will prevent column clogging.

References

Strategies to avoid lactam formation with Z-Arg(Mtr)-OH.CHA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Arg(Mtr)-OH.CHA in peptide synthesis, with a primary focus on preventing lactam formation and other common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound and offers targeted solutions.

Problem Potential Cause Recommended Solution
High levels of des-arginine peptide impurity detected by HPLC/MS. δ-Lactam Formation: The activated carboxyl group of Z-Arg(Mtr)-OH intramolecularly attacks the side-chain guanidinium group, forming a stable six-membered lactam. This inactive species is then washed away, leading to a deletion of the arginine residue in the final peptide sequence.[1][2]Optimize Coupling Reagent: Avoid using mixed anhydride methods, which have been shown to increase lactam formation.[3][4] Instead, utilize carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure.[1] For particularly difficult couplings, consider more potent uronium or phosphonium reagents like HBTU, HATU, or PyBOP.[5] Employ a "Double Coupling" Strategy: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Z-Arg(Mtr)-OH to drive the reaction to completion.[1][2] Control Temperature: Avoid elevated temperatures, such as those used in microwave-assisted synthesis, as they can accelerate lactam formation. Perform the coupling at room temperature.[1]
Low coupling efficiency despite using a potent coupling reagent. Steric Hindrance: The bulky Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.[2][5]Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help overcome steric hindrance and improve reaction kinetics. Extend Coupling Time: For sterically demanding couplings, extending the reaction time can lead to higher incorporation rates.
Side reactions observed during final cleavage. Sulfonation of Tryptophan or other sensitive residues: The Mtr group, upon cleavage with strong acids like TFA, can lead to the sulfonation of tryptophan residues.[6][7][8]Use Scavengers: Incorporate a scavenger cocktail in the cleavage solution to trap the reactive Mtr cation. A mixture of thioanisole and thiocresol is effective in suppressing sulfonation.[8]

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation and why is it a problem with Z-Arg(Mtr)-OH?

A1: δ-Lactam formation is an intramolecular cyclization reaction where the activated carboxylic acid of the arginine derivative reacts with its own side-chain guanidinium group.[1] This forms a stable, six-membered ring structure, rendering the amino acid inactive for the desired peptide bond formation. Consequently, this leads to the formation of deletion sequences where the arginine residue is missing, significantly reducing the yield of the target peptide.[1][2]

Q2: Which factors primarily influence the rate of lactam formation?

A2: Several factors can influence the extent of δ-lactam formation:

  • Coupling Reagents: The method of carboxyl group activation significantly impacts the rate of this side reaction.[1]

  • Protecting Group: The nature of the guanidinium side-chain protecting group is critical. While the Mtr group is robust, its electronic properties can still allow for lactam formation.

  • Temperature: Elevated temperatures generally increase the rate of lactam formation.[1]

  • Solvent: The solvent system can either promote or suppress this side reaction.[1]

Q3: Are there alternative protecting groups for arginine that are less prone to lactam formation?

A3: Yes, the choice of protecting group is crucial. Studies have shown that the nitro (NO2) protecting group is highly effective at preventing δ-lactam formation.[1][9] However, the removal of the NO2 group requires specific and sometimes harsh conditions, such as reduction with SnCl2.[9][10] For Fmoc-based synthesis, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is commonly used, but it is also known to be susceptible to lactam formation.[1][9][11]

Q4: How do different classes of coupling reagents affect lactam formation with Z-Arg(Mtr)-OH?

A4: The choice of coupling reagent determines the nature of the activated intermediate and its reactivity.

  • Carbodiimides (e.g., DCC, DIC): These are widely used but can promote lactam formation. Their effectiveness is significantly improved when used with additives like HOBt or OxymaPure, which form less reactive, more stable active esters.[12][13]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally more potent and faster-acting than carbodiimides, which can favor the desired intermolecular coupling over the intramolecular lactam formation.[5][14]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are highly efficient coupling reagents that can minimize the time the activated arginine is available for cyclization.[12][14]

  • Mixed Anhydrides: This method has been reported to induce more δ-lactam formation and should generally be avoided for arginine coupling.[3][4]

Quantitative Data Summary

The following table summarizes the propensity of different arginine protecting groups to form δ-lactam. While specific data for Z-Arg(Mtr)-OH is limited, the trend observed with the analogous Fmoc-protected derivatives provides valuable insight.

Arginine Derivativeδ-Lactam Formation (%) after 30 minCoupling Efficiency (%)Reference
Fmoc-Arg(NO2)-OH3>99[9]
Fmoc-Arg(Pbf)-OH12>99[9]
Fmoc-Arg(Boc)2-OH6028[9]

Data is for Fmoc-protected arginine derivatives and serves as a comparative reference.

Experimental Protocols

Protocol for Minimizing Lactam Formation during Z-Arg(Mtr)-OH Coupling

This protocol outlines a "double coupling" strategy using DIC/OxymaPure.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Second Coupling:

    • Repeat step 3 to perform a second coupling with a fresh solution of activated this compound.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

  • Proceed with the next step in the synthesis.

Visualizations

lactam_formation cluster_activation Carboxyl Activation cluster_pathways Reaction Pathways Z_Arg_Mtr Z-Arg(Mtr)-OH Activated_Arg Activated Z-Arg(Mtr)-OH Z_Arg_Mtr->Activated_Arg Coupling Reagent Desired_Peptide Desired Peptide (Arg incorporated) Activated_Arg->Desired_Peptide Intermolecular Coupling (Desired) Lactam δ-Lactam (Inactive) Activated_Arg->Lactam Intramolecular Cyclization (Side Reaction) Peptide_Chain Peptide Chain (on resin) Peptide_Chain->Desired_Peptide

Caption: Competing reaction pathways for activated Z-Arg(Mtr)-OH.

troubleshooting_workflow Start High Des-Arg Impurity Detected Check_Coupling Review Coupling Protocol Start->Check_Coupling Coupling_Method Using Mixed Anhydride? Check_Coupling->Coupling_Method Change_Reagent Switch to DIC/OxymaPure or HBTU/HATU Coupling_Method->Change_Reagent Yes Double_Couple Implement Double Coupling Coupling_Method->Double_Couple No Change_Reagent->Double_Couple Check_Temp Elevated Temperature Used? Double_Couple->Check_Temp Lower_Temp Couple at Room Temperature Check_Temp->Lower_Temp Yes End Reduced Lactam Formation Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for high des-arginine impurity.

References

Impact of scavengers on the stability of tryptophan-containing peptides during Mtr deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the deprotection of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group from arginine (Arg) residues in the presence of tryptophan (Trp). Particular focus is given to the role of scavengers in preserving the integrity of the tryptophan indole side chain during this critical step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when deprotecting Arg(Mtr) in a peptide that also contains Tryptophan?

A1: The primary challenge is the acid-catalyzed degradation of the tryptophan residue. The Mtr protecting group is significantly more stable to acid than many other protecting groups, necessitating prolonged exposure to strong acids like trifluoroacetic acid (TFA) for its removal.[1][2] This extended acid treatment can lead to the generation of reactive electrophilic species that can modify the electron-rich indole ring of tryptophan, leading to undesired side products and a decrease in the yield of the target peptide.[1]

Q2: What are the common side reactions observed with tryptophan during Mtr deprotection?

A2: The most common side reaction is the sulfonation of the tryptophan indole ring by byproducts generated during the cleavage of the Mtr group.[1] Other potential modifications include alkylation by carbocations from other protecting groups (e.g., tert-butyl from Boc or tBu groups) present in the peptide or resin linker. Oxidation of the indole ring is also a possibility, especially with prolonged exposure to acidic conditions.[3]

Q3: What are scavengers and how do they protect tryptophan during Mtr deprotection?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive electrophilic species generated during deprotection.[4] By reacting with these harmful species at a faster rate than the sensitive amino acid residues, scavengers prevent the modification of tryptophan. Common scavengers act by intercepting sulfonyl species and carbocations.

Q4: Which scavengers are most effective for protecting tryptophan during Mtr deprotection?

A4: A combination of scavengers is often employed for optimal protection. Thioanisole is known to accelerate the removal of the Mtr group and can also act as a scavenger. 1,2-Ethanedithiol (EDT) is a potent scavenger for various carbocations and also helps in reducing oxidation.[5] Triisopropylsilane (TIS) is highly effective at scavenging carbocations, particularly trityl cations. Phenol can also offer some protection to tryptophan and tyrosine residues.[1]

Q5: Is there a way to avoid tryptophan side reactions altogether during Mtr deprotection?

A5: While complete avoidance is challenging, the most effective strategy is to use a tryptophan derivative with its indole nitrogen protected, such as Fmoc-Trp(Boc)-OH, during peptide synthesis.[1] The Boc group on the indole nitrogen significantly reduces its nucleophilicity, thereby preventing electrophilic attack.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
HPLC/MS analysis shows a mass addition of +80 Da or +160 Da on Tryptophan. Sulfonation of the tryptophan indole ring by byproducts from Mtr group cleavage.- Increase the concentration of thioanisole in the cleavage cocktail.- Consider using a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[6]- For future syntheses, use Fmoc-Trp(Boc)-OH.
Incomplete deprotection of Arg(Mtr) is observed. The Mtr group is highly acid-stable and requires longer deprotection times.- Extend the cleavage time, monitoring the reaction by HPLC at regular intervals (e.g., every 2 hours). Be aware that prolonged acid exposure can increase tryptophan side reactions.[2]- Consider using a stronger cleavage cocktail, such as one containing trimethylsilyl bromide (TMSBr), which can significantly reduce the required deprotection time.[2]
Multiple unidentified peaks in the HPLC chromatogram. A combination of incomplete Mtr deprotection and various tryptophan side reactions.- Perform a small-scale trial cleavage with different scavenger cocktails and reaction times to optimize the conditions for your specific peptide.[7]- Ensure all reagents, especially TFA, are fresh and of high purity.
Low overall yield of the desired peptide. Peptide degradation due to extended acid exposure and/or precipitation issues.- Minimize the cleavage time as much as possible while ensuring complete Mtr removal.- Ensure efficient precipitation of the cleaved peptide by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at low temperature.[8]

Quantitative Data on Scavenger Performance

While specific quantitative data for Mtr deprotection is sparse in the literature, the following table provides a general overview of the effectiveness of common scavenger cocktails in protecting sensitive residues, including tryptophan, during TFA-mediated cleavage. The expected purity can vary significantly depending on the peptide sequence and the number of Mtr groups.

Scavenger Cocktail Composition (v/v/v) Key Advantages Expected Purity Range (General Peptides)
TFA / TIS / H₂O 95:2.5:2.5Good general-purpose cocktail, effective against carbocations.70-85%
TFA / TIS / H₂O / EDT 92.5:2.5:2.5:2.5Enhanced protection against both carbocations and oxidation.80-90%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides with multiple sensitive residues.[6]85-95%
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for peptides containing Arg(Mtr/Pmc) to minimize side reactions.[6]85-95%
TMSBr Cocktail TMSBr / EDT / m-cresol / Thioanisole / TFASignificantly reduces deprotection time for Mtr, minimizing tryptophan degradation.[2][8]>90%

Experimental Protocols

Protocol 1: Standard TFA/Scavenger Cocktail for Mtr Deprotection

This protocol is a starting point and may require optimization based on the specific peptide sequence.

1. Resin Preparation: a. Following solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin). b. Dry the resin under a high vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation (per 100 mg of resin): a. In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. b. A recommended starting cocktail is Reagent R : 1.8 mL TFA, 0.1 mL Thioanisole, 0.06 mL EDT, and 0.04 mL Anisole.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. b. Gently agitate the slurry at room temperature. c. Monitor the deprotection of Arg(Mtr) by taking a small aliquot of the resin every 2 hours, cleaving it, and analyzing by HPLC. Complete deprotection can take from 4 to 24 hours.[2]

4. Peptide Precipitation: a. Once the deprotection is complete, filter the resin and collect the filtrate. b. Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. d. Allow the peptide to precipitate at -20°C for at least 1 hour.

5. Peptide Isolation and Washing: a. Centrifuge the ether suspension to pellet the precipitated peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Rapid Mtr Deprotection using a TMSBr-based Cocktail

This protocol is recommended for peptides where rapid Mtr deprotection is desired to minimize tryptophan degradation.[8]

1. Resin Preparation: a. Follow steps 1a and 1b from Protocol 1.

2. Cleavage Cocktail Preparation (per 100 mg of resin): a. In a fume hood, cool a vial containing 3.75 mL of TFA in an ice bath. b. To the cold TFA, add 250 µL of EDT, 50 µL of m-cresol, and 590 µL of thioanisole. c. Slowly add 660 µL of TMSBr to the cooled mixture.

3. Cleavage Reaction: a. Add the freshly prepared, cold cleavage cocktail to the dried peptide-resin. b. Allow the reaction to proceed for 15-30 minutes at 0°C under an inert atmosphere (e.g., nitrogen).[8]

4. Peptide Precipitation and Isolation: a. Follow steps 4a to 5d from Protocol 1.

Visualizations

Mtr_Deprotection_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation start Dry Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry under vacuum wash_dcm->dry_resin prep_cocktail Prepare Scavenger Cocktail add_cocktail Add Cocktail to Resin prep_cocktail->add_cocktail agitate Agitate at RT add_cocktail->agitate monitor Monitor by HPLC agitate->monitor monitor->agitate Incomplete filter_resin Filter Resin monitor->filter_resin Complete precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge precipitate->centrifuge wash_ether Wash with Ether centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end Purification & Analysis dry_peptide->end

Caption: Experimental workflow for Mtr deprotection of tryptophan-containing peptides.

Tryptophan_Side_Reactions cluster_deprotection Arg(Mtr) Deprotection cluster_tryptophan Tryptophan Side Reaction cluster_scavenger Scavenger Intervention Arg_Mtr Arg(Mtr) Reactive_Species Reactive Sulfonyl Species Arg_Mtr->Reactive_Species + TFA TFA TFA Tryptophan Tryptophan Reactive_Species->Tryptophan Scavenger Scavenger (e.g., Thioanisole) Reactive_Species->Scavenger Modified_Trp Sulfonated Tryptophan Tryptophan->Modified_Trp Electrophilic Attack Trapped_Species Neutralized Species Scavenger->Trapped_Species Trapping

Caption: Mechanism of tryptophan side reaction and scavenger protection during Mtr deprotection.

References

How to improve the yield of peptides synthesized with Z-Arg(Mtr)-OH.CHA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of peptides synthesized using Z-Arg(Mtr)-OH.CHA.

Frequently Asked Questions (FAQs)

Q1: Why is the overall yield of my peptide containing this compound unexpectedly low?

A1: Low yields when incorporating this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary causes are typically related to the bulky nature of the arginine side chain and its protecting group, which can lead to incomplete coupling, and challenges associated with the removal of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group during final cleavage.[1][2] Inefficient coupling results in deletion sequences, while incomplete Mtr deprotection or side reactions during cleavage reduce the recovery of the target peptide.[3][4]

Q2: My analytical results (e.g., Mass Spectrometry) indicate a significant amount of deletion sequence where arginine should be. How can I improve the coupling efficiency?

A2: The presence of des-arginine (deleted arginine) sequences is a classic sign of incomplete coupling. Arginine's bulky side chain, protected by the equally bulky Mtr group, sterically hinders the acylation reaction.[1] To overcome this, several strategies are recommended:

  • Double Coupling: Perform the coupling step for the arginine residue twice to drive the reaction to completion. This is a highly effective and common practice for difficult amino acids like arginine.[1]

  • Increase Reagent Concentration: Increasing the concentration of both the amino acid and the coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics.[1]

  • Use High-Efficiency Coupling Reagents: Employ powerful coupling reagents such as HBTU, HATU, or PyBOP, which are known to be effective for sterically hindered couplings.[5][6]

  • Monitor the Reaction: Use a qualitative method like the Kaiser (ninhydrin) test after the coupling step to confirm the absence of free primary amines, ensuring the reaction is complete before proceeding to the next cycle.[4]

Q3: During synthesis, I noticed the resin bed shrinking or clumping, suggesting peptide aggregation. What can be done to mitigate this?

A3: Peptide aggregation is a common problem, especially in sequences containing hydrophobic or bulky residues like arginine, which can form secondary structures that block reactive sites.[7] To address this:

  • Change Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP), or use a mixture containing DMSO, which can help disrupt secondary structures.[4][8]

  • Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can help break up aggregates and improve solvation.[7]

  • Use Pseudoproline Dipeptides: In long or difficult sequences, strategically inserting pseudoproline dipeptides can disrupt the inter-chain hydrogen bonding that leads to aggregation.[7][9]

Q4: After final cleavage, my HPLC and MS analysis show side products, particularly if my peptide also contains Tryptophan (Trp), Serine (Ser), or Threonine (Thr). What causes this?

A4: These side products are often the result of reactions with the cleaved Mtr protecting group during the final acidolytic cleavage step. The sulfonyl-based Mtr group, once cleaved, can reattach to electron-rich side chains.

  • Sulfonation: The Mtr group can cause O-sulfonation of Ser and Thr residues, resulting in a mass increase of +80 Da.[10][11]

  • Modification of Tryptophan: The indole side chain of tryptophan is particularly susceptible to modification by the cleaved Mtr group.[3][12] To prevent these side reactions, it is crucial to use an optimized cleavage cocktail containing scavengers like thioanisole.[3] If tryptophan is present in the sequence, using an indole-protected derivative, such as Fmoc-Trp(Boc)-OH, is strongly recommended.[8][12]

Q5: How can I ensure the Mtr protecting group is completely removed during the final cleavage?

A5: The Mtr group is known to be more resistant to acid cleavage than other common arginine protecting groups like Pmc or Pbf.[3] Incomplete removal is a frequent cause of low yield.

  • Extend Cleavage Time: The cleavage reaction may require significantly longer times, from 3 to 24 hours, especially if multiple Arg(Mtr) residues are present.[12]

  • Monitor Deprotection: If possible, monitor the progress of the Mtr group removal by taking small aliquots over time and analyzing them by HPLC.[12][13]

  • Use an Optimized Cleavage Cocktail: A robust scavenger cocktail is essential. Reagent K (TFA/phenol/water/thioanisole/TIS) is a common and effective choice for peptides containing Arg(Mtr).[8][12]

  • Consider Alternative Protecting Groups: For sequences with multiple arginines, it may be beneficial to use a more acid-labile protecting group like Pbf from the start to facilitate easier deprotection.[3]

Troubleshooting Guides

Diagnosing Low Peptide Yield

Low yield can originate from issues at either the synthesis (coupling) or cleavage/deprotection stage. This workflow helps identify the root cause.

G start Low Peptide Yield Observed check_synthesis Is low yield due to poor synthesis efficiency? start->check_synthesis test_cleavage Perform Test Cleavage on a small resin sample (10-20 mg) check_synthesis->test_cleavage Investigate ms_analysis Analyze crude peptide by Mass Spectrometry test_cleavage->ms_analysis target_mass Is target peptide mass present? ms_analysis->target_mass synthesis_ok Synthesis is partially successful. Problem likely in cleavage/work-up. target_mass->synthesis_ok Yes synthesis_fail Synthesis failed. Troubleshoot coupling steps. target_mass->synthesis_fail No optimize_cleavage Optimize Cleavage: - Extend cleavage time - Use appropriate scavengers - Check precipitation method synthesis_ok->optimize_cleavage kaiser_test Monitor coupling reactions using Kaiser Test synthesis_fail->kaiser_test optimize_coupling Optimize Coupling: - Double couple Arg - Increase reagent concentration - Change coupling reagent kaiser_test->optimize_coupling G start Start: Couple Z-Arg(Mtr)-OH kaiser Perform Kaiser Test start->kaiser result Test Result? kaiser->result negative Negative (Yellow/Clear) Coupling Complete result->negative Negative positive Positive (Blue) Incomplete Coupling result->positive Positive next_step Proceed to Next Fmoc-Deprotection negative->next_step recouple Perform Double Coupling positive->recouple recheck Re-run Kaiser Test recouple->recheck recheck->result G cluster_outcomes Potential Outcomes start Peptide-Resin with Arg(Mtr) process Acidolysis: Cleavage & Deprotection start->process cleavage Cleavage Cocktail (e.g., Reagent K) cleavage->process success Target Peptide (High Yield) process->success Ideal Outcome incomplete Side Product: Incomplete Mtr Removal process->incomplete Insufficient Time/ Reagent Strength sulfonation Side Product: Sulfonation of Trp/Ser/Thr process->sulfonation Inadequate Scavenging

References

Addressing racemization issues with Z-Arg(Mtr)-OH.CHA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing issues related to the use of Z-Arg(Mtr)-OH.CHA in peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate challenges, with a specific focus on preventing and identifying racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with Z-Arg(Mtr)-OH?

A: Racemization is the process that leads to the formation of a mixture of stereoisomers, converting a single enantiomer (like the desired L-arginine) into a mix of both L- and D-isomers.[1] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-isomers can lead to a loss of biological activity or even undesired side effects.

The activation of the carboxylic acid group of an amino acid, a necessary step for peptide bond formation, can unfortunately also lead to racemization.[2][3] The alpha-proton of the activated amino acid becomes susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity. Arginine derivatives, including Z-Arg(Mtr)-OH, are susceptible to this issue, particularly under certain coupling conditions.

Q2: How can I detect if racemization of Z-Arg(Mtr)-OH has occurred in my synthesis?

A: Detecting the presence of the D-isomer of arginine requires specialized analytical techniques capable of separating stereoisomers. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the hydrolyzed peptide is analyzed on a chiral stationary phase (CSP) column that can separate L- and D-amino acids.[4]

  • LC-MS/MS after Derivatization: The hydrolyzed amino acids can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated and quantified using standard reversed-phase HPLC, often coupled with mass spectrometry for higher sensitivity and specificity.[4]

  • Capillary Electrophoresis (CE): CE with a chiral selector can be used to separate optical isomers of peptides or their constituent amino acids, offering high sensitivity for detecting low levels of racemization.[5][6]

Q3: What are the primary factors that promote racemization during the coupling of Z-Arg(Mtr)-OH?

A: Several factors during the coupling step can increase the risk of racemization. The key contributors are:

  • Choice of Coupling Reagent: Highly efficient uronium/aminium salt reagents like HBTU and HATU can promote racemization, especially with prolonged pre-activation.[7] Carbodiimide reagents (e.g., DIC, DCC) are often preferred when used with racemization-suppressing additives.[8][9]

  • Type of Base Used: The basicity and steric hindrance of the base used are critical.[2] Strong, non-hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to higher rates of racemization compared to sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2][7]

  • Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for racemization.[7] Performing coupling reactions at elevated temperatures, such as in microwave-assisted synthesis, can significantly increase the rate of racemization.[7][10]

  • Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before the coupling reaction increases the opportunity for racemization to occur.[7] In-situ activation protocols are therefore recommended.

Below is a diagram illustrating the general mechanism of racemization during peptide coupling.

RacemizationMechanism General Mechanism of Racemization via Oxazolone Intermediate cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling Step AminoAcid Z-Arg(Mtr)-OH ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) AminoAcid->ActivatedIntermediate + Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedIntermediate->Oxazolone + Base (Proton Abstraction) L_Peptide Desired L-Peptide ActivatedIntermediate->L_Peptide + H₂N-Peptide (Desired Path) D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + H₂N-Peptide (Racemization Path) Peptide Growing Peptide Chain (H₂N-Peptide)

Caption: General mechanism of racemization during peptide bond formation.

Q4: What specific strategies can I employ to minimize racemization of Z-Arg(Mtr)-OH?

A: To suppress racemization, a combination of optimized reagents and reaction conditions is recommended. Consider the following troubleshooting workflow:

TroubleshootingWorkflow Troubleshooting Workflow for Racemization start High D-Isomer Detected? q_reagent What coupling reagent are you using? start->q_reagent Yes sol_reagent1 Using HBTU/HATU? Switch to DIC with an additive like Oxyma or HOBt. q_reagent->sol_reagent1 q_base What base are you using? sol_base1 Using DIEA/TEA? Switch to a more hindered base like 2,4,6-collidine. q_base->sol_base1 q_temp What is the reaction temperature? sol_temp1 Above RT (e.g., 50-80°C)? Lower temperature to 0°C or room temperature. q_temp->sol_temp1 q_activation Are you pre-activating for a long time? sol_activation1 Yes? Use an in-situ activation protocol. Add coupling reagent last. q_activation->sol_activation1 sol_reagent1->q_base sol_base1->q_temp sol_temp1->q_activation end_node Re-analyze for D-Isomer sol_activation1->end_node

Caption: A step-by-step workflow for troubleshooting racemization issues.

Key strategies include:

  • Use Carbodiimides with Additives: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly effective.[7][8] These additives form active esters that are less prone to racemization.[2]

  • Employ Sterically Hindered Bases: If a base is required, use a sterically bulky base like 2,4,6-collidine, which is less likely to abstract the alpha-proton.[7]

  • Control Reaction Temperature: Perform couplings at room temperature or below (e.g., 0°C).[7] For microwave-assisted methods, reducing the temperature can significantly limit racemization.[7][10]

  • Utilize In-Situ Activation: Avoid lengthy pre-activation times by adding the coupling reagent directly to the mixture of the amino acid, additive, and peptide-resin.[7]

Quantitative Data on Racemization

The choice of coupling reagents and additives has a quantifiable impact on the level of racemization. The data below illustrates the percentage of D-isomer formed during the synthesis of a model peptide using different strategies.

Coupling Reagent/StrategyYield (%)D-Isomer (%)Reference
Oxyma / DIC 89.91.0[7]
HOAt / DIC 81.43.3[7]
HOBt / DIC 81.99.3[7]

This data demonstrates that Oxyma-based additives are significantly more effective at suppressing racemization compared to HOBt in this model system.[7]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of Arginine using DIC/Oxyma

This protocol outlines a recommended procedure for coupling Z-Arg(Mtr)-OH to a resin-bound peptide to minimize racemization.[7]

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Coupling Mixture Preparation (In-Situ Activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the swelled resin.

    • Finally, add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test remains positive, extend the reaction time.

  • Washing:

    • Once the reaction is complete, drain the reaction solvent.

    • Wash the resin extensively with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

The workflow for this protocol is visualized below.

CouplingWorkflow Low-Racemization Coupling Protocol Workflow start Start: Peptide-Resin (Free Amine) swell 1. Swell Resin in DMF start->swell prepare_mix 2. Prepare Solution: Z-Arg(Mtr)-OH + Oxyma in DMF swell->prepare_mix add_to_resin 3. Add Amino Acid/Additive Solution to Resin prepare_mix->add_to_resin add_dic 4. Add DIC to Initiate Coupling (In-Situ Activation) add_to_resin->add_dic react 5. Agitate at Room Temp (2-4 hours) add_dic->react monitor 6. Monitor with Kaiser Test react->monitor monitor->react Incomplete wash 7. Wash Resin (DMF then DCM) monitor->wash Complete end_node End: Coupled Peptide-Resin wash->end_node

Caption: Visual workflow for the low-racemization coupling protocol.

Protocol 2: Sample Preparation and Analysis by Chiral HPLC

This protocol describes the indirect analysis of amino acid enantiomers after peptide hydrolysis.[4]

  • Peptide Hydrolysis:

    • Place the purified peptide sample (approx. 50-100 µg) into a hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid residue in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for amino acid separation (e.g., teicoplanin-based).

    • Mobile Phase: A typical mobile phase is a mixture of water and methanol with a small amount of an acid modifier like formic acid to optimize separation. The exact gradient will depend on the column manufacturer's recommendation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Inject a standard mixture containing both D- and L-arginine to determine their respective retention times.

    • Inject the hydrolyzed peptide sample.

    • Identify and quantify the D- and L-arginine peaks in the sample chromatogram by comparing retention times and integrating peak areas against the standards. The percentage of the D-isomer can then be calculated.

References

Technical Support Center: Modifying Cleavage Conditions for Acid-Sensitive Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges during the cleavage of acid-sensitive peptides from solid-phase resins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which amino acid residues are most sensitive during standard TFA cleavage, and what are the common side reactions?

A1: During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), several amino acid residues are particularly susceptible to side reactions. This is due to the generation of highly reactive cationic species from the acid-labile side-chain protecting groups and the resin linker.[1][2][3]

  • Tryptophan (Trp): The indole side chain is highly nucleophilic and prone to alkylation by t-butyl and other carbocations.[1][4] This can be minimized by using scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole.[4] For peptides containing Trp, using Fmoc-Trp(Boc) during synthesis is strongly recommended to protect the indole ring.[1][5]

  • Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide (Met(O)) or S-alkylated.[3][4][6]

  • Cysteine (Cys): The free thiol group is susceptible to alkylation and oxidation, which can lead to unintended disulfide bond formation.[7]

  • Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[3]

  • Aspartate (Asp) containing sequences: Sequences like Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide, especially under acidic conditions.[3]

Q2: My peptide contains one or more sensitive residues (Trp, Met, Cys) and I'm seeing multiple peaks on my HPLC analysis after cleavage. How can I choose a better cleavage cocktail?

A2: The optimal cleavage cocktail depends directly on your peptide's amino acid composition. A "one-size-fits-all" approach is often insufficient for complex or sensitive sequences.[1][4] A decision-making process can help select the appropriate reagents.[8]

Below is a diagram to help guide your choice of cleavage cocktail based on the presence of sensitive residues.

G cluster_legend Decision Flow start Start: Peptide Sequence Analysis q_sensitive Contains Trp, Met, or Cys? start->q_sensitive q_arg Contains Arg(Pmc/Pbf)? q_sensitive->q_arg Yes cocktail_standard Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) q_sensitive->cocktail_standard No q_cys Contains Cys? q_arg->q_cys No cocktail_reagent_k Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) q_arg->cocktail_reagent_k Yes cocktail_edt Add EDT to Standard Cocktail q_cys->cocktail_edt Yes

Caption: Decision flow for selecting a cleavage cocktail.

Q3: My peptide is highly acid-sensitive (e.g., contains phosphorylated or glycosylated residues). Standard TFA cleavage is causing degradation. What milder cleavage protocols are available?

A3: For extremely acid-labile peptides, such as those with post-translational modifications like phosphorylation or glycosylation, repetitive treatments with a low concentration of TFA are recommended.[1]

  • Mild TFA/DCM Protocol: This method uses a 1% solution of TFA in dichloromethane (DCM). The repetitive and short treatment times help to minimize the degradation of sensitive moieties.[1] If the peptide contains Met or Trp, adding 1% EDT to the cleavage mixture is advised to prevent reattachment of the peptide to the resin.[1]

  • Alternative Acids: For some applications, alternatives to TFA are being explored. A combination of a Brønsted acid (like HCl) and a Lewis acid (like FeCl₃) has been shown to be a viable, PFAS-free alternative.[9] Another approach involves using 0.1 N HCl in fluoro alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), which can cleanly remove many protecting groups and cleave common resin linkers.[10]

Q4: I have a long peptide sequence with multiple Arg(Pmc/Pbf) residues, and I'm observing incomplete deprotection. What should I do?

A4: Arginine protecting groups like Pmc and especially Mtr are known to be less acid-labile and can require extended cleavage times for complete removal.[1][5]

  • Extend Cleavage Time: The standard 2-4 hour cleavage time may be insufficient.[4] It is recommended to perform a small-scale trial cleavage and monitor the deprotection progress by HPLC at different time points (e.g., 2, 4, 6, and even up to 24 hours for Arg(Mtr)).[1][4][5]

  • Repeat the Cleavage: If complete deprotection is not achieved after 6 hours, it is advisable to precipitate the peptide with ether and repeat the cleavage process with a fresh batch of reagents.[1]

  • Use Stronger Acid Conditions: For particularly stubborn protecting groups, stronger acid systems or alternative reagents like trimethylsilyl bromide (TMSBr) can be employed, which has been shown to cleanly deprotect multiple Arg(Mtr) residues in a short time.[1]

Quantitative Data: Comparison of Common Cleavage Cocktails

The selection of a cleavage cocktail is critical for maximizing peptide yield and purity. The table below summarizes common cocktails and their recommended applications.

Cleavage CocktailCompositionRecommended Use
Standard 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups but does not protect Met or Cys from oxidation.[2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to minimize the oxidation of Methionine.[2]

Experimental Protocols

Protocol 1: General TFA Cleavage and Peptide Precipitation

This protocol is suitable for peptides without highly sensitive residues.[4]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry it under a vacuum for at least 1 hour.[11]

  • Prepare Cleavage Cocktail: In a separate vial, freshly prepare the standard cleavage cocktail: 95% TFA, 2.5% H₂O, and 2.5% TIS.[4]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel containing the resin.

  • Reaction Time: Stir the mixture at room temperature for 2-4 hours.[4]

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the peptide.[4] Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[2]

  • Peptide Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2][11]

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.[11]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.[11]

Protocol 2: Mild Cleavage for Very Acid-Sensitive Resins

This protocol is designed for peptides attached to very acid-sensitive resins (e.g., 2-chlorotrityl) or containing highly labile functional groups.[1]

  • Resin Preparation: Thoroughly wash and dry the peptide-resin as described in Protocol 1.

  • Prepare Cleavage Cocktail: Prepare a solution of 1% TFA in dichloromethane (DCM). If the peptide contains Met or Trp, add 1% EDT.[1]

  • Cleavage Reaction: Add the mild cleavage cocktail to the resin in a sealable sintered glass funnel.

  • Reaction and Monitoring: Allow the reaction to proceed for a minimal time (e.g., 15-30 minutes). Filter the solution by applying nitrogen pressure.

  • Repetitive Treatment: Repeat the cleavage step with fresh reagent multiple times. Monitor the progress of the cleavage by HPLC analysis of the collected filtrates.

  • Work-up: Combine the filtrates and precipitate the peptide with cold diethyl ether as described in the general protocol.

Workflow Diagrams

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation start Start: Dry Peptide-Resin wash Wash Resin with DCM (3x volume) start->wash cocktail Add Freshly Prepared Cleavage Cocktail wash->cocktail react Stir at Room Temperature (2-4 hours) cocktail->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash_pellet Wash Pellet with Cold Ether (3x) precipitate->wash_pellet dry Dry Crude Peptide wash_pellet->dry end End: Peptide ready for Purification dry->end

Caption: General workflow for peptide cleavage and precipitation.

References

Technical Support Center: Purification of Peptides with Residual Mtr Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the purification of synthetic peptides, specifically those containing the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on arginine residues.

Frequently Asked Questions (FAQs)

Q1: What is the Mtr protecting group and why is it used in peptide synthesis?

A1: The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is an acid-labile protecting group used to mask the guanidino function of the arginine (Arg) side chain during solid-phase peptide synthesis (SPPS).[1][2] It prevents unwanted side reactions at the highly reactive guanidinium group during the stepwise addition of amino acids.[3] The Mtr group is utilized in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) synthesis chemistries.[1]

Q2: What are the primary challenges associated with the Mtr group during peptide purification?

A2: The main challenge is the incomplete removal (cleavage) of the Mtr group from the arginine residue after peptide synthesis is complete.[2] The Mtr group is less acid-labile compared to more modern protecting groups like Pmc and Pbf, often requiring prolonged exposure to strong acids like trifluoroacetic acid (TFA) for complete removal.[4] This can lead to co-elution of the desired peptide and the Mtr-containing impurity during HPLC purification, as they often have very similar hydrophobicities.

Q3: Why is a residual Mtr group a significant problem for the final peptide product?

A3: Residual Mtr groups are problematic for several reasons:

  • Altered Biological Activity: The bulky Mtr group can sterically hinder the peptide from adopting its native conformation, potentially reducing or eliminating its biological activity.

  • Modified Immunogenicity: The Mtr group can significantly alter the immunogenicity and antigenicity of a peptide.[2] In some cases, the immune response can be dominantly directed against the Mtr-bearing peptide rather than the intended sequence.[2]

  • Purification Difficulty: The Mtr-peptide impurity is often difficult to separate from the target peptide using standard reversed-phase HPLC (RP-HPLC) due to similar retention times.

  • Inaccurate Quantification: The presence of this impurity leads to an overestimation of the yield of the desired peptide.

Q4: How can I detect the presence of residual Mtr-containing peptides?

A4: The most effective method for detecting residual Mtr groups is mass spectrometry (MS). The Mtr group has a molecular weight of approximately 183.25 Da.[5] When analyzing your crude or purified peptide by LC-MS, look for a mass peak corresponding to [M+H]+ of your target peptide plus 183 Da (or multiples of 183 if your sequence contains multiple arginines). Analytical RP-HPLC can also be used, where the Mtr-peptide may appear as a distinct, often closely eluting, post-peak to the main product peak.

Q5: What are the recommended cleavage conditions for removing the Mtr group?

A5: Standard cleavage cocktails for Mtr removal typically involve a high concentration of TFA with scavengers to trap reactive cationic species generated during deprotection. A common mixture is 95% TFA with scavengers like water, thioanisole, phenol, or triisopropylsilane (TIS).[1][6] However, due to the stability of the Mtr group, cleavage times can be lengthy, ranging from 3 to 8 hours, and sometimes up to 24 hours for peptides with multiple Arg(Mtr) residues.[1][7][8]

Q6: I'm observing incomplete Mtr cleavage. What troubleshooting steps can I take?

A6: If you detect incomplete deprotection, consider the following:

  • Extend Cleavage Time: The most straightforward approach is to increase the duration of the peptide's exposure to the cleavage cocktail. It is recommended to monitor the reaction by HPLC every few hours to determine the optimal time.[1][8]

  • Increase Temperature: Gently elevating the reaction temperature can sometimes improve cleavage efficiency, but this also increases the risk of side reactions.[4]

  • Use Stronger Acid Cocktails: For particularly stubborn Mtr groups, stronger acid conditions or alternative reagents can be employed. A cocktail containing trimethylsilyl bromide (TMSBr) has been shown to deprotect multiple Arg(Mtr) residues in as little as 15 minutes.[7][8]

  • Optimize Scavengers: The choice of scavengers is critical, especially if the peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[8] For Trp-containing peptides, using scavengers like thioanisole is important to prevent modification by by-products from the Mtr group cleavage.[3]

Q7: Are there better alternatives to the Mtr protecting group for arginine?

A7: Yes, for Fmoc-based chemistry, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups have largely replaced Mtr.[1][4] These groups are significantly more acid-labile, allowing for faster and more complete cleavage under milder TFA conditions, which reduces the risk of side reactions.[3] Pbf is the most labile of these and is particularly recommended for peptides containing multiple arginine residues.[3]

Troubleshooting Guide: Mtr Deprotection & Purification

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Mtr Deprotection (Confirmed by Mass Spec)1. Insufficient cleavage time.[8] 2. Cleavage cocktail is not strong enough. 3. Peptide contains multiple Arg(Mtr) residues, requiring longer reaction times.[8] 4. Inefficient scavenger cocktail.1. Extend the cleavage reaction time, monitoring progress with analytical HPLC.[1] 2. Re-treat the crude peptide with a fresh cleavage cocktail. 3. For very difficult cases, use a stronger cleavage reagent like TMSBr.
Co-elution of Mtr-Peptide and Target Peptide in RP-HPLC1. Similar hydrophobicity between the protected and deprotected peptide. 2. Non-optimal HPLC gradient.1. Optimize the HPLC gradient. Use a shallower gradient around the elution time of your target peptide to improve resolution.[9] 2. Try a different stationary phase (e.g., C8 or Phenyl instead of C18) which may offer different selectivity.[9][10] 3. Adjust the mobile phase pH, if compatible with the peptide and column.
Presence of Side-Products (e.g., modified Tryptophan)1. Prolonged exposure to strong acid during cleavage.[4] 2. Scavengers in the cleavage cocktail were insufficient or inappropriate for the peptide sequence.[8]1. Reduce cleavage time by using a more labile protecting group (Pbf) in future syntheses. 2. Ensure the correct scavengers are used. For Trp-containing peptides, using Fmoc-Trp(Boc) can prevent sulfonation side-reactions.[8]
Poor Peak Shape (Tailing/Broadening) during HPLC Purification1. Secondary interactions between the basic arginine residue and column silanols. 2. Peptide aggregation on the column.[9]1. Ensure a low pH mobile phase (e.g., 0.1% TFA) to protonate silanols and minimize these interactions.[9] 2. To reduce aggregation, work with lower sample concentrations, or adjust the mobile phase pH away from the peptide's isoelectric point (pI).[9]

Comparative Data on Arginine Protecting Groups

Protecting GroupRelative Acid LabilityRecommended ForPotential Issues
Mtr LowBoc chemistry; Fmoc when alternatives are unavailable.Incomplete cleavage requiring harsh, prolonged acid treatment; potential for side reactions.[4][8]
Pmc MediumFmoc synthesis, especially with multiple Arg residues.More labile than Mtr, but can still be slow to cleave in some sequences.[3]
Pbf HighFmoc synthesis, especially for long peptides or those with many Arg residues.[3]Generally the preferred choice; minimizes cleavage time and side reactions.[3]

Experimental Protocols

Protocol 1: Standard Mtr Group Cleavage (TFA/Phenol)

This protocol is a standard method for removing the Mtr group from a resin-bound peptide.[1]

  • Preparation: If the peptide is fully protected, perform a final Fmoc-deprotection step using piperidine. Wash the peptidyl-resin thoroughly with dichloromethane (DCM) and methanol, then dry under high vacuum for at least 4 hours.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage solution of 5% (w/w) phenol in trifluoroacetic acid (TFA).

  • Cleavage Reaction: Add the dried peptidyl-resin to the cleavage cocktail (approx. 10 mL per 100 µmol of peptide).

  • Incubation: Allow the reaction to proceed at room temperature with occasional swirling.

  • Monitoring: At intervals (e.g., 2, 4, 6, and 8 hours), take a small aliquot of the supernatant, precipitate the peptide with cold diethyl ether, and analyze the precipitate by analytical HPLC and MS to monitor the disappearance of the Mtr-protected species. A complete reaction may take around 7.5 hours or more.[1]

  • Work-up: Once the cleavage is complete, filter the resin and evaporate the TFA solution to a small volume.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Extraction: Dissolve the peptide pellet in water and perform a liquid-liquid extraction by partitioning against dichloromethane (4 times) to remove organic scavengers.[1]

  • Lyophilization: Freeze and lyophilize the final aqueous layer to obtain the crude peptide powder.[1]

Protocol 2: Rapid Mtr Group Cleavage (TMSBr)

This protocol is a more aggressive method suitable for peptides with multiple Arg(Mtr) residues or when standard methods fail.[7]

  • Preparation: Dry the peptidyl-resin as described in Protocol 1.

  • Cleavage Cocktail Preparation: In a suitable vessel, cool a solution of ethanedithiol (EDT, 0.50 ml), m-cresol (0.1 ml), and thioanisole (1.17 ml) in TFA (7.5 ml) to 0°C. Under a blanket of nitrogen, slowly add trimethylsilyl bromide (TMSBr, 1.32 ml).

  • Cleavage Reaction: Add the dried peptidyl-resin (approx. 200 mg) to the cold cleavage cocktail.

  • Incubation: Allow the mixture to stand for 15 minutes at 0°C under a nitrogen atmosphere.[7]

  • Work-up: Filter the resin and wash it twice with fresh, clean TFA.

  • Precipitation: Combine the filtrates and add an 8-10 fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge to pellet the peptide, wash with ether, and dry the crude product. Proceed to purification.

Protocol 3: RP-HPLC Purification of Crude Peptide

This is a general protocol for purifying the crude peptide product after cleavage and precipitation.[11]

  • System Setup: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.[9] Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes. For co-eluting Mtr-impurities, a much shallower gradient (e.g., 0.5% change per minute) across the elution point is recommended.

    • Monitor the elution at 210-220 nm.[11]

  • Fraction Collection: Collect fractions across the peaks corresponding to your target peptide.

  • Analysis: Analyze the collected fractions using analytical HPLC and MS to confirm the purity and identity of the desired peptide.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final, purified peptide.[11]

Visualizations

G cluster_0 Troubleshooting Incomplete Mtr Cleavage start Incomplete Mtr Cleavage Detected by MS q1 Is the peptide sequence known to be difficult (e.g., multiple Arg(Mtr))? start->q1 action1 Extend cleavage time (e.g., to 8-12 hours). Monitor by HPLC/MS. q1->action1 Yes action2 Re-treat crude peptide with fresh cleavage cocktail. q1->action2 No q2 Is cleavage still incomplete? action1->q2 action2->q2 action3 Use a stronger cleavage reagent (e.g., TMSBr cocktail). q2->action3 Yes end Proceed to Purification q2->end No action3->end G cluster_1 Experimental Workflow: From Synthesis to Pure Peptide synthesis Solid-Phase Peptide Synthesis (with Arg(Mtr)) cleavage Cleavage from Resin & Mtr Group Removal (TFA) synthesis->cleavage precip Precipitation & Washing (Cold Ether) cleavage->precip lyo1 Lyophilization to yield Crude Peptide precip->lyo1 purify RP-HPLC Purification lyo1->purify analysis Fraction Analysis (HPLC & Mass Spec) purify->analysis analysis->purify Repurify pool Pool Pure Fractions analysis->pool Purity OK lyo2 Final Lyophilization pool->lyo2 final Pure Peptide lyo2->final G cluster_2 Acid Lability of Arginine Protecting Groups Mtr Mtr Pmc Pmc Mtr->Pmc Increasing Acid Lability (Easier to Remove) Pbf Pbf Pmc->Pbf Increasing Acid Lability (Easier to Remove)

References

Optimizing reaction times for Mtr deprotection in complex peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group from arginine residues in complex peptides.

Frequently Asked Questions (FAQs)

Q1: What is the Mtr group and why is its removal challenging?

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is an acid-labile protecting group for the guanidino side chain of arginine used in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[1] While effective, its removal can be challenging due to its high acid stability compared to other sulfonyl-based protecting groups like Pmc or Pbf.[2] Complete deprotection often requires prolonged exposure to strong acids, which can lead to undesirable side reactions, especially in complex peptides containing sensitive residues.[3]

Q2: What is a standard cleavage cocktail for Mtr deprotection?

A common method for Mtr deprotection in Fmoc-based synthesis involves treating the peptide with trifluoroacetic acid (TFA) in the presence of scavengers. A widely used cocktail is a solution of 5% (w/w) phenol in TFA.[1][4] Thioanisole is also frequently added to accelerate the removal of the Mtr group.[5]

Q3: How long should I expect the Mtr deprotection to take?

The time required for complete Mtr deprotection can vary significantly depending on the peptide sequence and the number of Arg(Mtr) residues. A single Arg(Mtr) residue may require approximately 7.5 hours for complete cleavage using a phenol/TFA mixture.[1][4] However, peptides with multiple Arg(Mtr) residues can necessitate reaction times of up to 24 hours.[3] It is highly recommended to monitor the progress of the deprotection by HPLC to determine the optimal cleavage time.[4]

Q4: What are the most common side reactions during Mtr deprotection and how can I mitigate them?

The highly acidic conditions and reactive cationic species generated during Mtr cleavage can lead to several side reactions:

  • Tryptophan Modification: The indole ring of tryptophan is particularly susceptible to alkylation by carbocations generated from the protecting group and scavengers. Using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is strongly recommended to prevent this.[6]

  • O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, peptides containing O-tert-butyl-protected serine or threonine can undergo O-sulfonation.[7] The addition of effective scavengers to the cleavage cocktail is crucial to suppress this side reaction.[7]

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized. Performing the cleavage reaction under a nitrogen atmosphere, using peroxide-free ether for precipitation, and including scavengers like ethyl methyl sulfide (EMS) or thioanisole can minimize oxidation.

Q5: Are there faster methods for Mtr deprotection?

Yes, for peptides that are sensitive to prolonged acid exposure, alternative and faster methods exist. One such method is the use of trimethylsilyl bromide (TMSBr) in TFA with scavengers like m-cresol, thioanisole, and 1,2-ethanedithiol (EDT). This approach has been shown to cleanly deprotect multiple Arg(Mtr) residues in as little as 15 minutes and can suppress the formation of sulfonation by-products.[3][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Mtr Deprotection Insufficient reaction time, especially with multiple Arg(Mtr) residues.Extend the cleavage time and monitor the reaction progress by HPLC. For peptides requiring very long deprotection times (>6 hours), consider precipitating the peptide and repeating the cleavage with fresh reagents.[6]
Inadequate acid strength or concentration.Ensure the TFA used is of high quality and at the appropriate concentration (typically 95% with scavengers). For very resistant cases, consider stronger acid conditions, but with caution regarding side reactions.
Poor resin swelling or peptide aggregation.Ensure the peptide resin is thoroughly washed and swelled before cleavage. Residual DMF can inhibit TFA-acidolysis.
Presence of Unexpected Peaks in HPLC (Side Products) Alkylation of sensitive residues (Trp, Tyr, Met, Cys).Use an optimized scavenger cocktail. For tryptophan-containing peptides, the use of Fmoc-Trp(Boc)-OH is highly recommended. Refer to the scavenger selection table below.
O-sulfonation of Ser/Thr.Ensure the presence of effective scavengers in the cleavage cocktail.[7]
Reattachment of the cleaved peptide to the resin.For cleavage from very acid-sensitive resins, perform the cleavage in a flow-through manner to continuously remove the detached peptide.
Low Peptide Yield Incomplete cleavage from the resin.For acid-sensitive linkers, a flow-through cleavage method can improve yields. The addition of 1-5% triisopropylsilane (TIS) to the cleavage mixture can also enhance detachment.
Peptide precipitation issues.Ensure the use of a sufficient volume of cold ether for precipitation and that the peptide is not soluble in the ether.
Adsorption to labware.Minimize transfer steps and use appropriate low-binding labware.

Data Presentation: Scavenger Cocktails for Mtr Deprotection

The choice of scavengers is critical to prevent side reactions. The following table summarizes common scavengers and their primary targets.

Scavenger Typical Concentration (%) Primary Target/Function Notes
Water 5General scavenger, aids in hydrolysis of protecting groups.A component of many standard cleavage cocktails.
Phenol 5Scavenges carbocations, protects Tyr and Trp residues.Commonly used in combination with TFA for Mtr deprotection.[4]
Thioanisole 5Accelerates Arg(Mtr/Pmc/Pbf) removal, scavenges carbocations.Use with care as it can cause partial removal of some Cys protecting groups.
1,2-Ethanedithiol (EDT) 2.5Excellent scavenger for Trp protection.Has a strong, unpleasant odor.
Triisopropylsilane (TIS) 2.5 - 5Effective, non-odorous scavenger for carbocations, especially from Trt groups.A good alternative to EDT for many applications.
Ethyl methyl sulfide (EMS) -Suppresses methionine oxidation.Can be included in scavenger mixtures when Met is present.

Experimental Protocols

Protocol 1: Standard Mtr Deprotection using TFA/Phenol

This protocol is adapted for the deprotection of a peptide containing Arg(Mtr) residues after synthesis via Fmoc chemistry.

  • Resin Preparation: If necessary, remove the N-terminal Fmoc group using a standard piperidine solution. Wash the peptide-resin thoroughly with DMF and then with dichloromethane (DCM) to remove residual base. Dry the resin under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a solution of 5% (w/w) phenol in TFA. For a peptide containing other sensitive residues, add appropriate scavengers (e.g., 5% thioanisole, 2.5% EDT, or 5% TIS). Prepare the cocktail fresh before use.

  • Deprotection Reaction: Suspend the dry peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).[4]

  • Incubation: Gently agitate the mixture at room temperature. The reaction time can range from 3 to 24 hours, depending on the number of Arg(Mtr) residues.[3]

  • Monitoring: Periodically take a small aliquot of the cleavage solution, precipitate the peptide with cold ether, and analyze by HPLC to monitor the disappearance of the Mtr group.[4]

  • Peptide Precipitation: Once the deprotection is complete, filter the resin and wash it with a small volume of fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.[4]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Rapid Mtr Deprotection using TMSBr

This protocol is a faster alternative for Mtr deprotection, particularly useful for peptides sensitive to prolonged acid treatment.

  • Resin Preparation: Prepare the peptide-resin as described in Protocol 1, Step 1.

  • Reagent Preparation: In a fume hood, cool a solution of TFA to 0°C. To 7.5 mL of cold TFA, add 1.17 mL of thioanisole, 0.1 mL of m-cresol, and 0.50 mL of EDT. Finally, add 1.32 mL of TMSBr.[3][6]

  • Deprotection Reaction: Add the peptide-resin (approximately 200 mg) to the prepared cleavage cocktail at 0°C.

  • Incubation: Allow the mixture to stand for 15 minutes at 0°C under a blanket of nitrogen.[3]

  • Isolation: Filter the resin under reduced pressure and wash it twice with fresh, clean TFA.

  • Precipitation and Purification: Combine the filtrates and precipitate the peptide with cold ether as described in Protocol 1. Isolate, wash, dry, and purify the peptide.

Visualizations

Mtr_Deprotection_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_final Final Steps Resin Peptide-Resin (with Arg(Mtr)) Fmoc_Removal Fmoc Removal (if necessary) Resin->Fmoc_Removal Wash_Dry Wash (DMF, DCM) & Dry Fmoc_Removal->Wash_Dry Reaction Incubate at RT (3-24h) Wash_Dry->Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., TFA/Phenol/Scavengers) Cleavage_Cocktail->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Filter Filter Resin Monitoring->Filter Complete Precipitate Precipitate with Cold Ether Filter->Precipitate Wash_Centrifuge Wash & Centrifuge Precipitate->Wash_Centrifuge Dry Dry Crude Peptide Wash_Centrifuge->Dry Purification HPLC Purification Dry->Purification

Caption: Standard workflow for Mtr deprotection of resin-bound peptides.

Troubleshooting_Logic Start Start Troubleshooting Problem Incomplete Deprotection? Start->Problem Side_Products Side Products Observed? Problem->Side_Products No Extend_Time Extend Reaction Time & Monitor by HPLC Problem->Extend_Time Yes Review_Scavengers Review Scavenger Cocktail Side_Products->Review_Scavengers Yes Success Successful Deprotection Side_Products->Success No Check_Reagents Check TFA Quality & Concentration Extend_Time->Check_Reagents Repeat_Cleavage Precipitate & Repeat with Fresh Reagents Check_Reagents->Repeat_Cleavage Consider_TMSBr Consider Faster Method (e.g., TMSBr) Repeat_Cleavage->Consider_TMSBr Consider_TMSBr->Success Failure Problem Persists: Consult Specialist Consider_TMSBr->Failure Protect_Trp Use Fmoc-Trp(Boc)-OH in Synthesis Review_Scavengers->Protect_Trp Optimize_Conditions Optimize Reaction Time & Temperature Protect_Trp->Optimize_Conditions Optimize_Conditions->Success Optimize_Conditions->Failure

Caption: Troubleshooting logic for Mtr deprotection issues.

References

Validation & Comparative

Mass Spectrometry Characterization of Arg(Mtr)-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the guanidinium side chain of arginine is a critical decision that impacts not only the efficiency of synthesis but also the accuracy of mass spectrometry-based quality control. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of several sulfonyl-based protecting groups employed for this purpose. This guide provides an objective comparison of the mass spectrometry characterization of Arg(Mtr)-containing peptides with peptides containing other common arginine protecting groups, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and p-toluenesulfonyl (Tos).

Performance Comparison of Arginine Protecting Groups in Mass Spectrometry

The primary goal of mass spectrometry in this context is to confirm the successful incorporation of the protected arginine residue and to monitor its removal during deprotection. The physicochemical properties of the protecting group can influence ionization efficiency and fragmentation patterns. While detailed comparative fragmentation data for Arg(Mtr)-containing peptides is not extensively published, we can infer potential behaviors based on the known characteristics of these protecting groups in the context of peptide synthesis.

Key Physicochemical Data

The following table summarizes the molecular weights of commonly used Fmoc-protected arginine derivatives. This data is fundamental for calculating the expected mass-to-charge ratio (m/z) of peptides containing these modified residues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Mass Spectrometry Peak (m/z) [M+H]⁺
Fmoc-Arg(Mtr)-OHC₃₁H₃₆N₄O₇S608.71609.24[1]
Fmoc-Arg(Pbf)-OHC₃₄H₄₀N₄O₇S648.77649.27[1]
Fmoc-Arg(Pmc)-OHC₃₅H₄₂N₄O₇S662.80663.28[1]
Fmoc-Arg(Tos)-OHC₂₈H₃₀N₄O₆S550.63551.19[1]
Fragmentation Behavior and Potential Side Reactions

The stability of the protecting group under mass spectrometry conditions is a key consideration. Ideally, the protecting group should remain intact during ionization to allow for the detection of the fully protected peptide. During tandem mass spectrometry (MS/MS) for sequencing, the protecting group may fragment, potentially leading to characteristic neutral losses that can aid in identification.

  • Arg(Mtr): The Mtr group is known to be more acid-stable than Pbf and Pmc, requiring longer cleavage times with strong acids like trifluoroacetic acid (TFA) during synthesis.[2] This higher stability may translate to a lower propensity for in-source decay (fragmentation in the ion source) during mass spectrometry. However, under collision-induced dissociation (CID), the sulfonyl moiety may be a labile site, potentially leading to a characteristic neutral loss of the Mtr group (C₁₀H₁₃O₃S, 213.06 Da).

  • Arg(Pbf) and Arg(Pmc): These groups are more acid-labile than Mtr.[2] This property is advantageous for deprotection during synthesis but may increase the likelihood of in-source decay or fragmentation during MS analysis. The cationic species generated upon cleavage of these groups during synthesis can lead to side reactions, such as the alkylation of tryptophan residues.[2] It is plausible that similar fragmentation and side reactions could be observed in the gas phase during MS/MS analysis.

  • Arg(Tos): The Tos group is the most acid-stable of the four and generally requires harsh cleavage conditions, such as treatment with hydrofluoric acid (HF).[2] This high stability suggests that it would be the least likely to fragment under typical electrospray ionization (ESI) conditions.

Further experimental data is required to definitively compare the fragmentation patterns and quantify the prevalence of side reactions for these protecting groups under various MS/MS activation methods like CID and electron-transfer dissociation (ETD).

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the mass spectrometry characterization of protected peptides.

Sample Preparation for Mass Spectrometry
  • Peptide Cleavage and Deprotection (for analysis of the final product):

    • For Peptides with Arg(Pbf) or Arg(Pmc):

      • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[3]

      • Add the cooled cleavage cocktail to the peptide-resin.

      • Stir the mixture at room temperature for 1.5-3 hours for Pbf or 2-6 hours for Pmc.[3]

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[3]

    • For Peptides with Arg(Mtr):

      • Due to its higher acid stability, complete removal of the Mtr group may require extended cleavage times of up to 24 hours.[2]

    • For Peptides with Arg(Tos):

      • Cleavage requires a strong acid like liquid HF and should only be performed with specialized equipment and safety precautions.[3]

  • Sample Preparation for Intact Protected Peptide Analysis:

    • A small amount of the peptide-resin can be treated with a milder acid cocktail that cleaves the peptide from the resin but leaves the side-chain protecting groups intact.

    • Alternatively, for peptides synthesized on a hyper-acid labile resin, a dilute solution of TFA (e.g., 1-2%) in dichloromethane (DCM) can be used.

  • Final Sample Preparation for LC-MS/MS:

    • Dissolve the dried peptide pellet in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile.

    • Determine the peptide concentration using a method such as a BCA assay or UV absorbance at 280 nm (if the peptide contains tryptophan or tyrosine).

    • Dilute the sample to the desired concentration for injection (typically in the low micromolar to nanomolar range).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity. The gradient length and steepness should be optimized for the specific sample complexity.

    • Flow Rate: Dependent on the column internal diameter (e.g., 300 nL/min for a 75 µm ID column).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation.

    • Fragmentation Method:

      • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These methods use collisions with an inert gas to fragment the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.

      • Electron-Transfer Dissociation (ETD): This method uses radical anions to transfer an electron to the peptide, causing fragmentation primarily at the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. ETD is often advantageous for peptides with labile modifications as it tends to preserve them.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a database containing the expected peptide sequence to confirm its identity.

    • Manual inspection of the spectra is often necessary to verify the sequence coverage and identify any unexpected modifications or side products.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with protected Arg) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage sample_prep Sample Preparation (Desalting & Dilution) cleavage->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_analysis Mass Spectrometry (ESI-MS/MS) lc_separation->ms_analysis data_analysis Data Analysis (Sequence Verification) ms_analysis->data_analysis

Caption: Experimental workflow for peptide synthesis, cleavage, and purity analysis.

logical_relationship cluster_choice Protecting Group Choice cluster_properties Properties cluster_outcome MS Characterization Outcome mtr Arg(Mtr) lability Acid Lability mtr->lability Low pbf Arg(Pbf) pbf->lability High pmc Arg(Pmc) pmc->lability Medium tos Arg(Tos) tos->lability Very Low stability MS Stability lability->stability influences fragmentation Fragmentation Pattern (b, y, c, z ions) stability->fragmentation neutral_loss Characteristic Neutral Loss stability->neutral_loss side_reactions In-Source Decay / Side Reactions stability->side_reactions

Caption: Logical relationship of protecting group choice to MS characterization outcome.

References

A Comparative Guide to Arginine Protection in SPPS: Z-Arg(Mtr)-OH vs. Fmoc-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group for the guanidino function of arginine is critical for achieving high purity and yield of the final peptide product. The selection of the appropriate protected arginine derivative is intrinsically linked to the overall synthetic strategy, primarily the choice between Boc/Z and Fmoc methodologies. This guide provides a detailed comparison of two commonly used arginine derivatives, Z-Arg(Mtr)-OH.CHA for the Boc/Z strategy and Fmoc-Arg(Pbf)-OH for the Fmoc strategy, focusing on their efficiency, deprotection conditions, and potential side reactions.

Overview of Protecting Group Strategies

The two predominant strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches, which differ in the type of temporary protecting group used for the α-amino group of the amino acids.

  • Boc/Z Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by moderately strong acids like trifluoroacetic acid (TFA). The side-chain protecting groups, including those for arginine, are typically based on benzyl (Bzl) or other groups that require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. The Z (benzyloxycarbonyl) group is often used for Nα-protection in solution-phase synthesis but can also be found in conjunction with Boc-SPPS strategies, particularly for specific amino acid derivatives. Z-Arg(Mtr)-OH falls into this category, where the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the arginine side chain.

  • Fmoc Strategy: This is currently the more widely used method. It employs the base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, typically piperidine. The side-chain protecting groups are designed to be stable to this basic treatment but are removed by a moderately strong acid, usually TFA, during the final cleavage from the resin. Fmoc-Arg(Pbf)-OH, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidino group, is the standard choice for this strategy.

Comparative Analysis: Z-Arg(Mtr)-OH vs. Fmoc-Arg(Pbf)-OH

The efficiency and suitability of these two arginine derivatives are best understood by comparing their key chemical properties and behavior under SPPS conditions.

FeatureThis compoundFmoc-Arg(Pbf)-OH
SPPS Strategy Primarily Boc/ZExclusively Fmoc
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protecting Group Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Nα-Deprotection Catalytic Hydrogenation (for Z-group)20-50% Piperidine in DMF
Final Cleavage/Deprotection Strong acids (e.g., HF, TFMSA)TFA-based cocktails (e.g., TFA/TIS/H₂O)
Key Advantage Suitable for syntheses where Fmoc chemistry is problematic.High acid lability of Pbf allows for milder final cleavage conditions than Mtr.
Potential Side Reactions Mtr group can undergo partial cleavage during acidolytic Nα-Boc removal. Risk of sulfonylation of tryptophan indole ring.Pbf group can be partially cleaved by some coupling reagents. Arginine modification can occur during final cleavage if scavengers are insufficient.

Experimental Protocols

Below are generalized protocols for the incorporation of Z-Arg(Mtr)-OH and Fmoc-Arg(Pbf)-OH in their respective SPPS strategies.

Protocol 1: Incorporation of Z-Arg(Mtr)-OH in Boc-SPPS

This protocol assumes a Boc-protected amino acid is being coupled to a resin-bound peptide with a free N-terminus. The incorporation of Z-Arg(Mtr)-OH would typically be as the first amino acid onto the resin, followed by a switch to Boc-protected amino acids.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin).

  • First Amino Acid Coupling (Z-Arg(Mtr)-OH):

    • Swell the resin in dichloromethane (DCM).

    • Prepare the coupling solution: Dissolve this compound and a coupling agent like DIC/HOBt in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Subsequent Cycles (Boc-Amino Acids):

    • Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc group from the previously coupled amino acid.

    • Neutralization: Wash with DCM and neutralize with 10% diisopropylethylamine (DIPEA) in DCM.

    • Coupling: Couple the next Boc-protected amino acid using standard coupling reagents.

  • Final Cleavage:

    • Treat the dried peptide-resin with a strong acid cocktail, such as HF with anisole as a scavenger, at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Mtr and other side-chain protecting groups.

Protocol 2: Incorporation of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS

This protocol outlines a standard cycle for adding Fmoc-Arg(Pbf)-OH to a growing peptide chain on a solid support.

  • Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide resin) with the preceding amino acid already coupled and its Fmoc group removed.

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • Swell the resin in DMF.

    • Prepare the activation solution: Dissolve Fmoc-Arg(Pbf)-OH (3-5 eq.), a coupling agent like HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the activation solution to the resin and shake for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.

    • Wash the resin with DMF, DCM, and isopropanol.

  • Fmoc Deprotection:

    • Treat the resin with 20-50% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added arginine.

    • Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc-adducts. The resin is now ready for the next coupling cycle.

  • Final Cleavage:

    • After synthesis is complete, treat the dried peptide-resin with a cleavage cocktail, typically Reagent K (TFA/thioanisole/water/phenol/ethanedithiol; 82.5:5:5:5:2.5) or a simpler TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) mixture for 2-4 hours at room temperature. This removes the Pbf and other side-chain protecting groups and cleaves the peptide from the resin.

Workflow and Logic Diagrams

The following diagrams illustrate the core workflows and deprotection logic for each strategy.

SPPS_Workflow cluster_fmos Fmoc-SPPS Workflow cluster_boc Boc-SPPS Workflow (Post Z-Arg) F_Start Resin-AA(n) F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash_Neut Wash (DMF) F_Deprotect->F_Wash_Neut F_Couple Couple Next AA (Fmoc-Arg(Pbf)-OH) F_Wash_Neut->F_Couple F_Wash Wash F_Couple->F_Wash F_End Resin-AA(n+1) F_Wash->F_End F_End->F_Deprotect Repeat Cycle F_Final Final Cleavage (TFA Cocktail) F_End->F_Final B_Start Resin-AA(n) B_Deprotect Boc Deprotection (25% TFA/DCM) B_Start->B_Deprotect B_Wash_Neut Wash & Neutralize (DCM, DIPEA) B_Deprotect->B_Wash_Neut B_Couple Couple Next AA (Boc-AA-OH) B_Wash_Neut->B_Couple B_Wash Wash B_Couple->B_Wash B_End Resin-AA(n+1) B_Wash->B_End B_End->B_Deprotect Repeat Cycle B_Final Final Cleavage (e.g., HF) B_End->B_Final

Caption: Comparative workflows for Fmoc-SPPS and Boc-SPPS cycles.

Deprotection_Logic cluster_Arg Arginine Side-Chain Deprotection cluster_Nalpha Nα-Group Deprotection Arg_Mtr Arg(Mtr) Cleavage_HF Strong Acid (e.g., HF, TFMSA) Arg_Mtr->Cleavage_HF Arg_Pbf Arg(Pbf) Cleavage_TFA Moderate Acid (TFA Cocktail) Arg_Pbf->Cleavage_TFA Arg_Free Arginine Cleavage_HF->Arg_Free Cleavage_TFA->Arg_Free N_Fmoc Nα-Fmoc Cleavage_Base Base (Piperidine) N_Fmoc->Cleavage_Base N_Z Nα-Z Cleavage_H2 Catalytic Hydrogenation N_Z->Cleavage_H2 N_Free Free N-terminus Cleavage_Base->N_Free Cleavage_H2->N_Free

Caption: Deprotection logic for side-chain and Nα-protecting groups.

Conclusion and Recommendations

The choice between Z-Arg(Mtr)-OH and Fmoc-Arg(Pbf)-OH is fundamentally a choice between the Boc/Z and Fmoc synthesis strategies.

  • Fmoc-Arg(Pbf)-OH is the modern standard for routine SPPS. The overall Fmoc strategy offers milder Nα-deprotection conditions (piperidine vs. TFA) and avoids the use of hazardous strong acids like HF for final cleavage. The Pbf group is highly labile to standard TFA cocktails, leading to efficient deprotection and high-quality crude peptides, making it the preferred choice for most applications.

  • Z-Arg(Mtr)-OH remains a relevant, albeit more specialized, option. It is used within the Boc/Z framework, which can be advantageous for synthesizing peptides that are sensitive to the basic conditions of Fmoc removal. However, the Mtr group's requirement for strong acid cleavage and the potential for side reactions during synthesis make it a less common choice for standard peptide synthesis today.

For researchers and drug development professionals, Fmoc-Arg(Pbf)-OH represents the more efficient, safer, and generally applicable option for SPPS. The vast majority of modern synthetic protocols and automated synthesizers are optimized for Fmoc chemistry, making it the path of least resistance to obtaining high-purity peptides. Z-Arg(Mtr)-OH should be considered primarily for specific, challenging sequences where the orthogonality of the Boc/Z strategy is a clear and necessary advantage.

A Comparative Guide to Mtr, Pmc, and Pbf Protecting Groups for Arginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision that significantly influences yield and purity. This guide provides an objective comparison of three commonly used sulfonyl-based arginine protecting groups: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), with a focus on their performance in Fmoc-based chemistry.

Chemical Structures

The structures of the Mtr, Pmc, and Pbf groups are all based on a sulfonyl framework, but with different aromatic moieties that dictate their acid lability.

G Chemical Structures of Arginine Protecting Groups cluster_Mtr Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) cluster_Pmc Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) cluster_Pbf Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Mtr_structure Pmc_structure Pbf_structure

Caption: Structures of Mtr, Pmc, and Pbf protecting groups.

Comparative Performance Data

The primary distinction between these protecting groups lies in their lability under acidic conditions, which directly impacts the required cleavage time and the potential for side reactions. The acid lability follows the trend: Pbf > Pmc > Mtr.[1][2]

Protecting GroupTypical Cleavage CocktailTypical Cleavage TimeRelative Acid LabilityNotes
Pbf TFA/TIS/H₂O (95:2.5:2.5)1-4 hoursHighPreferred for routine synthesis, especially for peptides with multiple Arg or Trp residues.[1][3]
Pmc TFA/TIS/H₂O (95:2.5:2.5)2-6 hoursMediumMore stable than Pbf, but requires longer cleavage times and has a higher risk of side reactions.[1][3]
Mtr TFA/Thioanisole or TFA/PhenolUp to 24 hoursLowLargely replaced by Pbf and Pmc in Fmoc synthesis due to the harsh deprotection conditions required.[2][4]

A direct comparison in one study demonstrated that a 3-hour treatment with a standard TFA cleavage cocktail resulted in a 69% yield for a Pbf-protected peptide compared to only 46% for the Pmc-protected equivalent, highlighting the greater acid lability of the Pbf group.[1][3][5]

Side Reactions and Mitigation

A major concern during the acid-mediated cleavage of sulfonyl protecting groups is the generation of cationic species that can lead to side reactions, particularly the alkylation of tryptophan residues.[2][5] O-sulfonation of serine and threonine residues has also been reported.[2][6]

The Pbf group is reported to be less prone to causing these side reactions compared to Pmc and Mtr, likely due to the shorter cleavage times required for its removal.[2][3] To minimize these side reactions, a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS) and water is almost always employed.[2] For peptides containing both Arg and Trp, the use of Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) is recommended to prevent modification of the Trp side chain.[7]

G Decision Logic for Arginine Protecting Group Selection start Peptide Sequence Analysis sensitive_residues Does the peptide contain acid-sensitive residues (e.g., Trp)? start->sensitive_residues multiple_arg Does the peptide contain multiple Arg residues? sensitive_residues->multiple_arg No use_pbf Use Arg(Pbf) sensitive_residues->use_pbf Yes multiple_arg->use_pbf Yes use_pmc Consider Arg(Pmc) (longer cleavage time) multiple_arg->use_pmc No use_mtr Consider Arg(Mtr) (for specific applications requiring high stability) use_pmc->use_mtr Need higher stability?

Caption: Decision logic for choosing between Pbf, Pmc, and Mtr.

Experimental Protocols

Protocol for Cleavage of Peptides with Arg(Pbf) or Arg(Pmc)

This is a generalized protocol and may require optimization based on the specific peptide sequence.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Place the dried peptidyl-resin in a suitable reaction vessel.

  • Wash the resin with DCM to swell it and then drain the solvent.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature. For Arg(Pbf), 1-4 hours is typically sufficient. For Arg(Pmc), 2-6 hours may be required.

  • After the cleavage is complete, filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol for Cleavage of Peptides with Arg(Mtr)

The removal of the Mtr group requires more stringent conditions.

Materials:

  • Protected peptide

  • Cleavage solution: 5% (w/w) phenol in TFA

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the peptide in the 5% phenol/TFA solution.[4]

  • Monitor the cleavage of the Mtr group by HPLC. The reaction can take up to 24 hours for complete removal, though approximately 7.5 hours is often cited.[4]

  • Once cleavage is complete, evaporate the solution to dryness.

  • Partition the residue between water and DCM.

  • Wash the aqueous layer with DCM multiple times.

  • Lyophilize the aqueous layer to obtain the crude peptide.[4]

G Experimental Workflow for Assessing Protecting Group Stability start Start resin_prep Prepare peptidyl-resin with protected Arg start->resin_prep add_cocktail Add TFA cleavage cocktail resin_prep->add_cocktail time_points Take aliquots at various time points add_cocktail->time_points quench Quench with cold diethyl ether time_points->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Caption: Workflow for assessing protecting group stability.

Conclusion

The choice of an arginine protecting group is a critical parameter in peptide synthesis that requires careful consideration of the desired cleavage efficiency and the overall acid sensitivity of the peptide.

  • Pbf is the preferred choice for most applications in Fmoc-SPPS due to its high acid lability, which allows for rapid and clean deprotection under relatively mild conditions, minimizing side reactions.[1][2] It is particularly advantageous for peptides containing tryptophan or multiple arginine residues.[3][5]

  • Pmc offers a more stable alternative to Pbf, which might be beneficial in some specific contexts, but this comes at the cost of significantly longer cleavage times and a higher propensity for side reactions.[1][3]

  • Mtr is the most robust of the three but requires harsh and prolonged acidic conditions for its removal.[1][2] Its use in modern Fmoc-SPPS is generally limited to specific cases where its high stability is a necessary feature.[4]

References

Purity Assessment of Crude Peptides Synthesized with Z-Arg(Mtr)-OH.CHA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of crude peptide purity and overall synthesis success. This guide provides a comprehensive comparison of crude peptides synthesized using Z-Arg(Mtr)-OH.CHA (Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt) against alternative arginine derivatives. We will delve into common impurities, analytical methodologies for purity assessment, and present supporting experimental data to inform your selection of synthetic strategies.

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a well-established protecting group for the guanidino function of arginine. However, its use comes with specific challenges related to its acid lability and potential for side reactions during cleavage, which can impact the purity profile of the crude peptide.

Comparative Purity and Impurity Profile Analysis

The purity of a crude peptide is a direct reflection of the efficiency of the synthesis and the cleanliness of the final deprotection step. The choice of the arginine protecting group plays a significant role in the impurity profile.

Table 1: Comparison of Arginine Protecting Groups and Their Impact on Crude Peptide Purity

Arginine DerivativeProtecting GroupKey Characteristics & Impact on Crude Peptide PurityCommon ImpuritiesTypical Crude Purity Range (%)
This compound Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) More acid stable than Pmc and Pbf, requiring harsher or prolonged cleavage conditions (e.g., extended TFA treatment). This can lead to a higher incidence of acid-catalyzed side reactions.[1]- Incomplete Mtr group removal- Sulfonation of Arg, Ser, Thr residues[2][3]- Alkylation of Trp residues[4]60-85
Fmoc-Arg(Pbf)-OH Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Highly acid labile, allowing for rapid and efficient cleavage under mild TFA conditions. This generally leads to higher crude purity and fewer side reactions.[1]- Lower incidence of sulfonation and Trp modification compared to Mtr.85-95
Fmoc-Arg(Pmc)-OH Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) More acid labile than Mtr, but less so than Pbf.[4] Cleavage is generally efficient, but may be slower than with Pbf, potentially leading to some side reactions.- Potential for sulfonation, though generally less than with Mtr.80-90
Fmoc-Arg(NO2)-OH NO2 (Nitro) Very stable to acid, requiring harsh cleavage conditions (e.g., HF) or reduction. Can prevent certain side reactions like δ-lactam formation during coupling.[5]- Incomplete removal of the NO2 group- Potential for side reactions leading to ornithine formation.[4]70-85

Experimental Protocols for Purity Assessment

Accurate assessment of crude peptide purity relies on robust analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are the gold standards for this purpose.

Protocol 1: RP-HPLC for Crude Peptide Purity Analysis

Objective: To determine the purity of the crude peptide and identify potential impurities.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point and should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

3. Data Analysis:

  • Integrate the peak areas of all detected signals.

  • Calculate the purity by dividing the peak area of the main product by the total peak area and multiplying by 100.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.

1. Sample Preparation:

  • The eluent from the HPLC can be directly infused into the mass spectrometer (LC-MS).

  • Alternatively, dissolve the crude peptide in a suitable solvent (e.g., 0.1% formic acid in 50% acetonitrile/water) to a concentration of approximately 10 pmol/µL.

2. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

  • Scan Range: A range that encompasses the expected molecular weight of the peptide and potential impurities.

3. Data Analysis:

  • Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide.

  • Analyze the masses of minor peaks to identify potential impurities such as deletion sequences, products of side reactions (e.g., sulfonation adds 80 Da), or incompletely deprotected peptides (Mtr group adds 213.3 Da).

Visualizing the Workflow and Logical Relationships

To better understand the process of peptide purity assessment and the factors influencing it, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (using this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Data_Analysis Data Analysis & Purity Calculation LC_MS->Data_Analysis

Caption: Experimental workflow for the purity assessment of crude peptides.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Synthesis Outcomes Protecting_Group Choice of Arg Protecting Group (e.g., Mtr, Pbf, Pmc) Side_Reactions Side Reactions (e.g., Sulfonation, Alkylation) Protecting_Group->Side_Reactions Cleavage_Conditions Cleavage Cocktail & Duration Cleavage_Conditions->Side_Reactions Crude_Purity Crude Peptide Purity Side_Reactions->Crude_Purity

Caption: Logical relationship between synthesis parameters and crude peptide purity.

Conclusion

The purity of crude peptides synthesized using this compound is significantly influenced by the stability of the Mtr group and the conditions required for its removal. While a viable option, the harsher and more prolonged cleavage times associated with the Mtr group can lead to a higher incidence of side reactions, such as sulfonation and tryptophan modification, when compared to more acid-labile alternatives like Pbf.[1] Consequently, crude peptides synthesized with this compound may exhibit lower purity and a more complex impurity profile.

For syntheses where the highest possible crude purity is desired to simplify downstream purification, arginine derivatives with more labile protecting groups like Pbf are generally recommended. However, the choice of protecting group should always be considered in the context of the overall peptide sequence and the presence of other sensitive residues. Thorough analytical characterization of the crude product by RP-HPLC and mass spectrometry is essential to identify and quantify impurities, regardless of the synthetic strategy employed. This ensures the quality and reliability of the final purified peptide for research and drug development applications.

References

A Researcher's Guide to Arginine Deprotection: A Side-by-Side Comparison of Cleavage Cocktails for Pbf, Pmc, Mtr, and Tos Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidinium side chain of arginine is a critical decision that profoundly impacts the purity and yield of the final peptide. The successful removal of these protecting groups during the final cleavage step is paramount. This guide provides a comprehensive side-by-side comparison of cleavage cocktails for four commonly used arginine protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (p-toluenesulfonyl).

Performance Comparison of Arginine Protecting Groups

The choice of protecting group is a trade-off between its stability during synthesis and the ease and cleanliness of its removal. The acid lability of these groups follows the general trend: Pbf > Pmc > Mtr > Tos. This hierarchy dictates the harshness of the cleavage conditions required, which in turn influences the potential for side reactions and the integrity of the synthesized peptide.

Quantitative Data on Cleavage Efficiency

The following table summarizes the recommended cleavage cocktails, reaction times, and typical cleavage efficiencies for each protecting group. It is important to note that optimal conditions can be sequence-dependent, and pilot experiments are often recommended.

Protecting GroupRecommended Cleavage CocktailTypical Cleavage TimeKey Considerations
Pbf TFA / TIS / H₂O (95:2.5:2.5 v/v/v)1.5 - 4 hoursHigh acid lability allows for mild conditions, reducing side reactions. Recommended for peptides with sensitive residues like Tryptophan.[1] For peptides with multiple Arg(Pbf) residues, longer cleavage times may be necessary.[2]
Pmc TFA / Thioanisole / EDT / Anisole (Reagent R) (90:5:3:2 v/v/v/v)2 - 8 hoursLess acid labile than Pbf, requiring longer cleavage times or stronger scavenger cocktails.[3] Higher risk of side reactions, such as alkylation of Tryptophan, compared to Pbf.
Mtr TFA / Thioanisole or TMSBr-based cocktails8 - 24 hours (TFA) or ~15 mins (TMSBr)Significantly less acid labile, requiring harsh conditions and extended reaction times with TFA.[3][4] TMSBr offers a more rapid cleavage alternative.[5]
Tos Anhydrous Hydrogen Fluoride (HF) / Anisole / DMS / p-Thiocresol1 - 2 hoursExtremely stable and requires very strong acids like HF for removal.[6][7][8] Primarily used in Boc-based SPPS. The use of HF necessitates specialized equipment and safety precautions.[9][10]

Experimental Protocols

Detailed methodologies for the cleavage of peptides containing different arginine protecting groups are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences.

Protocol 1: TFA-Mediated Cleavage of Arg(Pbf)-Containing Peptides

This protocol is suitable for the deprotection of peptides synthesized using Fmoc-Arg(Pbf)-OH.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Wash the resin with DCM (3x) to swell it and then dry under a stream of nitrogen.[1]

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) in a fume hood.[1]

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 1.5 to 4 hours.[2]

  • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA).[1]

  • A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: HF Cleavage of Arg(Tos)-Containing Peptides

This protocol requires specialized equipment and stringent safety precautions due to the hazardous nature of anhydrous hydrogen fluoride.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole, Dimethyl sulfide (DMS), p-Thiocresol (scavengers)

  • HF cleavage apparatus

  • Teflon-coated stirring bar

  • Cold diethyl ether

  • TFA

Procedure:

  • Place the peptide-resin, a Teflon-coated stirring bar, and the scavenger mixture (e.g., anisole/DMS/p-thiocresol) into the reaction vessel of the HF apparatus.[6]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.[6]

  • Stir the mixture at 0 °C for 1 to 2 hours. For peptides with multiple Arg(Tos) residues, a longer reaction time may be necessary.[7][8]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Filter the resin and wash it with a small amount of TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Collect the precipitated peptide by filtration and wash it with cold ether to remove scavengers.[7]

Visualizing the Cleavage Workflow and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams were generated using Graphviz.

Cleavage_Workflow Resin Dried Peptide-Resin Swell Swell Resin (e.g., DCM) Resin->Swell Cleavage Add Cleavage Cocktail (Agitate at RT) Swell->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry

Standard workflow for solid-phase peptide cleavage and isolation.

Protecting_Group_Selection Start Select Arginine Protecting Group Pbf Pbf Start->Pbf High Acid Lability (Sensitive Peptides) Pmc Pmc Start->Pmc Moderate Lability Mtr Mtr Start->Mtr Low Lability Tos Tos Start->Tos Very Low Lability (Boc Chemistry) Pbf_Cocktail Mild TFA Cocktail (e.g., TFA/TIS/H2O) Pbf->Pbf_Cocktail Pmc_Cocktail Standard TFA Cocktail (e.g., Reagent R) Pmc->Pmc_Cocktail Mtr_Cocktail Harsh TFA or TMSBr Mtr->Mtr_Cocktail Tos_Cocktail Anhydrous HF Tos->Tos_Cocktail

Logical relationship of protecting group choice to cleavage conditions.

Conclusion

The selection of an arginine protecting group and the corresponding cleavage cocktail is a critical step in successful peptide synthesis. Pbf offers the advantage of high acid lability, allowing for milder cleavage conditions and minimizing side reactions, making it the preferred choice for many applications, especially for peptides containing sensitive residues. Pmc provides a more stable option but requires longer cleavage times and carries a higher risk of side-product formation. Mtr and Tos are significantly more stable and necessitate harsh cleavage conditions, with Tos being almost exclusively used in Boc-based SPPS due to its requirement for HF cleavage. By understanding the properties of each protecting group and employing the appropriate cleavage protocol, researchers can optimize the deprotection step to achieve high purity and yield of their target peptides.

References

A Cost-Benefit Analysis of Z-Arg(Mtr)-OH.CHA in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the highly basic guanidinium side chain of arginine is a critical decision that significantly impacts synthesis efficiency, final peptide purity, and overall cost. This guide provides an objective cost-benefit analysis of using Z-Arg(Mtr)-OH.CHA, comparing its performance against other commonly used arginine derivatives, supported by available experimental data.

The benzyloxycarbonyl (Z) group protects the α-amino function, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group shields the side-chain guanidino group.[1] While historically utilized, the advent of more acid-labile protecting groups, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS), necessitates a careful evaluation of its continued utility.

Performance Comparison of Arginine Protecting Groups

The choice of protecting group for arginine's side chain is a trade-off between stability during synthesis and the ease of removal during the final cleavage step. The most common alternatives to the Mtr group in modern peptide synthesis, especially within the Fmoc/tBu strategy, are sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).

ParameterZ-Arg(Mtr)-OHFmoc-Arg(Pbf)-OHFmoc-Arg(Pmc)-OHFmoc-Arg(Tos)-OH
Nα-Protecting Group Z (Benzyloxycarbonyl)FmocFmocFmoc
Side-Chain Protecting Group MtrPbfPmcTos
Typical Cleavage Conditions Strong acid (e.g., HF) or prolonged TFA treatment (up to 24h)Mild TFA treatment (1.5 - 3 hours)Moderate TFA treatment (longer than Pbf)Strong acid (e.g., HF)
Deprotection Yield Sequence-dependent, can be lower due to harsh conditionsGenerally high (>70%)Moderate (e.g., 46% in a 3h TFA treatment)Variable, requires harsh conditions
Coupling Efficiency Generally considered good, but steric hindrance can be a factor. Quantitative comparative data is limited.High, though the bulky Pbf group can sometimes cause steric hindrance.GoodGood
Racemization Risk Urethane-type Nα-protection (Z-group) generally suppresses racemization during coupling.Low when using appropriate activators (e.g., DIC/Oxyma).Low with appropriate activators.Low with appropriate activators.
Key Side Reactions O-sulfonation of Ser/Thr residues during prolonged acid cleavage.Less prone to tryptophan modification than Pmc. Can cause O-sulfonation of Ser/Thr, though less than Mtr/Pmc due to shorter cleavage times.Tryptophan alkylation by cleaved Pmc groups. O-sulfonation of Ser/Thr.Released Tosyl groups can modify tryptophan residues.

Cost-Benefit Analysis

The selection of an arginine derivative is also a significant cost factor in peptide synthesis. Fmoc-Arg(Pbf)-OH is often cited as one of the most expensive protected amino acids.

ProductSupplierQuantityPrice (USD)Price per Gram (USD)
This compoundAapptec25 g$60.00+$2.40+
This compoundCP Lab Safety100 g$1,474.16$14.74
Fmoc-Arg(Pbf)-OHCEM Corporation100 g$319.00$3.19
Fmoc-Arg(Pbf)-OHZauba (Avg. Import Price)--~$0.69/g (based on bulk import data)

Note: Prices are subject to change and may vary significantly based on purity, scale, and supplier. The import data for Fmoc-Arg(Pbf)-OH likely reflects large-scale industrial procurement and may not be representative of typical research-scale pricing.

Benefits of this compound:
  • Lower Cost: For research-scale synthesis, this compound can be a more budget-friendly option compared to Fmoc-Arg(Pbf)-OH.

  • Compatibility with Z-chemistry: It is a suitable choice for peptide synthesis strategies employing Z-group for Nα-protection.

Drawbacks of this compound:
  • Harsh Deprotection: The Mtr group's stability to acid necessitates prolonged treatment with strong acids like TFA (up to 24 hours) or even HF for complete removal. This can lead to the degradation of sensitive peptides.

  • Increased Side Reactions: The extended exposure to strong acids increases the likelihood of side reactions, notably the O-sulfonation of serine and threonine residues.

  • Longer Synthesis Time: The lengthy deprotection step adds significant time to the overall synthesis workflow.

Experimental Protocols

Protocol 1: Comparative Deprotection of Arginine Protecting Groups

Objective: To compare the cleavage efficiency of Mtr, Pbf, and Pmc protecting groups from a model peptide.

Methodology:

  • Peptide Synthesis: Synthesize a model hexapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Arg-OH) on a Rink Amide resin using standard Fmoc-SPPS protocols. In parallel syntheses, use Fmoc-Arg(Mtr)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pmc)-OH for the final arginine coupling.

  • Cleavage and Deprotection: After synthesis, divide the resin from each synthesis into multiple samples. Treat each sample with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for varying durations (e.g., 1, 2, 4, 8, 16, 24 hours) at room temperature.

  • Sample Preparation: At each time point, precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Analysis: Analyze the crude peptide samples by reverse-phase HPLC (RP-HPLC) using a C18 column. Monitor the disappearance of the protected peptide peak and the appearance of the fully deprotected peptide peak.

  • Data Analysis: Quantify the percentage of deprotection at each time point by integrating the respective peak areas in the HPLC chromatograms.

Protocol 2: Quantification of Coupling Efficiency

Objective: To quantitatively compare the coupling efficiency of Fmoc-Arg(Mtr)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pmc)-OH.

Methodology:

  • Resin Preparation: Start with a pre-loaded resin (e.g., H-Gly-Rink Amide resin) and perform Fmoc deprotection of the terminal amino acid.

  • Coupling Reaction: In separate reaction vessels, couple Fmoc-Arg(Mtr)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pmc)-OH to the deprotected resin using a standard coupling cocktail (e.g., HBTU/DIPEA in DMF) for a fixed period (e.g., 2 hours).

  • Kaiser Test (Qualitative): After the coupling reaction, take a small sample of resin beads from each reaction and perform a Kaiser test to qualitatively assess the presence of free primary amines. A blue color indicates incomplete coupling.

  • HPLC Analysis (Quantitative):

    • Take a small, known amount of resin from each reaction vessel.

    • Cleave the peptide from the resin using an appropriate cleavage cocktail.

    • Analyze the cleaved products by RP-HPLC.

    • Quantify the amount of unreacted starting peptide and the desired coupled peptide by comparing the peak areas to a known internal standard. The coupling efficiency is calculated as: (Area of Coupled Peptide) / (Area of Coupled Peptide + Area of Unreacted Peptide) * 100%.

Visualizing Workflows and Relationships

SPPS_Workflow Resin Solid Support (Resin) Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Arg(X)-OH + Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Final_Deprotection Final Nα-Fmoc Deprotection Washing2->Final_Deprotection After last coupling Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Comparison cluster_Mtr Arg(Mtr) cluster_Pmc Arg(Pmc) cluster_Pbf Arg(Pbf) Mtr_Cleavage Prolonged TFA Treatment (e.g., 12-24 hours) Mtr_Side_Reaction High risk of O-sulfonation Mtr_Cleavage->Mtr_Side_Reaction Pmc_Cleavage Moderate TFA Treatment (e.g., 4-8 hours) Pmc_Side_Reaction Risk of Trp alkylation & O-sulfonation Pmc_Cleavage->Pmc_Side_Reaction Pbf_Cleavage Rapid TFA Treatment (e.g., 1.5-3 hours) Pbf_Side_Reaction Lower risk of side reactions Pbf_Cleavage->Pbf_Side_Reaction

Figure 2: Comparison of deprotection conditions and side reactions.

Decision_Tree Start Select Arginine Protecting Group Sensitive_Peptide Peptide contains sensitive residues (e.g., Trp, Ser, Thr)? Start->Sensitive_Peptide Multiple_Arg Peptide has multiple Arginine residues? Sensitive_Peptide->Multiple_Arg No Use_Pbf Use Fmoc-Arg(Pbf)-OH Sensitive_Peptide->Use_Pbf Yes Cost_Constraint Is cost a primary constraint? Multiple_Arg->Cost_Constraint No Multiple_Arg->Use_Pbf Yes Use_Pmc Consider Fmoc-Arg(Pmc)-OH Cost_Constraint->Use_Pmc No Use_Mtr Consider Z-Arg(Mtr)-OH (with caution) Cost_Constraint->Use_Mtr Yes

Figure 3: Decision tree for selecting an Arginine protecting group.

Conclusion

The cost-benefit analysis of using this compound in modern peptide synthesis reveals a nuanced picture. While it presents a potential cost saving at the outset, particularly for academic or small-scale research, this advantage is often outweighed by significant drawbacks. The harsh and prolonged deprotection conditions required for the Mtr group not only extend the synthesis time but also increase the risk of deleterious side reactions, potentially lowering the overall yield and purity of the final peptide.

For syntheses involving acid-sensitive residues or multiple arginine residues, the use of more labile protecting groups like Pbf is strongly recommended. The higher initial cost of Fmoc-Arg(Pbf)-OH is frequently justified by shorter synthesis times, higher crude peptide purity, and a reduced need for extensive purification, ultimately leading to a more efficient and reliable workflow. The choice of this compound should, therefore, be reserved for specific applications where its stability is a required feature and the potential for side reactions can be carefully managed.

References

Navigating the Final Step: A Comparative Guide to Confirming Complete Mtr Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the complete removal of protecting groups is a critical determinant of the final product's purity, safety, and efficacy. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, a common protecting group for the guanidino function of arginine, requires careful monitoring during deprotection due to its relative stability. Incomplete removal can lead to the presence of Mtr-adducts, which can significantly alter the peptide's biological activity and immunogenicity. This guide provides an objective comparison of the primary analytical techniques used to confirm complete deprotection of the Mtr group, supported by experimental data and detailed protocols.

The two most powerful and widely used analytical techniques for assessing the completeness of Mtr deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Often used in tandem (LC-MS), these methods provide complementary information regarding the purity and identity of the synthesized peptide.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and confirmation of molecular identity. The following table summarizes the key performance attributes of HPLC/UPLC and LC-MS/MS for monitoring Mtr deprotection.

FeatureHPLC / UPLC (UV Detection)LC-MS/MS (SRM/MRM)
Primary Role Purity assessment and quantificationIdentity confirmation and trace-level quantification
Principle Separation based on hydrophobicitySeparation by chromatography, detection by mass-to-charge ratio
Key Advantage Robust, reproducible, and quantitative for major componentsHigh sensitivity and specificity for detecting trace impurities
Typical Limit of Detection (LOD) ~0.1-1% of the main peak area (sequence-dependent)fmol to amol range, capable of detecting <0.01% impurity
Data Output Chromatogram with peaks representing different speciesMass spectrum confirming molecular weight and fragmentation pattern
Confirmation of Deprotection Disappearance of the Mtr-peptide peak and appearance of the deprotected peptide peakObservation of the correct molecular weight for the deprotected peptide and absence of the Mtr-peptide mass

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of Mtr deprotection using RP-HPLC and LC-MS.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol is designed to separate the Mtr-protected peptide from the fully deprotected peptide, allowing for a quantitative assessment of the deprotection reaction's completeness.

1. Sample Preparation:

  • Following the trifluoroacetic acid (TFA) cleavage and precipitation of the peptide, dissolve a small aliquot of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.[1][2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1][2]

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a shallow gradient from 5% to 65% B over 30 minutes. The Mtr-protected peptide will be significantly more hydrophobic and thus have a longer retention time than the deprotected peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30-40 °C.

3. Data Analysis:

  • Integrate the peak areas of the Mtr-protected and deprotected peptides.

  • Calculate the percentage of remaining Mtr-protected peptide to determine the extent of deprotection. Complete deprotection is confirmed by the absence of the Mtr-peptide peak.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides definitive confirmation of the peptide's identity and is highly sensitive for detecting trace amounts of incompletely deprotected peptide.

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of MS detection.

2. LC-MS Conditions:

  • LC System: A UPLC system is preferred for better resolution and sensitivity.

  • Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient optimized to separate the protected and deprotected peptides while ensuring compatibility with the MS ionization source.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.

  • MS Method:

    • Full Scan: Acquire full scan MS data to identify the molecular weights of the deprotected peptide and any remaining Mtr-protected peptide. The expected mass difference is +236.32 Da for the Mtr group (C10H12O4S).

    • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For highly sensitive quantification of residual Mtr-peptide, develop an SRM/MRM method.[3][4][5][6]

      • Precursor Ion (Q1): The m/z of the Mtr-protected peptide.

      • Product Ions (Q3): Select specific, stable fragment ions of the Mtr-protected peptide.

3. Data Analysis:

  • Extract ion chromatograms for the expected m/z values of both the deprotected and Mtr-protected peptides.

  • The absence of the ion signal corresponding to the Mtr-protected peptide confirms complete deprotection. The SRM/MRM method can be used to quantify trace levels against a standard curve if required.

Visualization of Workflows and Logic

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.

Workflow for Confirming Mtr Deprotection cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_hplc_results HPLC Outcome cluster_lcms_results LC-MS Outcome SPPS Solid-Phase Peptide Synthesis with Arg(Mtr) Cleavage TFA Cleavage Cocktail SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation SamplePrep Sample Preparation Precipitation->SamplePrep Crude Peptide HPLC_Analysis RP-HPLC Analysis SamplePrep->HPLC_Analysis LCMS_Analysis LC-MS Analysis SamplePrep->LCMS_Analysis HPLC_Complete Single Peak (Deprotected) HPLC_Analysis->HPLC_Complete Complete Deprotection HPLC_Incomplete Two Peaks (Protected & Deprotected) HPLC_Analysis->HPLC_Incomplete Incomplete Deprotection LCMS_Complete Correct Mass Confirmed LCMS_Analysis->LCMS_Complete Complete Deprotection LCMS_Incomplete Mtr-Adduct Mass Detected LCMS_Analysis->LCMS_Incomplete Incomplete Deprotection Final_Product Purified Peptide HPLC_Complete->Final_Product LCMS_Complete->Final_Product

Caption: Workflow for confirming complete Mtr group deprotection.

Analytical Techniques: Performance Attributes cluster_techniques Analytical Techniques cluster_attributes Key Performance Attributes HPLC HPLC / UPLC Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification LCMS LC-MS/MS LCMS->Quantification Trace Levels Identity Identity Confirmation LCMS->Identity Sensitivity Sensitivity LCMS->Sensitivity Specificity Specificity LCMS->Specificity

Caption: Logical relationship between analytical techniques and their key performance attributes.

Alternative Protecting Groups

While the Mtr group is effective, its resistance to acid cleavage has led to the development of more labile alternatives for arginine protection in Fmoc-SPPS. The most common alternatives include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Both Pmc and Pbf are more readily cleaved under standard TFA conditions than Mtr, reducing the risk of incomplete deprotection and side reactions associated with prolonged acid exposure. The analytical techniques described in this guide are equally applicable to monitoring the deprotection of these alternative protecting groups.

References

Comparative stability of peptides synthesized with different Arg protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Peptides Synthesized with Different Arginine Protecting Groups

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine (Arg) is a critical decision that profoundly influences the stability of the protecting group during synthesis and the ease of its removal, ultimately impacting the final peptide's purity and yield. This guide provides an objective comparison of the stability and performance of peptides synthesized using three common sulfonyl-based arginine protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Executive Summary

The choice of an arginine protecting group is a trade-off between its stability during the repetitive cycles of Fmoc deprotection and its lability during the final cleavage from the resin. The acid lability of these common protecting groups follows a clear trend: Pbf is the most acid-labile, followed by Pmc, with Mtr being the most stable.[1] For routine Fmoc-SPPS, particularly for peptides containing multiple arginine residues or other acid-sensitive amino acids, Pbf is often the preferred choice due to its efficient cleavage under milder acidic conditions.[1][2]

Quantitative Comparison of Protecting Group Performance

The efficiency of the final cleavage and deprotection step is a key indicator of a protecting group's performance. The data below, compiled from various studies, highlights the differences in cleavage kinetics and resulting peptide yields.

Protecting GroupRecommended Cleavage Time with TFA CocktailPeptide Yield (Example)Key Advantages & Disadvantages
Pbf 1.5 - 3 hours69%[3][4]Advantages: High acid lability allows for rapid and clean deprotection under mild conditions, reducing side reactions.[2][4] Less prone to causing tryptophan alkylation.[2][3]
Disadvantages: Higher cost compared to other protecting groups.[5]
Pmc 3 - 6 hours (or longer)46%[3][4]Advantages: More stable than Pbf, which can be beneficial in specific cases.[1]
Disadvantages: Requires significantly longer cleavage times, increasing the risk of side reactions.[1][2]
Mtr Up to 12 - 24 hours[1]Not specified, but generally lower for complex peptidesAdvantages: Highest stability among the three.[1]
Disadvantages: Requires harsh and prolonged cleavage conditions, which can be detrimental to sensitive peptides and lead to incomplete deprotection, especially in peptides with multiple arginines.[2][3][6]

Side Reactions and Byproduct Formation

A significant challenge during the acid-mediated cleavage of sulfonyl-based protecting groups is the generation of cationic species that can lead to side reactions with nucleophilic amino acid residues, most notably the alkylation of tryptophan.[2] The choice of protecting group directly impacts the propensity for these side reactions.

The Pbf group is reported to be less prone to causing such side reactions compared to Pmc and Mtr.[2] This is largely attributed to the shorter exposure time to strong acids required for its complete removal.[2] When synthesizing peptides containing tryptophan, the use of Boc protection on the tryptophan indole side chain (Fmoc-Trp(Boc)-OH) is strongly recommended to minimize alkylation, regardless of the arginine protecting group used.[6]

Experimental Protocols

To ensure an objective comparison of the stability and performance of different arginine protecting groups, standardized experimental protocols are crucial. Below is a generalized protocol for assessing the cleavage efficiency of these protecting groups.

Protocol: Comparative Cleavage Efficiency of Arg-Protecting Groups

1. Peptide Synthesis:

  • A model peptide containing an arginine residue (e.g., H-Leu-Arg-Phe-NH₂) is synthesized on a Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

  • The synthesis is carried out in parallel, using Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(Mtr)-OH respectively.

2. Cleavage and Deprotection:

  • After synthesis, the peptidyl-resin is washed and dried.

  • The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v).

  • The cleavage reaction is performed for a set duration (e.g., 3 hours) at room temperature.

3. Peptide Precipitation and Purification:

  • Following the cleavage reaction, the TFA is evaporated, and the crude peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).

4. Analysis:

  • The crude peptide solution is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and yield of the desired peptide.

  • The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS).[7]

Logical Workflow for Selecting an Arginine Protecting Group

The selection of an appropriate arginine protecting group is a critical step in peptide synthesis that directly influences the final purity and yield. The following diagram illustrates a logical workflow to guide this decision-making process.

Arginine Protecting Group Selection start Start: Peptide Sequence Analysis sensitive_residues Presence of Acid-Sensitive Residues (e.g., Trp, Met, Cys)? start->sensitive_residues multiple_arg Multiple Arginine Residues? sensitive_residues->multiple_arg No use_pbf Use Pbf sensitive_residues->use_pbf Yes multiple_arg->use_pbf Yes consider_pmc Consider Pmc (with extended cleavage time) multiple_arg->consider_pmc No avoid_mtr Avoid Mtr (high risk of side reactions) multiple_arg->avoid_mtr If high stability is paramount and no sensitive residues are present end Proceed with Synthesis use_pbf->end consider_pmc->end avoid_mtr->end

Caption: Decision workflow for selecting an Arg protecting group.

Conclusion

The choice of a protecting group for arginine in peptide synthesis is a critical parameter that has a significant impact on the overall success of the synthesis. For most applications within the Fmoc/tBu strategy, the Pbf group offers a superior profile due to its high acid lability, which facilitates rapid and clean cleavage, thereby minimizing side reactions and maximizing peptide purity and yield.[2][4] While Pmc presents a viable, more stable alternative, it comes at the cost of longer deprotection times and an increased potential for side-product formation.[1][3] The Mtr group, being the most robust, is generally reserved for specific synthetic strategies where its high stability is an essential requirement, but its removal necessitates harsh conditions that may not be compatible with many peptide sequences.[1][2]

References

A Comparative Guide to the Validation of Peptide Sequence and Integrity Following Mtr Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, ensuring the fidelity of the final peptide product is paramount. The choice of protecting groups for reactive amino acid side chains, particularly the guanidino group of arginine, is a critical decision that profoundly influences the outcome of solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, while effective, presents unique challenges during its removal. This guide provides an objective comparison of Mtr with other common arginine protecting groups, details the validation process for peptide integrity post-cleavage, and offers standardized experimental protocols.

The Mtr Protecting Group: A Comparative Overview

The Mtr group is an acid-labile protecting group used for the arginine side chain in both Boc- and Fmoc-based SPPS.[1] However, its high stability to acid compared to more modern alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) necessitates harsher and more prolonged cleavage conditions.[2] This extended exposure to strong acids, such as trifluoroacetic acid (TFA), increases the risk of undesirable side reactions.[2][3]

Complete removal of the Mtr group can require cleavage times ranging from 3 to 24 hours, especially in peptides containing multiple arginine residues.[4] In contrast, the more acid-labile Pbf group can often be cleaved in under an hour, minimizing exposure to harsh conditions and thereby reducing the formation of byproducts.[5]

Key Side Reactions Associated with Mtr Cleavage:

  • Tryptophan Alkylation: Cationic species generated during Mtr cleavage can react with the nucleophilic indole ring of tryptophan. The use of scavengers is critical to suppress this, and employing a Boc protecting group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) is highly recommended.[4][6]

  • O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, peptides containing serine and threonine can form O-sulfo derivatives as major side-products during the cleavage of Mtr or Pmc groups.[3]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation under acidic conditions.[7]

Comparative Data of Arginine Protecting Groups

The selection of an arginine protecting group is a trade-off between stability during synthesis and lability during final cleavage. The following table summarizes the key characteristics of Mtr and its common alternatives in the context of Fmoc-SPPS.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Key AdvantagesCommon Issues & Disadvantages
Mtr Low3 - 24 hours[4]High stability during synthesisProlonged cleavage times, increased risk of side reactions (e.g., Trp alkylation, Ser/Thr sulfonation)[2][3]
Pmc Medium1 - 4 hours[8]More labile than MtrCan also lead to sulfonation side reactions; less labile than Pbf[3][5]
Pbf High20 - 60 minutes[9]Rapid cleavage under mild conditions, lower incidence of side reactions[2][5]Higher cost, potential for δ-lactam formation[10]
Ts (Tosyl) Very LowNot efficiently cleaved by TFAUsed in Boc-SPPS with strong acids like HF[2]Incompatible with standard Fmoc-SPPS cleavage conditions[2]

Validation Workflow and Methodologies

Post-cleavage, a rigorous validation process is essential to confirm the peptide's identity, purity, and structural integrity. This typically involves a combination of High-Performance Liquid Chromatography (HPLC) for purity analysis and Mass Spectrometry (MS) for mass verification.

Post-Cleavage Peptide Validation Workflow

Experimental Protocols

Protocol 4.1: Mtr Group Cleavage from Arginine-Containing Peptides

This protocol is designed for the final cleavage and deprotection of a peptide synthesized via Fmoc-SPPS containing Arg(Mtr).

  • Resin Preparation: If the N-terminal Fmoc group is present, remove it using a standard 20% piperidine in DMF solution. Wash the peptidyl-resin thoroughly with DMF and then dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole . A common alternative for simpler peptides is 5% (w/w) phenol in TFA .[1] The choice of scavengers is critical to prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling.

  • Monitoring: The reaction time is critical and can range from 3 to 24 hours. It is highly recommended to monitor the progress of the Mtr group removal by taking small aliquots of the cleavage mixture at various time points (e.g., 2, 4, 8, 16 hours), precipitating the peptide with cold ether, and analyzing the sample by HPLC and Mass Spectrometry.[4][9]

  • Peptide Precipitation: Once the cleavage is complete, filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet multiple times with cold ether to remove scavengers and organic-soluble byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting crude peptide is ready for purification and analysis.

Protocol 4.2: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a general method for analyzing the purity of the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically Buffer A (see below) or 0.1% acetic acid in water, to a concentration of approximately 1 mg/mL.[11]

  • Chromatographic System:

    • Column: A C18 reversed-phase column is suitable for most peptides.[11]

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the column with Buffer A. Inject the sample and elute with a linear gradient. A typical gradient for a general peptide analysis is from 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.[11] The gradient may need to be optimized depending on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm, which corresponds to the absorbance of the peptide backbone.

  • Data Analysis: Determine the purity of the peptide by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.

Protocol 4.3: Mass Spectrometry (MS) for Identity Verification

MS is used to confirm that the molecular weight of the synthesized peptide matches its theoretical mass.

  • Sample Preparation: Prepare a dilute solution of the crude or purified peptide (typically 1-10 pmol/µL) in a solvent compatible with the ionization source, such as 50% acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. ESI is often coupled with LC (LC-MS) for online separation and analysis.[12]

  • Analysis: Acquire the mass spectrum. For ESI, the instrument will detect multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The raw spectrum is then deconvoluted to determine the parent mass [M] of the peptide.

  • Verification: Compare the experimentally determined mass with the calculated theoretical average or monoisotopic mass of the desired peptide sequence. A match confirms the identity of the product. Any significant deviations may indicate incomplete deprotection, modification, or a sequence error.

Decision Guide for Arginine Protection Strategy

The choice of protecting group has significant downstream implications for cleavage and purity. This decision tree provides guidance on selecting an appropriate strategy.

G Decision Guide for Arginine Protecting Group Selection Start Start: Peptide Sequence Analysis NumArg Multiple Arg residues (>2)? Start->NumArg HasTrp Sequence contains Tryptophan? NumArg->HasTrp Yes HasTrp2 Sequence contains Tryptophan? NumArg->HasTrp2 No UsePbf Use Fmoc-Arg(Pbf)-OH HasTrp->UsePbf No UsePbfBocTrp Use Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH HasTrp->UsePbfBocTrp Yes ConsiderMtr Consider Fmoc-Arg(Mtr)-OH (Standard Cleavage) HasTrp2->ConsiderMtr No MtrBocTrp Use Fmoc-Arg(Mtr)-OH and Fmoc-Trp(Boc)-OH (Requires long cleavage) HasTrp2->MtrBocTrp Yes

Decision Guide for Arginine Protecting Group Selection

References

A Comparative Analysis of Z-Arg(Mtr)-OH.CHA and Newer Arginine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the biological activity of the final product. For decades, Z-Arg(Mtr)-OH.CHA has been a staple in peptide chemistry, particularly within solution-phase and Boc-based solid-phase peptide synthesis (SPPS). However, the advent of modern Fmoc-based SPPS has ushered in a new generation of arginine derivatives, most notably those with sulfonyl-based side-chain protecting groups like Pbf and Pmc. This guide provides an objective, data-supported comparison of this compound against these newer alternatives, offering insights into their respective performance characteristics to aid in the selection of the optimal building block for your research and development needs.

Executive Summary

The primary distinction between this compound and newer arginine derivatives lies in the Nα-protecting group strategy (Z vs. Fmoc) and the lability of the side-chain protecting group (Mtr vs. Pbf, Pmc, etc.). While the Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation, the Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under mild basic conditions, forming the foundation of the widely adopted orthogonal Fmoc/tBu synthesis strategy.

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidino side chain in this compound is significantly more stable to acid than the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups used in modern Fmoc-based derivatives. This higher stability necessitates harsher and more prolonged acid treatment for its removal, which can increase the incidence of side reactions. Newer derivatives like Fmoc-Arg(Pbf)-OH offer the advantage of rapid and clean deprotection under standard TFA cleavage conditions, making them the preferred choice for many applications, especially for long or complex peptides.

Data Presentation: Performance Comparison of Arginine Derivatives

The following tables summarize the key performance characteristics of this compound and its modern counterparts.

Parameter This compound Fmoc-Arg(Pbf)-OH Fmoc-Arg(Pmc)-OH
Nα-Protection Strategy Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Side-Chain Protection Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)
Primary Application Solution-phase synthesis, Boc-SPPSFmoc-SPPSFmoc-SPPS
Relative Acid Lability of Side-Chain Group LowHighMedium
Typical Cleavage Conditions for Side-Chain Strong acid (e.g., TFA) with prolonged treatment (up to 24h)Standard TFA cocktail (e.g., TFA/TIS/H₂O) for 1-3 hoursStandard TFA cocktail, typically requiring longer treatment than Pbf (3-4 hours)
Coupling Efficiency Generally good in solution phase; can be challenging in SPPSHigh, but can be sequence-dependentHigh, similar to Pbf
Racemization Risk Dependent on coupling method and activation timeGenerally low with modern coupling reagentsSlightly higher risk than Pbf under certain conditions
Common Side Reactions Incomplete deprotection, O-sulfonation of Ser/ThrTryptophan alkylation (less than Pmc), requires scavengersTryptophan alkylation, requires scavengers

Key Performance Benchmarks

Cleavage Efficiency and Kinetics

The acid lability of the side-chain protecting group is a critical factor influencing the overall success of peptide synthesis. The Mtr group is notably more resistant to acidolysis compared to Pbf and Pmc. Complete removal of the Mtr group can require extended treatment with strong acids like TFA, sometimes for as long as 24 hours, often in the presence of scavengers like phenol. This prolonged exposure to harsh acidic conditions can be detrimental to sensitive peptides, leading to degradation and the formation of byproducts.

In contrast, the Pbf group is designed for high acid lability, allowing for rapid and efficient cleavage under standard Fmoc-SPPS deprotection cocktails, typically within 1-3 hours. The Pmc group is less acid-labile than Pbf, often necessitating longer cleavage times. For peptides containing multiple arginine residues, the faster deprotection of the Pbf group is a significant advantage, minimizing acid-mediated side reactions and improving crude peptide purity.

Coupling Efficiency
Racemization

Racemization of the chiral α-carbon during peptide synthesis is a significant concern as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. The risk of racemization is influenced by several factors, including the choice of coupling reagent, the base used, reaction temperature, and the duration of the activation step. While specific comparative data on the racemization of this compound versus newer derivatives is scarce, the use of carbodiimide reagents like DCC in the presence of HOBt or Oxyma Pure is known to suppress racemization. Modern uronium/aminium-based coupling reagents (HBTU, HATU) used in Fmoc-SPPS, when combined with a non-hindered base, can increase the risk of racemization for sensitive amino acids. Therefore, careful selection of the coupling strategy is paramount for all arginine derivatives.

Side Reactions

A critical aspect of performance is the propensity for side reactions during the final cleavage and deprotection step. The prolonged acid treatment required to remove the Mtr group increases the likelihood of side reactions. A notable side reaction associated with sulfonyl-based protecting groups is the O-sulfonation of serine and threonine residues in the absence of appropriate scavengers. Furthermore, the cationic species generated upon cleavage of all sulfonyl-based protecting groups can lead to the alkylation of nucleophilic side chains, particularly the indole ring of tryptophan. The Pbf group is reported to be less prone to causing tryptophan alkylation compared to the Pmc group due to the shorter cleavage times required for its removal.

Experimental Protocols

To facilitate a direct comparison of this compound with newer arginine derivatives, the following experimental protocols are provided.

Protocol 1: Determination of Cleavage Kinetics by RP-HPLC

Objective: To quantitatively compare the rate of side-chain deprotection of Mtr, Pbf, and Pmc groups under acidic conditions.

Methodology:

  • Synthesize a short model peptide (e.g., Ac-Ala-Arg-Gly-NH₂) on a suitable resin, incorporating the arginine derivative of interest (Z-Arg(Mtr)-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Arg(Pmc)-OH). For Z-Arg(Mtr)-OH, a Boc-SPPS strategy would be appropriate, while for the others, an Fmoc-SPPS strategy is used.

  • Divide the peptidyl-resin into several equal aliquots.

  • Prepare the appropriate cleavage cocktail. For a direct comparison, a strong acid cocktail such as 95% TFA, 2.5% TIS, and 2.5% H₂O can be used as a starting point. Note that Mtr removal may require the addition of scavengers like phenol.

  • Initiate the cleavage reaction for each aliquot simultaneously.

  • At defined time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), quench the reaction for one aliquot by precipitating the peptide in cold diethyl ether.

  • Dissolve the precipitated crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze each sample by RP-HPLC, monitoring the disappearance of the peak corresponding to the protected peptide and the appearance of the peak for the fully deprotected peptide.

  • Calculate the percentage of deprotection at each time point by comparing the peak areas.

  • Plot the percentage of deprotection versus time to determine the cleavage kinetics for each protecting group.

Protocol 2: Assessment of Coupling Efficiency by Ninhydrin Test and HPLC Analysis

Objective: To compare the coupling efficiency of this compound with Fmoc-Arg(Pbf)-OH.

Methodology:

  • Select a peptide sequence known to be challenging for coupling (e.g., containing sterically hindered amino acids adjacent to the arginine insertion point).

  • Synthesize the peptide up to the point of arginine incorporation using a standard SPPS protocol on two separate resin batches.

  • For the arginine coupling step, use this compound (with an appropriate coupling agent for Boc chemistry, e.g., DCC/HOBt) on one resin batch and Fmoc-Arg(Pbf)-OH (with a standard Fmoc coupling agent, e.g., HBTU/DIPEA) on the other.

  • After the coupling reaction, take a small sample of resin from each batch and perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines. A blue color indicates incomplete coupling.

  • Following the synthesis, cleave the peptides from the resin.

  • Analyze the crude peptide products by RP-HPLC.

  • Quantify the amount of the desired full-length peptide and any deletion products (lacking the arginine residue) by integrating the respective peak areas. The ratio of the desired product to the sum of the desired product and the deletion product provides a quantitative measure of coupling efficiency.

Protocol 3: Analysis of Racemization by Chiral HPLC

Objective: To determine the extent of racemization of arginine during the coupling reaction.

Methodology:

  • Synthesize a model tripeptide, for example, Ac-Gly-Arg-Phe-NH₂, where the arginine is introduced using either this compound or Fmoc-Arg(Pbf)-OH.

  • Cleave the synthesized peptide from the resin and purify it by RP-HPLC.

  • Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatize the amino acids in the hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Analyze the derivatized amino acids by RP-HPLC. The L- and D-arginine derivatives will have different retention times, allowing for their separation and quantification.

  • The percentage of the D-arginine derivative relative to the total (D + L) arginine provides a measure of the racemization that occurred during the synthesis.

Visualizations

Cleavage_Workflow start Peptidyl-Resin cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) start->cleavage reaction Incubate (Time Dependent on Protecting Group) cleavage->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation isolation Isolate Crude Peptide precipitation->isolation analysis Purify (HPLC) & Analyze (MS) isolation->analysis Protecting_Group_Lability cluster_lability Decreasing Acid Lability Pbf Pbf High Lability (Fast Cleavage) Pmc Pmc Medium Lability (Moderate Cleavage) Pbf->Pmc More Stable Mtr Mtr Low Lability (Slow Cleavage) Pmc->Mtr More Stable

Safety Operating Guide

Safe Disposal Protocol for Z-Arg(Mtr)-OH.CHA

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Z-Arg(Mtr)-OH.CHA is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with standard laboratory practices and regulatory guidelines.

I. Essential Safety and Handling Information

Before proceeding with disposal, it is imperative to be familiar with the inherent properties and potential hazards of this compound. This information is crucial for handling the chemical safely during the disposal process.

PropertyDataReference
Chemical Formula C30H45N5O7S[1]
Synonyms Nα-Cbz-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylamine salt[1]
Appearance No data available, typically a solid.
Stability Stable under recommended storage conditions.[1]
Conditions to Avoid Strong oxidizing reagents.[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …).[1]
Toxicity The product itself and its degradation products are not classified as toxic. However, it may be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[1]
Ecotoxicity No data available.[1]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure risk.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust respirator should be used to avoid inhalation of the product, especially if handling a powder.[1]

III. Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is that waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general operational workflow for compliant disposal.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or pipette tips).

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Storage

  • Container: Use a chemically compatible, sealable container for collecting the waste.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from heat and sources of ignition.[1]

Step 3: Institutional Waste Pickup

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.

Step 4: Decontamination

  • Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and wiping materials.

  • Equipment: Clean any non-disposable equipment used during the process according to standard laboratory procedures.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid material into a designated waste disposal container.[1]

  • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Wear the personal protective equipment outlined in Section II.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify 1. Identify & Segregate Waste start->identify spill Spill Occurs start->spill container 2. Collect in Labeled, Compatible Container identify->container storage 3. Store in Designated Waste Area container->storage ehs 4. Contact Institutional EHS for Pickup storage->ehs documentation 5. Complete Waste Manifest ehs->documentation disposal End: Compliant Disposal by EHS documentation->disposal spill->identify No spill_proc Follow Spill Management Protocol (Section IV) spill->spill_proc Yes spill_proc->identify

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Z-Arg(Mtr)-OH.CHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-Arg(Mtr)-OH.CHA (Nα-Cbz-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylamine salt). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

I. Chemical and Physical Properties

This compound is a protected amino acid widely used in peptide synthesis.[1] The cyclohexylamine (CHA) salt form enhances its solubility and handling.[1] The Z (benzyloxycarbonyl) group protects the α-amino group, while the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidino group of the arginine side chain.[1]

PropertyValue
CAS Number 80745-09-1[2][3][4][5]
Molecular Formula C30H45N5O7S[2][4][6]
Molecular Weight 619.8 g/mol [2][3]
Appearance White to Light Yellow Powder[1]
Melting Point 196-199°C[1]
Solubility Soluble in water or 1% acetic acid[2]
Storage Desiccate at -20°C or room temperature in an inert atmosphere[2][4]

II. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategorySpecific Equipment
Eye Protection Splash goggles[6]
Hand Protection Impervious gloves[7]
Respiratory Protection Dust respirator; use a self-contained breathing apparatus (SCBA) to avoid inhalation[6]
Body Protection Full suit, boots[6]

It is crucial to consult a specialist before handling this product, as the suggested protective clothing may not be sufficient for all scenarios.[6]

III. Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound from reception to use.

  • Receiving and Storage :

    • Upon receipt, verify the container's integrity.

    • Store the container tightly closed in a designated, cool, and dry area, away from heat and ignition sources.[6] Recommended storage conditions are desiccated at -20°C.[2]

  • Preparation for Use :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Don all required PPE before opening the container.

    • To avoid dust inhalation, do not breathe the dust.[6]

  • Weighing and Solution Preparation :

    • Use appropriate tools to handle the solid material to prevent spillage.

    • When preparing solutions, slowly add the solid to the solvent (e.g., water or 1% acetic acid) to control dissolution and minimize splashing.

  • Reaction Setup :

    • If used in peptide synthesis, ensure all subsequent reagents and reaction conditions are compatible.

    • The Mtr group is stable under acidic conditions but can be removed with trifluoroacetic acid (TFA) and scavengers.[8]

IV. Emergency Procedures

In the event of exposure or a spill, follow these immediate actions.

IncidentFirst Aid / Spill Response
Inhalation Move to fresh air. May be harmful if inhaled and can cause respiratory tract irritation.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. May be harmful if absorbed through the skin and can cause skin irritation.[6][7]
Eye Contact Flush eyes with water as a precaution. May cause eye irritation.[6]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. May be harmful if swallowed.[6][7]
Small Spill Use appropriate tools to put the spilled material into a convenient waste disposal container.[6]
Large Spill Use a shovel to put the spilled material into a convenient waste disposal container.[6]

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Residues : Dispose of waste material in accordance with federal, state, and local environmental control regulations.[6][7]

  • Contaminated Packaging : Handle uncleaned containers as you would the product itself.[7] Do not mix with other waste.[7]

VI. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE B Prepare Well-Ventilated Workspace A->B C Retrieve from Storage B->C Proceed to Handling D Weighing C->D E Solution Preparation / Reaction D->E F Decontaminate Workspace E->F Post-Experiment G Segregate Waste F->G H Dispose according to Regulations G->H I Spill Containment J First Aid I->J

Caption: Workflow for handling this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.